molecular formula C2H6O<br>CH3CH2OH<br>C2H6O B145695 Ethanol CAS No. 64-17-5

Ethanol

Katalognummer: B145695
CAS-Nummer: 64-17-5
Molekulargewicht: 46.07 g/mol
InChI-Schlüssel: LFQSCWFLJHTTHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanol (C₂H₅OH), also known as ethyl alcohol, is a volatile, flammable, and colorless liquid with a molecular weight of 46.07 g/mol and a density of approximately 0.789 g/mL at 20°C . It is a versatile solvent miscible with water and many organic compounds, making it indispensable in numerous research and development contexts. In the life sciences, this compound's primary application is as a disinfectant and antiseptic; it acts by denaturing proteins and disrupting the lipid bilayer of microbial cell membranes, achieving optimal efficacy at concentrations around 70% . It also serves as a vital solvent and preservative in pharmaceutical preparations and is commonly used in the synthesis of organic compounds . Furthermore, this compound is a key feedstock in catalytic processes such as steam reforming for hydrogen production, positioning it as a significant subject of study in renewable energy research . As a central nervous system depressant in biomedical research, this compound acts as a positive allosteric modulator of GABA A receptors and a negative allosteric modulator of NMDA receptors, which contributes to its sedative and anxiolytic effects . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle it with care, noting its low flash point of 14°C and ensuring proper laboratory safety protocols are followed.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O, Array, CH3CH2OH
Record name DENATURED ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17187
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ethanol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ethanol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42845-45-4
Record name Ethanol, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42845-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9020584
Record name Ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethanol with a small amount of an adulterant added so as to be unfit for use as a beverage., Ethanol appears as a clear colorless liquid with a characteristic vinous odor and pungent taste. Flash point 55 °F. Density 6.5 lb / gal. Vapors are heavier than air., Liquid; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid, Clear, colorless liquid with a weak, ethereal, vinous odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colourless, mobile liquid with a characteristic odour and a burning taste, Clear, colorless liquid with a weak, ethereal, vinous odor.
Record name DENATURED ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17187
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/481
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ALCOHOL (ETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1034
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0262.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

173.3 °F at 760 mmHg (NTP, 1992), 78.24 °C, 78 °C, 173 °F
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ALCOHOL (ETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1034
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0262.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

55 °F (NTP, 1992), 55 °F, 14.0 °C (57.2 °F) - closed cup, Table: Flash Point for Ethyl Alcohol and Water [Table#229], 55 °F (13 °C) (closed cup), 12.0 °C c.c.
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/481
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ALCOHOL (ETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1034
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0262.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, miscible /1X10+6 mg/L/ at 25 °C, Miscible with ethyl ether, acetone, chloroform; soluble in benzene, Miscible with many organic solvents, 1000.0 mg/mL, Solubility in water: miscible, Soluble in water, Miscible
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0262.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.79 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7893 g/cu cm at 20 °C, Relative density (water = 1): 0.79, < 0.810, 0.79
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ALCOHOL (ETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1034
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0262.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.59 (Air = 1), Relative vapor density (air = 1): 1.6, 1.59
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ALCOHOL (ETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1034
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

40 mmHg at 66 °F ; 50 mmHg at 77 °F (NTP, 1992), 59.3 [mmHg], VP: -73 °C at 1 Pa; -56 °C at 10 Pa; -34 °C at 100 Pa; -7 °C at 1 kPa (all extrapolated); 29.2 °C at 10 kPa; 78.0 °C at 100 kPa, 59.3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 5.8, 44 mmHg
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/481
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ALCOHOL (ETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1034
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0262.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

...The purpose of this study was to compare aluminum levels in fresh, and stored, canned beer representative of U.S. quality draft. ...two brands of beer, A and B, held at two different temperatures of 23 °C (room temperature) and 5 °C (refrigerated) over a period of 5 months. Room temperature beer was found to contain more aluminum (108 ug/L) than refrigerated beer and brand A at room temperature had significantly more aluminum content (546 ug/L) than brand B (414 ug/L) at the end of the duration of storage period. Aluminum content changes from day 0 to day 150 were significant.
Record name Ethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Clear, colorless, very mobile liquid

CAS No.

64-17-5
Record name DENATURED ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17187
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9958V90M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ALCOHOL (ETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1034
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KQ602160.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-173.4 °F (NTP, 1992), -114.14 °C, -114.1 °C, -114 °C, -173 °F
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ALCOHOL (ETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1034
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0262.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Ethanol as a Solvent for Organic Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive examination of the mechanisms by which ethanol acts as a solvent in organic reactions. It delves into the physicochemical properties of this compound that govern its solvent behavior and explores its role in various reaction types through detailed mechanistic discussions, quantitative data, and experimental protocols.

Introduction: The Versatility of this compound as a Solvent

This compound (CH₃CH₂OH) is a widely utilized solvent in organic chemistry, valued for its unique combination of properties. It is a polar, protic solvent capable of dissolving a broad spectrum of polar and nonpolar compounds.[1][2][3][4] Its amphiphilic nature, arising from the polar hydroxyl (-OH) group and the nonpolar ethyl (-CH₂CH₃) group, allows it to be miscible with water and many organic solvents.[1][5] This versatility, coupled with its relatively low toxicity and ready availability, makes it an indispensable medium for a vast array of organic transformations, from nucleophilic substitutions and eliminations to reductions and condensations.[5]

This technical guide will explore the fundamental principles that underpin this compound's role as a solvent, focusing on its impact on reaction mechanisms, kinetics, and thermodynamics. We will examine its influence on key reaction classes, supported by quantitative data and detailed experimental methodologies to provide a practical resource for laboratory professionals.

Physicochemical Properties of this compound Governing its Solvent Action

The efficacy of this compound as a solvent is rooted in its distinct molecular structure and resulting physical properties.

Polarity and Protic Nature

This compound is a polar molecule due to the significant electronegativity difference between the oxygen and hydrogen atoms of the hydroxyl group, which creates a dipole moment.[6][7][8] This polarity allows it to effectively solvate polar reactants, intermediates, and transition states. Furthermore, the presence of the hydroxyl group makes this compound a protic solvent , meaning it can act as a hydrogen bond donor.[9]

Hydrogen Bonding

The ability of this compound to form hydrogen bonds is a critical aspect of its solvent character.[10][11][12][13][14] this compound molecules can act as both hydrogen bond donors (via the -OH hydrogen) and acceptors (via the lone pairs on the oxygen atom).[15][16] This extensive hydrogen bonding network is responsible for its relatively high boiling point compared to nonpolar compounds of similar molecular weight and its miscibility with water.[10] In the context of a reaction, this compound's hydrogen bonding capability allows it to stabilize charged species, such as carbocations and anions, by forming a solvation shell around them.[17]

Dielectric Constant

This compound possesses a moderately high dielectric constant (approximately 24.55 at 25°C), which is a measure of its ability to separate ions.[18][19][20] This property is crucial for reactions that proceed through ionic intermediates, such as Sₙ1 and E1 reactions, as it facilitates the separation of the leaving group to form a carbocation.[21] The dielectric constant of this compound-water mixtures can be tuned by varying the composition, allowing for fine control over the solvent's ionizing power.[5]

This compound in Nucleophilic Substitution and Elimination Reactions

This compound plays a multifaceted role in substitution and elimination reactions, acting not only as the solvent but also, in many cases, as a nucleophile or base.

Sₙ1 and E1 Reactions

This compound is an excellent solvent for Sₙ1 and E1 reactions, which proceed through a carbocation intermediate. Its polar protic nature is key to stabilizing this high-energy intermediate.

  • Solvation of the Carbocation: The lone pairs on the oxygen atom of this compound can interact with the positively charged carbocation, dispersing the charge and lowering its energy.

  • Solvation of the Leaving Group: Through hydrogen bonding, this compound can solvate the departing leaving group (typically a halide ion), further facilitating its departure and the formation of the carbocation.

The rate of Sₙ1 solvolysis reactions is highly dependent on the solvent's ionizing power. For instance, the rate of solvolysis of tert-butyl chloride increases significantly with an increasing proportion of water in this compound-water mixtures, due to the higher polarity and hydrogen-bonding ability of water.[3][21][22]

Table 1: Relative Rate Constants for the Solvolysis of tert-Butyl Chloride in this compound-Water Mixtures at 25°C

% this compound (v/v)% Water (v/v)Relative Rate Constant (k_rel)
10001
901012.3
802044.7
7030133
6040367
5050853

Data extrapolated from multiple sources for illustrative purposes.

In these reactions, this compound can also act as the nucleophile (in Sₙ1) or a weak base (in E1), leading to a mixture of substitution (ether) and elimination (alkene) products.[11][22]

Experimental Protocol: Kinetics of the Sₙ1 Solvolysis of tert-Butyl Chloride in Aqueous this compound [22]

Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride in a 50:50 (v/v) this compound-water mixture.

Materials:

  • tert-Butyl chloride

  • 95% this compound

  • Distilled water

  • 0.04 M NaOH solution

  • Bromophenol blue indicator

  • Burette, pipettes, flasks

Procedure:

  • Prepare a 50:50 (v/v) this compound-water solvent mixture.

  • In a flask, add 50 mL of the solvent mixture and a few drops of bromophenol blue indicator.

  • Prepare a solution of tert-butyl chloride in this compound (e.g., 0.1 M).

  • Initiate the reaction by adding a known volume (e.g., 1 mL) of the tert-butyl chloride solution to the solvent mixture and start a timer.

  • The solvolysis reaction produces HCl, which will turn the indicator from blue to yellow.

  • Titrate the reaction mixture with the 0.04 M NaOH solution to the blue endpoint. Record the volume of NaOH used and the time.

  • Repeat the titration at regular time intervals until the reaction is complete (the volume of NaOH required no longer changes).

  • The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the final volume of NaOH and Vt is the volume at time t. The slope of the line is -k.

Sₙ2 and E2 Reactions

While polar aprotic solvents are generally preferred for Sₙ2 reactions to maximize the nucleophilicity of the attacking species, this compound can still be used. However, its protic nature can hinder the reaction by solvating the nucleophile through hydrogen bonding, thereby reducing its reactivity.

In E2 reactions, a strong base is typically required. Sodium ethoxide (NaOEt) in this compound is a common reagent system for promoting E2 eliminations.[16][23][24][25] In this case, this compound serves as the solvent for the strong base, ethoxide. The reaction of 2-bromopropane with sodium ethoxide in this compound yields propene as the major elimination product, often with a competing Sₙ2 product (ethyl isopropyl ether).[10][26]

Table 2: Product Distribution for the Reaction of 2-Bromopropane with Sodium Ethoxide in this compound at 25°C

ReactantBase/SolventE2 Product (Propene) YieldSₙ2 Product (Ether) Yield
2-BromopropaneNaOEt / EtOH~80%~20%

Approximate yields based on typical experimental outcomes.

This compound in Other Key Organic Reactions

Reduction of Carbonyl Compounds

This compound is a common solvent for the reduction of aldehydes and ketones using sodium borohydride (NaBH₄).[1][6][27] It is a good solvent for both the carbonyl substrate and the reducing agent. Furthermore, this compound can participate in the reaction mechanism by protonating the intermediate alkoxide to yield the final alcohol product.

Experimental Protocol: Reduction of Camphor to Isoborneol [1][2][6][21][27]

Objective: To reduce the ketone camphor to the alcohol isoborneol using sodium borohydride in this compound.

Materials:

  • Camphor

  • This compound

  • Sodium borohydride (NaBH₄)

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve a known amount of camphor (e.g., 1.0 g) in this compound (e.g., 10 mL) in a flask.

  • Slowly add sodium borohydride (e.g., 0.5 g) in portions to the stirred solution.

  • After the addition is complete, gently warm the mixture for about 10-15 minutes.

  • Cool the reaction mixture in an ice bath and slowly add cold water to quench the excess NaBH₄ and precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., this compound/water) to purify it.

  • Dry the purified isoborneol and determine its yield and melting point.

Esterification Reactions

In Fischer esterification, this compound can serve as both the solvent and the nucleophilic reactant in the conversion of a carboxylic acid to an ester, typically under acidic catalysis.[4][11][28][29][30] The equilibrium of this reaction can be driven towards the product by using a large excess of this compound.

Table 3: Equilibrium Conversion for the Esterification of Acetic Acid with this compound

Molar Ratio (this compound:Acetic Acid)CatalystTemperature (°C)Acetic Acid Conversion (%)
1:1H₂SO₄80~65
3:1H₂SO₄80~85
5:1H₂SO₄65~83

Data compiled from various sources illustrating typical conversions.

Aldol Condensation

This compound is also frequently used as a solvent for base-catalyzed aldol condensations.[31][32][33][34] It can dissolve the aldehyde or ketone reactants and the base catalyst (e.g., NaOH or KOH). Its protic nature can play a role in the protonation steps of the mechanism.

Visualizing the Mechanism: The Role of this compound in Solvation and Reaction Pathways

Graphviz diagrams can be used to illustrate the intricate role of this compound in solvating key species and guiding the reaction mechanism.

SN1_Mechanism cluster_reactants Reactants in this compound cluster_transition_state1 Rate-Determining Step cluster_intermediates Carbocation Intermediate cluster_products Products R_X R-X EtOH1 EtOH R_X->EtOH1 Solvation TS1 [Rδ+...Xδ-]‡ R_X->TS1 Ionization EtOH2 EtOH TS1->EtOH2 Solvation R_plus R+ TS1->R_plus X_minus X- EtOH3 EtOH R_plus->EtOH3 Solvation R_OEt R-OEt R_plus->R_OEt + EtOH - H+ H_X H-X

Caption: Sₙ1 reaction mechanism showing this compound's role in solvating the transition state and carbocation intermediate.

E2_Mechanism cluster_transition_state Concerted Transition State cluster_products Products Substrate R₂CH-CR₂X TS [EtOδ-...H...CR₂...CR₂...Xδ-]‡ Substrate->TS Base EtO⁻ Base->TS Proton Abstraction Alkene R₂C=CR₂ TS->Alkene EtOH EtOH TS->EtOH X_minus X⁻ TS->X_minus

Caption: Concerted E2 elimination mechanism with ethoxide in this compound.

Conclusion

This compound's effectiveness as a solvent in organic reactions is a direct consequence of its unique molecular architecture. Its polarity, protic nature, and ability to engage in hydrogen bonding allow it to effectively solvate a wide range of reactants, stabilize charged intermediates and transition states, and, in many cases, participate directly in the reaction mechanism. A thorough understanding of these properties is paramount for researchers and drug development professionals to effectively design, control, and optimize chemical syntheses. By carefully considering the choice of solvent and its specific interactions with the reacting species, it is possible to influence reaction rates, yields, and product distributions, ultimately leading to more efficient and selective organic transformations.

References

An In-depth Technical Guide to the Physical Properties of Ethanol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical properties of ethanol (ethyl alcohol), offering critical data and standardized methodologies relevant to laboratory work. Understanding these properties is fundamental for the accurate design of experiments, safe handling, and effective application of this ubiquitous solvent in research, development, and quality control settings.

Core Physical and Chemical Properties

This compound (C₂H₅OH) is a clear, colorless, volatile, and flammable liquid with a characteristic odor. Its physical behavior is largely dictated by the presence of the hydroxyl (-OH) group, which allows for hydrogen bonding. This intermolecular force is responsible for its relatively high boiling point and viscosity compared to other organic compounds of similar molecular weight.

Quantitative Physical Data

The following tables summarize the key physical properties of this compound, providing a quick reference for laboratory professionals.

Table 1: Fundamental Physical Constants of this compound

PropertyValueConditions
Molecular FormulaC₂H₆O
Molar Mass46.07 g/mol
Melting Point-114.1 °C[1][2]
Boiling Point78.37 °CAt standard atmospheric pressure[1][3]
Refractive Index (n_D)1.3614At 20 °C[2][4][5]
Flash Point13 °CClosed cup[6]
Autoignition Temperature363 °C

Table 2: Density of this compound at Various Temperatures [7][8][9][10]

Temperature (°C)Density (g/cm³)
00.80625
100.79788
200.78945
250.78522
300.78097

Table 3: Viscosity of this compound at Various Temperatures [4][7][11][12][13][14]

Temperature (°C)Dynamic Viscosity (mPa·s)
01.773
101.451
201.200
251.074
300.983
Spectral Properties

Spectral data is crucial for the identification and quantification of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic broad absorption band around 3300-3500 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding.[15][16] A strong C-O stretching band appears near 1050-1100 cm⁻¹.[15][16]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound typically shows three distinct signals: a triplet around 1.2 ppm corresponding to the methyl (CH₃) protons, a quartet around 3.6 ppm for the methylene (CH₂) protons, and a singlet for the hydroxyl (-OH) proton, the chemical shift of which can vary depending on concentration and solvent. The integration ratio of these peaks is 3:2:1, respectively.[17][18][19][20]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. Adherence to these protocols is essential for obtaining accurate and reproducible results.

Determination of Boiling Point

The boiling point is a fundamental physical property used for identification and purity assessment.

Methodology:

  • Apparatus Setup: Assemble a distillation apparatus, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Sample Preparation: Fill the round-bottom flask to approximately one-third of its volume with the this compound sample and add a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This stable temperature is the boiling point.[21][22][23][24][25][26][27]

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific volume used for the precise measurement of density.[16][22][28][29]

Methodology:

  • Mass of Empty Pycnometer: Clean and thoroughly dry the pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance (m₁).

  • Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring any excess liquid is expelled through the capillary. Dry the outside of the pycnometer and weigh it (m₂).

  • Mass of Pycnometer with this compound: Empty and dry the pycnometer. Fill it with the this compound sample at the same temperature as the water, and weigh it (m₃).

  • Calculation: The density of this compound (ρ_this compound) is calculated using the following formula: ρ_this compound = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.[16][22][28]

Determination of Viscosity using an Ostwald Viscometer

The Ostwald viscometer is a U-shaped glass tube used to measure the kinematic viscosity of a fluid.

Methodology:

  • Viscometer Preparation: Clean and dry the Ostwald viscometer thoroughly.

  • Sample Loading: Introduce a precise volume of the this compound sample into the larger bulb of the viscometer.

  • Temperature Equilibration: Place the viscometer in a constant temperature water bath until the sample reaches the desired temperature.

  • Measurement of Efflux Time: Using a pipette bulb, draw the liquid up into the other arm of the viscometer above the upper calibration mark. Release the suction and, using a stopwatch, measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark (t_this compound).

  • Reference Measurement: Repeat the procedure using a reference liquid of known viscosity and density (e.g., water) to determine its efflux time (t_water).

  • Calculation: The viscosity of this compound (η_this compound) can be calculated using the formula: η_this compound = (ρ_this compound * t_this compound / ρ_water * t_water) * η_water where ρ is the density and η is the viscosity.[13][30][31][32][33]

Determination of Refractive Index using an Abbe Refractometer

An Abbe refractometer is an optical instrument used to measure the refractive index of liquids.[9][18][19][23][34]

Methodology:

  • Calibration: Calibrate the refractometer using a standard sample with a known refractive index, typically distilled water.

  • Sample Application: Place a few drops of the this compound sample onto the prism surface.

  • Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the controls to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale. Ensure the temperature is noted as the refractive index is temperature-dependent.[18][19][23][34]

Visualizing this compound's Role: Metabolic Pathway and Experimental Workflow

Diagrams are powerful tools for representing complex processes. Below are Graphviz representations of the metabolic pathway of this compound and a typical experimental workflow for its purification.

This compound Metabolic Pathway

The primary metabolism of this compound in the human body occurs in the liver through oxidative pathways.

Ethanol_Metabolism This compound This compound Acetaldehyde Acetaldehyde This compound->Acetaldehyde Alcohol Dehydrogenase (ADH) CYP2E1, Catalase Acetate Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase (ALDH) AcetylCoA Acetyl-CoA Acetate->AcetylCoA Acetyl-CoA Synthetase TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Fractional_Distillation cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Analysis A Charge distillation flask with This compound-water mixture and boiling chips B Assemble fractionating column, condenser, and collection flask A->B C Heat the mixture to the boiling point of this compound (~78°C) B->C D Vapor enriched in this compound rises through the column C->D E Vapor condenses in the cooling condenser D->E F Collect this compound-rich distillate E->F G Measure properties of distillate (e.g., density, refractive index) to determine purity F->G

References

An In-depth Technical Guide to the Core Principles of Ethanol Precipitation of Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for the ethanol precipitation of nucleic acids. This technique is a cornerstone in molecular biology for the purification and concentration of DNA and RNA from aqueous solutions[1][2][3].

Core Principles of Nucleic Acid Precipitation

This compound precipitation is a widely used method to purify and concentrate DNA, RNA, and polysaccharides from aqueous solutions by rendering them insoluble[2][3][4]. The process relies on altering the solvent properties to encourage the nucleic acids to aggregate and fall out of solution, allowing for their collection by centrifugation.

1.1 The Role of Salt: Neutralizing the Backbone

Nucleic acids are hydrophilic due to the negatively charged phosphate groups (PO₄⁻) that form their sugar-phosphate backbone[1][5]. In an aqueous solution, these negative charges are stabilized by a hydration shell of polar water molecules, keeping the nucleic acid dissolved[4][6].

The addition of salt, typically containing monovalent cations such as sodium (Na⁺), ammonium (NH₄⁺), or lithium (Li⁺), is a critical first step[1][2]. These positively charged ions neutralize the negative charges on the phosphate backbone[1][2][5][6]. This charge neutralization reduces the repulsion between the nucleic acid strands and makes the molecule less hydrophilic, which is the initial step towards precipitation[4][5][7][8].

1.2 The Role of this compound: Reducing Solvent Polarity

Water is a highly polar solvent with a high dielectric constant, which effectively shields the positive salt cations from the negative phosphate groups[2]. This compound, being much less polar than water, has a significantly lower dielectric constant[2].

When this compound is added to the aqueous solution (typically to a final concentration of 64-75%), it displaces the water molecules surrounding the nucleic acid[2][9]. This reduction in the dielectric constant of the solution allows the positively charged salt ions to interact more strongly with the negatively charged phosphate groups, effectively neutralizing them[2][10]. With their charges shielded and the repulsive forces diminished, the nucleic acid molecules can aggregate and precipitate out of the solution[10].

1.3 The Role of Temperature: Enhancing Precipitation Efficiency

Lowering the temperature during incubation is a common practice in this compound precipitation protocols, with temperatures of -20°C or even -80°C often recommended[5]. The rationale is that lower temperatures can promote the flocculation of nucleic acids, forming larger aggregates that are more easily pelleted during centrifugation[8].

However, some studies suggest that incubation at very low temperatures is not always necessary, especially for higher concentrations of nucleic acids, and that precipitation can be effective at 0-4°C[1]. In fact, for certain types of nucleic acids, such as long plasmid DNA, prolonged incubation at -20°C may not offer any advantage over direct centrifugation[7]. Conversely, for smaller nucleic acid fragments like miRNA and PCR products, longer incubation times at low temperatures can improve recovery rates[7]. It is important to note that very low temperatures can sometimes lead to the co-precipitation of salts[11].

Quantitative Data on Precipitation Efficiency

The efficiency of this compound precipitation can be influenced by several factors, including the type and concentration of nucleic acid, the choice of salt, the volume of this compound, and the incubation conditions. The recovery of nucleic acids typically ranges from 70-90%[1].

Table 1: Factors Affecting Nucleic Acid Recovery

FactorConditionEffect on RecoveryReference
Nucleic Acid Type Short fragments (e.g., miRNA, PCR products) vs. Long fragments (e.g., plasmid DNA)Shorter fragments generally require longer incubation times and lower temperatures for optimal recovery.[7]
Incubation Temperature -20°C overnightHighest recovery for miRNA (61%) and PCR products (33%).[7]
4°C overnightMaximum recovery for primer sequences (72%).[7]
No incubation (direct centrifugation)Similar recovery to -20°C overnight for plasmid DNA (75% vs. 72%).[7]
Salt Type Sodium Acetate (NaOAc)Commonly used for routine DNA precipitation.[1]
Sodium Chloride (NaCl)Recommended for samples containing SDS, as NaCl keeps SDS soluble in 70% this compound.[1]
Lithium Chloride (LiCl)Often used for RNA precipitation as it is more soluble in this compound.[1]
Ammonium Acetate (NH₄Ac)Can be used to remove dNTPs.[1]
This compound Volume 2-2.5 volumes of 95-100% this compoundStandard for DNA precipitation.[2]
2.5-3 volumes of 95-100% this compoundRecommended for RNA precipitation.[1]
Centrifugation Speed >12,000 x gGenerally sufficient for pelleting precipitated nucleic acids.[12]

Experimental Protocols

Below are detailed methodologies for the this compound precipitation of DNA and RNA.

3.1 Standard Protocol for DNA Precipitation

  • Sample Preparation : Start with your aqueous DNA solution in a microcentrifuge tube.[13]

  • Salt Addition : Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the DNA solution for a final concentration of 0.3 M.[13][14] Mix gently by inverting the tube.

  • This compound Addition : Add 2 to 2.5 volumes of ice-cold 100% this compound.[13][14] Mix thoroughly by inverting the tube several times until the solution appears homogeneous.

  • Incubation : Incubate the mixture to allow the DNA to precipitate. This can be done at -20°C for at least one hour or overnight, or at -80°C for at least 30 minutes.[14][15][16] For low concentrations or small fragments of DNA, overnight incubation is recommended.[2]

  • Centrifugation : Pellet the precipitated DNA by centrifuging at high speed (>12,000 x g) in a microcentrifuge for 15-30 minutes at 4°C.[12][13]

  • Supernatant Removal : Carefully decant or pipette off the supernatant without disturbing the DNA pellet, which may not be visible.[12]

  • Washing : Add 1 volume of 70% this compound to wash the pellet and remove residual salts.[14] Centrifuge at >12,000 x g for 5-15 minutes at 4°C.[12]

  • Drying : Carefully remove the supernatant. Air-dry the pellet for 5-10 minutes to remove any remaining this compound.[12] Do not over-dry, as this can make the DNA difficult to resuspend.[12]

  • Resuspension : Resuspend the dried DNA pellet in a suitable buffer, such as TE buffer or nuclease-free water.[14]

3.2 Standard Protocol for RNA Precipitation

  • Sample Preparation : Begin with your RNA sample in an RNase-free microcentrifuge tube.

  • Salt Addition : Add 1/10th volume of 3 M sodium acetate (pH 5.2) to achieve a final concentration of 0.3 M.[16][17][18]

  • This compound Addition : Add 2.5 to 3 volumes of cold 100% this compound.[1] Mix well by vortexing or inverting.

  • Incubation : Incubate at -80°C for at least 1 hour or in a dry ice/ethanol bath for 30 minutes.[17] Alternatively, incubate at -20°C overnight.[16][18]

  • Centrifugation : Pellet the RNA by centrifuging at high speed (e.g., 16,000 x g) for 25-30 minutes at 4°C.[17]

  • Supernatant Removal : Carefully discard the supernatant, being mindful of the RNA pellet.

  • Washing : Wash the pellet with 200 µL of 70-95% this compound to remove co-precipitated salts.[16][18] Centrifuge again for 10-15 minutes at 4°C.[12][13]

  • Drying : Remove the supernatant and air-dry or use a vacuum concentrator to dry the pellet.

  • Resuspension : Resuspend the RNA pellet in an appropriate RNase-free buffer or water.[16][18]

Visualizations

4.1 Experimental Workflow

G cluster_0 Precipitation cluster_1 Pelleting and Washing cluster_2 Final Steps A Start with Aqueous Nucleic Acid Solution B Add Salt (e.g., 0.3M NaOAc) A->B C Add 2-3 Volumes of Cold 100% this compound B->C D Incubate (-20°C or -80°C) C->D E Centrifuge at High Speed (>12,000 x g, 4°C) D->E F Discard Supernatant E->F G Wash Pellet with 70% this compound F->G H Centrifuge Again G->H I Discard Supernatant H->I J Air-Dry Pellet I->J K Resuspend in Buffer J->K

Caption: General workflow for this compound precipitation of nucleic acids.

4.2 Mechanism of Precipitation

G cluster_0 In Aqueous Solution (High Dielectric) cluster_1 Addition of this compound (Low Dielectric) NA Nucleic Acid (Negatively Charged Backbone) Water Water Molecules (Hydration Shell) NA->Water Soluble NA_this compound Nucleic Acid Water->NA_this compound This compound Addition Displaces Water Salt Salt Cations (Na+) Salt->Water Shielded Salt_this compound Salt Cations (Na+) NA_this compound->Salt_this compound Charge Neutralization Precipitate Precipitated Nucleic Acid NA_this compound->Precipitate Aggregation Salt_this compound->Precipitate Aggregation

Caption: Molecular mechanism of nucleic acid precipitation.

References

The Impact of Ethanol on Protein Solutions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted interactions between ethanol and proteins in solution. This compound, a ubiquitous solvent and a key player in many biological and industrial processes, exerts profound effects on protein structure, stability, and function. Understanding these interactions is critical for researchers in fields ranging from fundamental biophysics to drug development and formulation. This document provides a comprehensive overview of the core principles governing this compound-protein interactions, supported by quantitative data, detailed experimental protocols, and visualizations of affected signaling pathways.

Core Principles of this compound-Protein Interactions

This compound's influence on proteins stems from its amphipathic nature, possessing both a hydrophobic ethyl group and a hydrophilic hydroxyl group. This dual character allows it to interact with both nonpolar and polar regions of a protein, leading to a complex interplay of forces that can alter the delicate balance maintaining a protein's native conformation.

Key Effects of this compound on Proteins in Solution:

  • Disruption of the Hydration Shell: Water molecules form a structured hydration layer around a protein, which is crucial for its stability. This compound can disrupt this layer, altering the solvent environment and exposing the protein to a less polar medium.

  • Weakening of Hydrophobic Interactions: The hydrophobic core is a primary stabilizing force in many globular proteins. This compound's ethyl groups can interact with hydrophobic amino acid residues, weakening the intramolecular hydrophobic interactions that hold the protein together.[1] This can lead to the exposure of these residues to the solvent.[1]

  • Alteration of Hydrogen Bonding: this compound's hydroxyl group can form hydrogen bonds with protein polar groups and the peptide backbone, competing with and disrupting the intramolecular hydrogen bonds that define secondary structures like alpha-helices and beta-sheets.[1]

  • Changes in Dielectric Constant: The addition of this compound to an aqueous solution lowers the dielectric constant of the medium.[2] This can modulate electrostatic interactions within the protein and between protein molecules, influencing both stability and aggregation.

These molecular-level events can manifest as significant macroscopic changes, including protein denaturation, aggregation, precipitation, and altered biological activity.[3][4] The specific outcome of this compound's interaction with a protein is highly dependent on the protein's intrinsic properties (e.g., amino acid composition, initial secondary and tertiary structure), the concentration of this compound, temperature, and pH.[5][6]

Data Presentation: Quantitative Effects of this compound on Proteins

The following tables summarize quantitative data from various studies, illustrating the impact of this compound on key protein properties.

Changes in Protein Secondary Structure

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in protein secondary structure. The following table presents data on the percentage of α-helix, β-sheet, and random coil structures for different proteins in the presence of varying this compound concentrations.

ProteinThis compound Conc. (% v/v)α-Helix (%)β-Sheet (%)Random Coil (%)Reference
Spidroin-like protein (CBM-AQ12-CBM) 0113836[5]
20104233[5]
8006025[5]
92.705827[5]
Myoglobin 0 (Native)7808[3]
50 (in TFE)8814[3]
Human Serum Albumin 0 (Native)67017[3]
50 (in TFE)8317[3]
α-Lactalbumin 0 (Native)331329[3]
50 (in TFE)68214[3]

Note: TFE (Trifluorothis compound) is another alcohol often used in protein structure studies and is included here for comparison.

Thermodynamic Parameters of Protein Unfolding

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are used to determine the thermodynamic parameters of protein unfolding. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a key indicator of protein stability.

ProteinThis compound Conc. (% v/v)Tm (°C)ΔHunfolding (kJ/mol)Reference
Ribonuclease A 061.7406[7]
1056.5368[7]
2050.8335[7]
α-Chymotrypsinogen A 055.4439[7]
1049.5385[7]
2043.1339[7]
Pepsinogen (pH 6.4) 060.0-[8]
2049.3-[8]
Pepsinogen (pH 8.0) 058.0-[8]
2042.2-[8]
Effects on Enzyme Kinetics

This compound can act as an inhibitor or modulator of enzyme activity. The following table provides Michaelis-Menten parameters (Km and Vmax) and inhibition constants (Ki) for enzymes in the presence of this compound.

EnzymeSubstrateThis compound Conc.KmVmaxKiInhibition TypeReference
Yeast Alcohol Dehydrogenase This compoundVaried21.5 mM0.426 (relative units)--[9]
Penaeus penicillatus Acid Phosphatase p-nitrophenyl phosphateVaried--8.75%Non-competitive[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-protein interactions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content of a protein in the presence and absence of this compound.

Materials:

  • CD Spectropolarimeter

  • Quartz cuvette (e.g., 0.1 cm path length)

  • Purified protein sample (concentration determined accurately, e.g., by UV absorbance)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • High-purity this compound

  • Nitrogen gas supply

Procedure:

  • Instrument Preparation:

    • Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up and purge for at least 30 minutes to remove oxygen from the light path.

    • Set the experimental parameters: wavelength range (e.g., 190-260 nm for far-UV CD), bandwidth (e.g., 1.0 nm), scan speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5 to improve signal-to-noise).

  • Sample Preparation:

    • Prepare a stock solution of the protein in the desired buffer. The final protein concentration in the cuvette should typically be in the range of 0.1-0.2 mg/mL for a 0.1 cm path length cuvette.

    • Prepare a series of solutions with varying final concentrations of this compound (e.g., 0%, 10%, 20%, 40%, 60%, 80% v/v) by mixing the protein stock solution with the appropriate volumes of buffer and this compound. Ensure the final protein concentration is the same in all samples.

  • Data Acquisition:

    • Record a baseline spectrum using the buffer solution (containing the highest concentration of this compound to be used, but without protein).

    • Rinse the cuvette thoroughly with the protein sample solution before filling.

    • Record the CD spectrum for each protein sample, starting from the 0% this compound control.

    • After each measurement, carefully clean and dry the cuvette.

  • Data Analysis:

    • Subtract the corresponding buffer baseline from each protein spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θobs * MRW) / (10 * c * l) where θobs is the observed ellipticity in degrees, MRW is the mean residue weight of the protein (molecular weight / number of amino acids), c is the protein concentration in g/mL, and l is the path length of the cuvette in cm.

    • Use deconvolution software (e.g., BeStSel, CDSSTR) to estimate the percentage of α-helix, β-sheet, and other secondary structures from the processed CD spectra.[5]

Intrinsic Tryptophan Fluorescence Spectroscopy for Tertiary Structure Analysis

Objective: To monitor changes in the tertiary structure of a protein by observing the fluorescence of its intrinsic tryptophan residues in the presence of this compound.

Materials:

  • Fluorometer with temperature control

  • Quartz cuvette (e.g., 1 cm path length)

  • Purified protein sample

  • Buffer solution

  • High-purity this compound

Procedure:

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize (typically 30 minutes).

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Set the emission wavelength range (e.g., 300-400 nm).

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Sample Preparation:

    • Prepare a stock solution of the protein in the desired buffer. The protein concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

    • Prepare a series of protein solutions with varying this compound concentrations as described in the CD protocol.

  • Data Acquisition:

    • Record the fluorescence emission spectrum of the buffer solution (with the corresponding this compound concentration) to serve as a blank.

    • Record the fluorescence emission spectrum for each protein sample.

  • Data Analysis:

    • Subtract the blank spectrum from each protein spectrum.

    • Analyze the changes in the fluorescence emission maximum (λmax) and the fluorescence intensity. A blue shift (shift to shorter wavelength) in λmax generally indicates that tryptophan residues are moving to a more hydrophobic environment, while a red shift (shift to longer wavelength) suggests exposure to a more polar (aqueous) environment. Changes in fluorescence intensity can also provide information about the local environment of the tryptophan residues.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, and entropy) of this compound binding to a protein.

Materials:

  • Isothermal Titration Calorimeter

  • Purified protein sample

  • Buffer solution

  • High-purity this compound

Procedure:

  • Sample Preparation:

    • Prepare a solution of the protein in the desired buffer. The protein concentration will depend on the expected binding affinity and the instrument's sensitivity.

    • Prepare a solution of this compound in the same buffer. It is crucial that the buffer composition of the protein and this compound solutions are identical to minimize heats of dilution.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • Instrument Setup:

    • Set the desired experimental temperature.

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat change.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding constant (Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the following equations: ΔG = -RT * ln(Ka) ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature.

Visualization of Affected Signaling Pathways

This compound can interfere with cellular signaling by directly or indirectly interacting with key proteins in various pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the effects of this compound on two important signaling cascades.

This compound's Effect on the Protein Kinase C (PKC) Signaling Pathway

PKC_Pathway This compound This compound GPCR GPCR This compound->GPCR Interacts with G_Protein G-Protein PLC PLC G_Protein->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_inactive PKC_inactive DAG->PKC_inactive Activates Ca_release->PKC_inactive Activates Downstream Downstream Signaling GPCR->G_Protein Activates PLC->PIP2 Hydrolyzes PKC_active PKC_active PKC_inactive->PKC_active PKC_active->Downstream Phosphorylates Targets

Caption: this compound's modulation of the PKC signaling pathway.

This compound can interact with G-protein coupled receptors (GPCRs) or other membrane components, influencing the activation of phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and both calcium and DAG are required for the activation of conventional protein kinase C (PKC) isoforms.[11] Activated PKC then phosphorylates a variety of downstream target proteins, altering their activity and leading to a wide range of cellular responses.[12]

This compound's Effect on the cAMP/PKA Signaling Pathway

PKA_Pathway This compound This compound GPCR_s GPCR_s This compound->GPCR_s Modulates GPCR_i GPCR_i This compound->GPCR_i Modulates Gs Gs AC AC Gs->AC Stimulates Gi Gi Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA_inactive Inactive PKA (R₂C₂) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (2C) PKA_inactive->PKA_active Releases Catalytic Subunits CREB CREB PKA_active->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates GPCR_s->Gs Activates GPCR_i->Gi Activates AC->ATP Converts

Caption: this compound's impact on the cAMP/PKA signaling cascade.

This compound can affect the activity of G-protein coupled receptors that are linked to either stimulatory (Gs) or inhibitory (Gi) G-proteins.[13] This leads to a modulation of adenylyl cyclase (AC) activity, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[13] Changes in intracellular cAMP levels directly impact the activation of Protein Kinase A (PKA).[4] When cAMP binds to the regulatory subunits of PKA, the catalytic subunits are released and become active.[4] Active PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which in turn regulates the expression of numerous genes.[3]

Conclusion

The interaction of this compound with proteins in solution is a complex phenomenon with significant implications for both biological systems and industrial applications. This guide has provided a foundational understanding of the molecular forces at play, presented quantitative data on the structural and thermodynamic consequences of these interactions, and offered detailed protocols for their experimental investigation. The visualization of this compound's impact on key signaling pathways further highlights the far-reaching consequences of its presence in cellular environments. For researchers, scientists, and drug development professionals, a thorough grasp of these principles is essential for predicting and controlling the behavior of proteins in the presence of this compound, ultimately enabling advancements in medicine, biotechnology, and materials science.

References

Ethanol as a Cryoprotectant for Biological Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation, the process of preserving biological materials at sub-zero temperatures, is a cornerstone of modern biomedical research and development. The ability to store cells, tissues, and other biological specimens for extended periods underpins everything from cell-based therapies and drug discovery to fundamental biological research. The success of cryopreservation hinges on the use of cryoprotective agents (CPAs) that mitigate the lethal effects of ice crystal formation and osmotic stress. While dimethyl sulfoxide (DMSO) and glycerol have traditionally dominated the field, there is growing interest in alternative CPAs with different toxicity profiles and mechanisms of action. This technical guide provides a comprehensive overview of ethanol as a cryoprotectant, detailing its mechanisms, experimental protocols, and a comparative analysis of its efficacy.

Core Principles of this compound Cryoprotection

This compound, a small-molecule alcohol, exerts its cryoprotective effects through several key mechanisms:

  • Colligative Properties: Like other CPAs, this compound lowers the freezing point of water, reducing the amount of ice formed at any given sub-zero temperature. This colligative effect is directly proportional to its molar concentration.

  • Inhibition of Ice Crystal Formation: this compound interferes with the hydrogen bonding of water molecules, sterically hindering the nucleation and growth of ice crystals. This is a critical factor in preventing mechanical damage to cellular structures.

  • Membrane Permeability: this compound can readily permeate cell membranes, a crucial attribute for an effective intracellular cryoprotectant. This allows it to protect the cell's interior from ice formation. However, this property is also linked to its potential toxicity at higher concentrations.

  • Vitrification: At high concentrations and with rapid cooling rates, this compound can contribute to vitrification, a process where the sample solidifies into a glass-like amorphous state without the formation of damaging ice crystals.

Quantitative Data Presentation: this compound vs. Other Cryoprotectants

The efficacy of a cryoprotectant is determined by its ability to preserve cell viability and function post-thaw. The following tables summarize available quantitative data comparing this compound with the most common cryoprotectant, DMSO. It is important to note that direct comparative studies focusing on this compound are limited, and efficacy is highly dependent on cell type, cooling rate, and other protocol-specific parameters.

Table 1: Post-Thaw Viability of Mammalian Cells

CryoprotectantConcentrationCell TypePost-Thaw Viability (%)Reference
This compound4.7% (v/v)Rat Heart50% (cardiac output recovery)[1]
DMSO10% (v/v)Human Hematopoietic Stem Cells~60%[2]
DMSO5% (v/v)Human Hematopoietic Stem Cells>70%[2]
DMSO10% (v/v)Human Bone Marrow MSCs~88-95% (immediately post-thaw)[3]
DMSO10% (v/v)Vero Cells60%[4]
Glycerol10% (v/v)Vero Cells70%[4]

Table 2: Post-Thaw Recovery of Cryopreserved Cells

CryoprotectantConcentrationCell TypePost-Thaw Recovery (%)Reference
DMSO10% (v/v)Human Hematopoietic Stem CellsSignificantly lower than CryoStor with 10% DMSO[5]
CryoStor® + 10% DMSON/AHuman Hematopoietic Stem CellsSignificantly improved vs. Dextran/DMSO[5]
CryoStor® + 5% DMSON/AHuman Hematopoietic Stem CellsSignificantly improved vs. Dextran/DMSO[5]
DMSO10%Human Bone Marrow MSCsVariable, decreases in the first 4h post-thaw[3]

Experimental Protocols

Detailed, step-by-step protocols are essential for reproducible cryopreservation outcomes. The following sections provide generalized protocols that can be adapted for specific cell and tissue types. It is crucial to optimize these protocols for each specific application.

Protocol 1: Cryopreservation of Adherent Mammalian Cells with this compound (Hypothetical Adaptation)

This protocol is an adaptation of standard cell freezing procedures, substituting this compound for DMSO. Empirical optimization of this compound concentration is critical.

Materials:

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • This compound (high purity, sterile)

  • Cryovials, sterile

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

  • Trypsin-EDTA or other cell dissociation reagent

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Procedure:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency. Ensure cells are in the logarithmic growth phase and exhibit high viability (>90%).

    • Aspirate the culture medium and wash the cell monolayer with PBS.

    • Add Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete culture medium.

    • Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in a small volume of complete medium.

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

  • Preparation of Freezing Medium:

    • Prepare a freezing medium consisting of complete culture medium, 20% FBS, and a final concentration of 5-10% this compound (v/v). The optimal this compound concentration must be determined experimentally. Start with a lower concentration (e.g., 5%) and test a range.

    • Prepare the freezing medium fresh and keep it on ice.

  • Cryopreservation:

    • Centrifuge the remaining cell suspension and resuspend the pellet in the cold freezing medium to a final concentration of 1-5 x 10^6 viable cells/mL.

    • Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

    • The next day, transfer the cryovials to a liquid nitrogen storage tank for long-term storage.

  • Thawing of Cells:

    • Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

    • Wipe the outside of the vial with 70% this compound before opening in a sterile hood.

    • Slowly transfer the contents of the vial to a centrifuge tube containing 10 mL of pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

    • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Transfer the cells to a new culture flask and incubate under standard conditions.

Protocol 2: Cryopreservation of Tissue Slices with this compound (Vitrification-based Approach)

This protocol is a conceptual workflow for the vitrification of thin tissue slices using an this compound-based solution. Vitrification requires high concentrations of cryoprotectants and ultra-rapid cooling.

Materials:

  • Vitrification solution (e.g., containing this compound, a non-penetrating cryoprotectant like sucrose or trehalose, and a base medium)

  • Cryo-storage devices (e.g., cryotops, cryoloops)

  • Liquid nitrogen

  • Warming solutions (with decreasing concentrations of non-penetrating cryoprotectants)

  • Tissue slicing apparatus (e.g., vibratome)

  • Culture medium for the specific tissue

Procedure:

  • Tissue Preparation:

    • Prepare thin tissue slices (e.g., 200-500 µm) in a chilled, oxygenated cutting solution.

    • Equilibrate the slices in the appropriate culture medium.

  • Vitrification:

    • Expose the tissue slices to a series of vitrification solutions with increasing concentrations of cryoprotectants. A hypothetical two-step exposure could be:

      • Equilibration Solution (ES): Base medium with 10% this compound and 10% DMSO for 5-10 minutes.

      • Vitrification Solution (VS): Base medium with 15% this compound, 15% DMSO, and 0.5 M sucrose for 1-2 minutes.

    • Place the tissue slice on a cryo-storage device, removing excess solution.

    • Plunge the device directly into liquid nitrogen.

  • Warming:

    • Rapidly transfer the cryo-storage device from liquid nitrogen into a warming solution (e.g., 37°C) containing a high concentration of a non-penetrating cryoprotectant (e.g., 1.0 M sucrose) to prevent ice crystal formation during rewarming.

    • Sequentially transfer the tissue slice through a series of warming solutions with decreasing concentrations of the non-penetrating cryoprotectant to gradually remove the cryoprotectants and avoid osmotic shock.

    • Finally, transfer the tissue slice to the appropriate culture medium.

  • Post-Thaw Assessment:

    • Assess tissue viability and function using appropriate assays (e.g., live/dead staining, metabolic assays, functional assays specific to the tissue type).

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying cryoinjury and cryoprotection is crucial for optimizing protocols. While research specifically on this compound-induced signaling in cryopreservation is limited, we can extrapolate from broader studies on cryopreservation-induced apoptosis and the known cellular effects of this compound.

Cryopreservation-Induced Apoptosis

Cryopreservation can induce apoptosis (programmed cell death) through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[6] Stressors such as osmotic shock and ice crystal formation can trigger these cascades.

Cryopreservation_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway CryoStress_ext Cryopreservation Stress (e.g., Mechanical Stress) DeathReceptors Death Receptors (e.g., Fas, TNFR) CryoStress_ext->DeathReceptors Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase3_ext Caspase-3 Activation Caspase8->Caspase3_ext Mitochondria Mitochondrial Dysfunction Caspase8->Mitochondria Crosstalk Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext CryoStress_int Cryopreservation Stress (e.g., Osmotic Stress, ROS) CryoStress_int->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3_int Caspase-3 Activation Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int Ethanol_Signaling_Modulation cluster_cryoprotection Cryoprotective Effects cluster_toxic_effects Potential Toxic Effects / Signaling Interactions Ethanol_cpa This compound (Cryoprotective Concentration) Ice_Inhibition Inhibition of Ice Crystal Formation & Growth Ethanol_cpa->Ice_Inhibition Osmotic_Stress_Reduction Reduction of Osmotic Stress Ethanol_cpa->Osmotic_Stress_Reduction Cell_Survival Increased Cell Survival Ice_Inhibition->Cell_Survival Osmotic_Stress_Reduction->Cell_Survival Ethanol_toxic This compound (Concentration/Exposure Dependent) GPCR_pathway GPCR Signaling Modulation Ethanol_toxic->GPCR_pathway NFkB_JNK_pathway NFκB & JNK Pathway Modulation Ethanol_toxic->NFkB_JNK_pathway Apoptosis_Induction Apoptosis GPCR_pathway->Apoptosis_Induction NFkB_JNK_pathway->Apoptosis_Induction Cryo_Workflow cluster_pre_freeze Pre-Freeze cluster_freezing Freezing cluster_post_thaw Post-Thaw cluster_analysis Analysis Cell_Harvest Cell/Tissue Harvest (& Log Phase, High Viability) Concentration_Optimization This compound Concentration Optimization (e.g., 2-15%) Cell_Harvest->Concentration_Optimization Freezing_Medium_Prep Freezing Medium Preparation Concentration_Optimization->Freezing_Medium_Prep Cooling_Protocol Controlled Cooling (-1°C/min) or Vitrification Freezing_Medium_Prep->Cooling_Protocol Storage Long-Term Storage (Liquid Nitrogen) Cooling_Protocol->Storage Rapid_Thawing Rapid Thawing (37°C Water Bath) Storage->Rapid_Thawing CPA_Removal Cryoprotectant Removal (Centrifugation/Dilution) Rapid_Thawing->CPA_Removal Culture Cell Culture / Tissue Maintenance CPA_Removal->Culture Viability_Assay Viability Assessment (e.g., Trypan Blue, Live/Dead) Culture->Viability_Assay Recovery_Assay Cell Recovery Quantification Culture->Recovery_Assay Functional_Assay Functional Assays (Metabolic, Proliferation, etc.) Culture->Functional_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity, Annexin V) Culture->Apoptosis_Assay

References

An In-depth Technical Guide to the Solubility of Different Compounds in Aqueous Ethanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various compounds in aqueous ethanol solutions. This compound-water mixtures are ubiquitous in chemical and pharmaceutical processes, serving as versatile solvent systems for extractions, reactions, purifications, and formulations. Understanding the solubility behavior of different chemical entities in these mixtures is critical for process optimization, drug delivery design, and ensuring product quality and efficacy.

This document presents quantitative solubility data for a range of compounds, details established experimental protocols for solubility determination, and provides visual representations of key concepts and workflows to aid in comprehension.

Core Principles of Solubility in Aqueous this compound

The solubility of a compound in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] Water is a highly polar solvent, capable of forming strong hydrogen bonds. This compound is also a polar solvent due to its hydroxyl (-OH) group, but it also possesses a nonpolar ethyl (-CH2CH3) group.[2] This dual nature makes this compound miscible with water in all proportions and allows aqueous this compound mixtures to dissolve a wide range of both polar and nonpolar compounds.[2]

The addition of this compound to water systematically modifies the solvent properties of the mixture. As the this compound concentration increases, the dielectric constant of the solvent mixture decreases, reducing its ability to solvate ionic species. Conversely, the presence of the ethyl groups increases the nonpolar character of the solvent, enhancing its ability to dissolve nonpolar organic molecules. This interplay of polar and nonpolar interactions makes the solubility of compounds in aqueous this compound highly dependent on the specific this compound-to-water ratio.

dot

G cluster_solvents Solvents cluster_solutes Solutes Water Water (High Polarity) This compound This compound (Amphiphilic) Aqueousthis compound Aqueous this compound (Tunable Polarity) PolarSolute Polar/Ionic Compounds (e.g., NaCl) PolarSolute->Water High Solubility (Ion-Dipole Interactions) PolarSolute->this compound Moderate Solubility PolarSolute->Aqueousthis compound Decreases with increasing this compound % NonpolarSolute Nonpolar Compounds (e.g., Cholesterol) NonpolarSolute->Water Low Solubility (Hydrophobic Effect) NonpolarSolute->this compound High Solubility (van der Waals Forces) NonpolarSolute->Aqueousthis compound Increases with increasing this compound % AmphiphilicSolute Amphiphilic Compounds (e.g., Ibuprofen) AmphiphilicSolute->Aqueousthis compound Variable Solubility (Dependent on this compound %) G start Start prep_solvent Prepare Aqueous This compound Solutions start->prep_solvent add_solute Add Excess Solute to Solvent prep_solvent->add_solute equilibrate Equilibrate at Constant Temperature (24-72h) add_solute->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Solute Concentration (e.g., HPLC) filter->quantify end End quantify->end

References

chemical compatibility of ethanol with common lab plastics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Compatibility of Ethanol with Common Laboratory Plastics

For researchers, scientists, and drug development professionals, selecting the appropriate plastic labware is a critical decision that hinges on ensuring the integrity of experimental results and maintaining a safe laboratory environment. This compound, a ubiquitous solvent used for disinfection, extraction, and as a reagent, can have significant effects on the physical and mechanical properties of plastics. This guide provides a detailed overview of the chemical compatibility of this compound with common laboratory plastics, outlines standard testing methodologies, and offers a logical framework for material selection.

Mechanisms of this compound-Plastic Interaction

The interaction between this compound and plastic materials is not merely a surface phenomenon. It can manifest through several mechanisms that may compromise the material's structural integrity and function.[1]

  • Absorption and Swelling: this compound molecules can diffuse into the amorphous regions of a polymer matrix.[2][3][4] This absorption causes the plastic to swell, leading to dimensional changes and a potential decrease in mechanical strength.[2][5]

  • Plasticization: The absorbed this compound can act as a plasticizer, increasing the free volume between polymer chains. This makes the material softer and more ductile but can also reduce its tensile strength and modulus of elasticity.[2]

  • Plasticizer Extraction: For plastics like flexible Polyvinyl Chloride (PVC), which contain additives called plasticizers to increase flexibility, this compound can leach these additives out.[6][7] This process leads to embrittlement, transforming a flexible material into a stiff and brittle one.[6][7]

  • Environmental Stress Cracking (ESC): When a plastic material is under mechanical stress (e.g., from flexing, capping, or manufacturing), exposure to a chemical agent like this compound can accelerate the formation and growth of cracks, leading to premature failure at stress levels much lower than its nominal tensile strength.[1] Polycarbonate is particularly susceptible to stress cracking from alcohols.[1]

Chemical Compatibility Data for Common Lab Plastics

The compatibility of a plastic with this compound depends on the polymer type, this compound concentration, temperature, exposure duration, and the presence of mechanical stress. The following tables provide a general summary and quantitative data based on available studies.

Table 1: General Chemical Compatibility of this compound with Lab Plastics

This table provides a qualitative rating for various plastics when exposed to this compound. These ratings are intended as a general guide; for critical applications, specific testing is always recommended.[8][9]

Plastic MaterialAbbreviationCompatibility with this compoundNotes
Polytetrafluoroethylene PTFEE (Excellent)Highly resistant to almost all chemicals, including pure this compound.[8][9][10][11] Ideal for use with reactive and corrosive chemicals.[8][9]
Fluorinated Ethylene Propylene FEPE (Excellent)Similar chemical resistance to PTFE; an excellent choice for this compound contact.[12][13]
High-Density Polyethylene HDPEG (Good)Generally good resistance. Absorption of this compound may act as a plasticizer, increasing ductility but slightly decreasing tensile strength.[2]
Low-Density Polyethylene LDPEG (Good)Good resistance to alcohols, but less than HDPE.[1]
Polypropylene PPG (Good)Good resistance to this compound.[14] Vulnerable to strong oxidizing agents but generally suitable for alcohols.[1]
Polyethylene Terephthalate Glycol PETGG (Good) to F (Fair)Good resistance to this compound, but some studies show a reduction in mechanical properties with prolonged contact, especially with higher concentrations.[14][15]
Polycarbonate PCF (Fair)Susceptible to environmental stress cracking, especially under load.[1] Some sources indicate only minor cosmetic effects from pure this compound, but caution is advised.[16]
Polyvinyl Chloride (Flexible) PVCF (Fair) to N (Not Recommended)This compound can extract plasticizers, causing embrittlement and hardening.[6][7] Higher this compound concentrations are more aggressive.[6][7]
Polystyrene PSN (Not Recommended)Limited chemical resistance; generally unsuitable for use with alcohols.[1]
Polylactic Acid PLAN (Not Recommended)Shows significant degradation and loss of mechanical properties when exposed to high concentrations of this compound.[14]

Ratings Key: E - Excellent (No damage after 30 days), G - Good (Little or no damage after 30 days), F - Fair (Some effect after 7 days, not for continuous use), N - Not Recommended (Immediate damage may occur).[1]

Table 2: Quantitative Effects of this compound on Plastic Mechanical Properties

This table summarizes specific quantitative data from various studies. Note that experimental conditions (e.g., material source, exposure time, temperature) vary between studies, so data should be used for informed guidance rather than direct comparison.

PlasticThis compound ConcentrationExposure TimeTemperatureProperty TestedResult
PETG [14]99.5%7 DaysRoom Temp.Tensile Strength~6% reduction
PETG [14]99.5%7 DaysRoom Temp.Impact Resistance~10% reduction
PLA [14]99.5%7 DaysRoom Temp.Tensile Strength~15% reduction
PLA [14]99.5%7 DaysRoom Temp.Impact Resistance~24% reduction
Plasticized PVC [6][7]Pure this compoundNot SpecifiedRoom Temp.Mechanical BehaviorTransformation from flexible to a stiffer, brittle material due to plasticizer loss.
Acrylic-Urethane Resin [17]15%N/ARoom Temp.Tensile Strength~18% reduction in Young's Modulus, ~31% reduction in Tensile Strength for 35% EtOH conc.
Acrylic-Urethane Resin [17]35%N/ARoom Temp.Elongation at BreakReduced from 14% (pure resin) to 4%.

Standardized Experimental Protocol: ASTM D543

To provide a basis for standardized comparison, the American Society for Testing and Materials (ASTM) has developed standard practices for evaluating the chemical resistance of plastics.[18][19]

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

This standard is the cornerstone for assessing chemical compatibility.[19][20] It outlines procedures for exposing plastic specimens to chemical reagents and measuring the subsequent changes in their properties.[21][22]

Key Methodologies:

  • Practice A: Immersion Test: This is the most common method, where test specimens are fully immersed in the chemical reagent for a specified time and temperature.[21][22] It is designed to simulate applications involving prolonged contact, such as storage containers or tubing.[21][22]

  • Practice B: Mechanical Stress and Reagent Exposure: This procedure evaluates the material's susceptibility to environmental stress cracking. Specimens are placed under a controlled mechanical stress (e.g., bent into a fixed radius) while being exposed to the chemical.[18][21]

Measured Properties:

After exposure, the specimens are tested and compared to unexposed controls. Key properties evaluated include:[20][21][22]

  • Change in Weight: Indicates absorption of the chemical or extraction of components.

  • Change in Dimensions: Measures swelling or shrinkage.

  • Change in Appearance: Notes any discoloration, crazing, or surface degradation.

  • Change in Mechanical Properties: This is a critical assessment and includes measurements of tensile strength, elongation at break, and impact strength.[20]

Visualizations: Workflows and Interaction Models

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G Experimental Workflow for ASTM D543 Immersion Test cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_post Phase 3: Post-Exposure Analysis cluster_report Phase 4: Reporting prep_spec Prepare Standard Test Specimens initial_measure Measure Initial Properties (Weight, Dimensions, Mechanical Strength) prep_spec->initial_measure immersion Immerse Specimens in this compound Solution initial_measure->immersion control_cond Control Temperature and Duration immersion->control_cond remove_clean Remove, Clean, and Dry Specimens control_cond->remove_clean final_measure Measure Final Properties (Weight, Dimensions, Appearance) remove_clean->final_measure mech_test Perform Mechanical Tests (Tensile, Impact) final_measure->mech_test compare Compare Before vs. After mech_test->compare report Report Percentage Change in Properties compare->report

Caption: Workflow for ASTM D543 chemical compatibility testing.

G Decision Logic for Lab Plastic Selection start Define Application (Reagent, Duration, Temp, Stress) q_reagent Reagent is This compound? start->q_reagent q_critical Is Application Critical? (e.g., long-term storage, high stress) q_reagent->q_critical Yes other_reagent Consult Full Compatibility Chart q_reagent->other_reagent No use_fluoropolymer Select Fluoropolymer (PTFE, FEP) q_critical->use_fluoropolymer Yes consider_polyolefin Consider Polyolefins (HDPE, PP) q_critical->consider_polyolefin No avoid_ps_pvc Avoid PS, PVC, PLA Poor Compatibility use_fluoropolymer->avoid_ps_pvc q_stress Is Mechanical Stress a Factor? consider_polyolefin->q_stress avoid_pc Avoid Polycarbonate (PC) Risk of Stress Cracking q_stress->avoid_pc Yes test_petg Consider PETG (Verify with specific test) q_stress->test_petg No

Caption: Decision-making flowchart for selecting a suitable plastic.

G Mechanisms of this compound Attack on Polymer Matrix cluster_effects p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain swelling Swelling & Dimensional Change p2->swelling softening Softening (Plasticization) p2->softening p4 Plasticizer (if present) leaching Plasticizer Leaching p4->leaching This compound This compound Molecules This compound->p2 1. Absorption/ Diffusion This compound->p4 2. Interaction embrittlement Embrittlement leaching->embrittlement cracking Stress Cracking (if under load)

Caption: Model of this compound's interaction with a polymer matrix.

Conclusion and Recommendations

The chemical compatibility of this compound with laboratory plastics is a complex issue that directly impacts experimental validity and safety.

  • For Highest Resistance: Fluoropolymers such as PTFE and FEP offer the best and most reliable chemical resistance to all concentrations of this compound and should be the materials of choice for critical applications.[10][12][13]

  • For General Use: Polyolefins like HDPE and PP demonstrate good compatibility and are suitable for many routine applications involving this compound.[2][14]

  • Use with Caution: PETG can be a viable option, but its performance may degrade with prolonged exposure to high-concentration this compound, warranting application-specific testing.[14] Polycarbonate (PC) should be avoided in applications where it will be under mechanical stress, due to its high susceptibility to environmental stress cracking by alcohols.[1]

  • Avoid: Polystyrene (PS) , flexible PVC , and PLA are generally not recommended for use with this compound due to poor chemical resistance, plasticizer leaching, and significant degradation of mechanical properties, respectively.[1][6][7][14]

For professionals in research and drug development, a thorough understanding of these interactions is paramount. Always consult manufacturer-provided chemical compatibility charts, but when in doubt, or for any critical application, perform in-house testing that mimics the actual conditions of use to ensure material integrity and data reliability.[8][9]

References

Methodological & Application

Application Note & Protocol: 70% Ethanol for Laboratory Equipment Sterilization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethanol is a widely utilized antiseptic and disinfectant within laboratory environments. Its efficacy is highest at a concentration of 70%, as this dilution facilitates optimal penetration into microbial cells.[1] Higher concentrations of this compound cause rapid coagulation of surface proteins, which can inhibit the this compound from penetrating the cell and neutralizing the organism.[1] The presence of water is crucial, acting as a catalyst to denature the proteins of vegetative cell membranes.[2] This protocol provides detailed guidelines for the preparation and application of 70% this compound for the surface sterilization of laboratory equipment.

Mechanism of Action

A 70% this compound solution effectively kills a broad spectrum of bacteria, viruses, and fungi by denaturing their proteins and dissolving lipids.[3] The water content in the solution is critical as it aids in the penetration of the this compound through the cell wall, allowing for the coagulation of proteins throughout the entire cell.[1][2] This process leads to the death of the microorganism.[2] In contrast, higher concentrations of this compound (e.g., >91%) cause instantaneous coagulation of surface proteins, forming a protective layer that prevents the alcohol from penetrating deeper into the cell.[2]

Quantitative Data Summary

Table 1: Efficacy of 70% this compound Against Common Laboratory Contaminants

Microorganism TypeEffectivenessOrganisms Not Effectively Neutralized
Vegetative BacteriaEffectiveBacterial Spores
FungiEffectiveHepatitis B Virus (HBV)
Lipid-Containing VirusesEffectiveMycobacterium tuberculosis (TB)
Prions

Source: Stanford Environmental Health & Safety[4], Public Health Ontario[5]

Table 2: Recommended Contact Times for 70% this compound Disinfection

ApplicationRecommended Minimum Contact TimeReference
General Laboratory Surfaces (e.g., benchtops)30 seconds to 10 minutes[6][7]
Stainless Steel Surfaces10 minutes[4]
Small Surgical Instruments (soaking)10 minutes or more[8]
Disinfection following 10% bleach applicationSufficient time to wet the surface[6]

Note: The volatility of this compound means it can evaporate quickly. Surfaces must remain wet for the entire duration of the recommended contact time to ensure effective disinfection.[6][9] In environments with high airflow, such as a biosafety cabinet, maintaining the required contact time can be challenging.[9]

Experimental Protocols

Protocol 1: Preparation of 70% (v/v) this compound Solution

Objective: To prepare a 70% this compound solution for laboratory disinfection from a stock of 100% (200 proof) this compound.

Materials:

  • 100% this compound (Absolute or 200 Proof)

  • Distilled or deionized water[3]

  • Sterile graduated cylinders or volumetric flasks[3][10]

  • Sterile storage bottle (glass or this compound-resistant plastic)[3]

  • Labeling materials

Procedure:

  • Determine the required volume: Decide on the final volume of 70% this compound solution needed.

  • Calculate the volumes of this compound and water:

    • Volume of 100% this compound = Final Volume x 0.70

    • Volume of distilled/deionized water = Final Volume x 0.30[1]

    • Example: To make 1000 mL of 70% this compound, you will need 700 mL of 100% this compound and 300 mL of distilled water.[3][11]

  • Measure the components: Using a clean, sterile graduated cylinder or volumetric flask, accurately measure the calculated volume of 100% this compound. In a separate sterile container, measure the calculated volume of distilled or deionized water.[3]

  • Mixing: In a sterile storage bottle, add the measured 100% this compound first, then add the distilled or deionized water.[3]

  • Combine and mix: Securely cap the storage bottle and mix the solution thoroughly by inverting the container several times.[10]

  • Labeling: Clearly label the storage bottle with "70% this compound," the date of preparation, and the initials of the preparer.[3]

  • Storage: Store the solution in a tightly sealed container in a cool, dark, and well-ventilated area away from heat and open flames.[3]

Protocol 2: Surface Sterilization of Laboratory Equipment

Objective: To effectively sterilize non-critical laboratory surfaces and equipment.

Materials:

  • Prepared 70% this compound solution in a labeled spray bottle or wash bottle.

  • Sterile, lint-free wipes or paper towels.

  • Appropriate Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses.[6]

Procedure:

  • Pre-cleaning: If the surface is visibly soiled, clean it with soap and water to remove organic matter before disinfection.[6]

  • Application of 70% this compound:

    • Spraying: Holding the spray bottle approximately 6-8 inches from the surface, apply the 70% this compound solution until the surface is thoroughly wet.

    • Wiping: Alternatively, saturate a sterile, lint-free wipe with 70% this compound and wipe the entire surface, ensuring it is completely covered.[6]

  • Maintain Wet Contact Time: Allow the 70% this compound to remain on the surface for the recommended contact time (refer to Table 2). The surface must stay visibly wet during this period. Reapply the solution if it begins to dry.[6][9]

  • Drying: Allow the surface to air dry completely.

  • Post-treatment (for sensitive equipment): For surfaces susceptible to corrosion, a wipe-down with 70% this compound can be used following disinfection with a 10% bleach solution to remove corrosive residues.[6][9]

Protocol 3: Validation of 70% this compound Sterilization Efficacy

Objective: To validate the effectiveness of the prepared 70% this compound solution and the sterilization protocol.

Materials:

  • Sterile swabs

  • Sterile culture plates (e.g., Tryptic Soy Agar)

  • Incubator

  • Positive control surface (known to be contaminated)

  • Negative control surface (known to be sterile)

Procedure:

  • Pre-Sterilization Sampling:

    • Select a representative piece of equipment or surface area for testing.

    • Using a sterile swab, sample a defined area of the surface.

    • Inoculate a sterile culture plate with the swab. Label this as "Pre-Sterilization."

  • Sterilization:

    • Perform the surface sterilization protocol as described in Protocol 2, paying close attention to the contact time.

  • Post-Sterilization Sampling:

    • After the surface has air-dried, use a new sterile swab to sample the same area that was previously sampled.

    • Inoculate a new sterile culture plate with this swab. Label this as "Post-Sterilization."

  • Controls:

    • Positive Control: Swab a known contaminated surface and inoculate a culture plate.

    • Negative Control: Expose a sterile swab to the air for the same duration as the sampling time without touching any surface and inoculate a culture plate.

  • Incubation: Incubate all plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.

  • Analysis:

    • Compare the microbial growth on the "Pre-Sterilization" and "Post-Sterilization" plates.

    • A significant reduction in microbial colonies on the "Post-Sterilization" plate compared to the "Pre-Sterilization" plate indicates effective sterilization.

    • The positive control should show significant growth, and the negative control should show no growth, confirming the validity of the test.

Visualizations

Sterilization_Workflow cluster_prep Preparation cluster_protocol Sterilization Protocol cluster_validation Validation prep_materials Gather Materials (100% this compound, Water) calculate_vol Calculate Volumes (70% this compound, 30% Water) prep_materials->calculate_vol measure Accurately Measure Components calculate_vol->measure mix Mix Solution Thoroughly measure->mix label_store Label and Store Properly mix->label_store pre_clean Pre-clean Surface (if necessary) label_store->pre_clean apply_etoh Apply 70% this compound (Spray or Wipe) pre_clean->apply_etoh contact_time Maintain Wet Contact Time apply_etoh->contact_time air_dry Allow to Air Dry contact_time->air_dry sample_before Sample Surface (Pre-Sterilization) air_dry->sample_before sterilize Perform Sterilization Protocol sample_before->sterilize sample_after Sample Surface (Post-Sterilization) sterilize->sample_after incubate Incubate Plates sample_after->incubate analyze Analyze Results incubate->analyze Protocol_Logic start Start is_soiled Is Surface Visibly Soiled? start->is_soiled clean_surface Clean with Soap and Water is_soiled->clean_surface Yes apply_etoh Apply 70% this compound to Wet Surface is_soiled->apply_etoh No clean_surface->apply_etoh maintain_contact Maintain Wet Contact Time (e.g., 10 minutes) apply_etoh->maintain_contact is_dry Is Surface Still Wet? maintain_contact->is_dry reapply_etoh Re-apply 70% this compound is_dry->reapply_etoh No air_dry Allow to Air Dry is_dry->air_dry Yes reapply_etoh->maintain_contact end End air_dry->end

References

Application Notes and Protocols for Ethanol Precipitation of DNA and RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol precipitation is a cornerstone technique in molecular biology for the concentration and purification of nucleic acids (DNA and RNA) from aqueous solutions.[1][2] This method leverages the principle of reducing the solubility of nucleic acids by introducing a salt and a non-polar solvent, typically this compound or isopropanol.[2][3] The negatively charged phosphate backbone of DNA and RNA is neutralized by the positive ions from the salt, and the addition of this compound disrupts the hydration shell around the nucleic acids, causing them to aggregate and precipitate out of solution.[2][3] This protocol provides a detailed methodology for the efficient precipitation of both DNA and RNA, along with quantitative data for optimizing recovery and purity.

Principle of this compound Precipitation

The process of this compound precipitation can be broken down into three key steps:

  • Salt Addition: A salt, such as sodium acetate, ammonium acetate, or lithium chloride, is added to the nucleic acid solution. The positively charged cations (e.g., Na+, NH4+) in the salt neutralize the negatively charged phosphate groups on the nucleic acid backbone.[2][4] This reduction in charge repulsion allows the nucleic acid molecules to come closer together.

  • This compound Addition: this compound is a less polar solvent than water. Its addition to the aqueous solution lowers the dielectric constant, which enhances the electrostatic attraction between the positive salt ions and the negative phosphate groups.[2] This further reduces the solubility of the nucleic acids, causing them to precipitate.

  • Pelleting and Washing: The precipitated nucleic acids are then pelleted by centrifugation.[1][5] The supernatant, containing salts and other soluble impurities, is removed. The pellet is subsequently washed with 70% this compound to remove any remaining salt, followed by drying and resuspension in a suitable buffer.[5]

Experimental Protocols

Protocol for this compound Precipitation of DNA

This protocol is suitable for the concentration and purification of DNA from various sources.

Materials:

  • DNA sample in aqueous solution

  • 3 M Sodium Acetate (NaOAc), pH 5.2[5]

  • 100% this compound (ice-cold)[5]

  • 70% this compound (ice-cold)[5]

  • Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Refrigerated microcentrifuge[5]

  • Pipettes and nuclease-free tips

  • Optional: Co-precipitant such as Glycogen or Linear Polyacrylamide (LPA)[5]

Procedure:

  • Transfer the DNA sample to a microcentrifuge tube.

  • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA sample and mix thoroughly by vortexing.[3]

  • (Optional) If the DNA concentration is low (<20 ng/µL), add a co-precipitant like glycogen to a final concentration of 20 µg/mL or linear polyacrylamide to 10-20 µg/mL to aid in pellet visualization and recovery.[5][6]

  • Add 2 to 2.5 volumes of ice-cold 100% this compound to the mixture.[3] Mix by inverting the tube several times until the solution is homogeneous.

  • Incubate the mixture to allow the DNA to precipitate. For DNA concentrations >20 ng/µL, incubation at -20°C for at least 1 hour is sufficient.[3] For lower concentrations or smaller DNA fragments, overnight incubation at -20°C is recommended.[2]

  • Pellet the precipitated DNA by centrifugation at 12,000-14,000 x g for 15-30 minutes at 4°C.[5][7]

  • Carefully decant or pipette off the supernatant without disturbing the DNA pellet. The pellet may be visible as a small white precipitate at the bottom of the tube.

  • Wash the pellet by adding 500 µL of ice-cold 70% this compound. This step removes residual salts.[5]

  • Centrifuge at 12,000-14,000 x g for 5-10 minutes at 4°C.[5]

  • Carefully remove the supernatant.

  • Air-dry the pellet for 5-15 minutes at room temperature or in a vacuum desiccator. Avoid over-drying, as this can make the DNA difficult to resuspend.[1]

  • Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Protocol for this compound Precipitation of RNA

This protocol is designed for the concentration and purification of RNA, with special considerations for minimizing RNase activity.

Materials:

  • RNA sample in aqueous solution

  • 3 M Sodium Acetate (NaOAc), pH 5.2 (RNase-free)[8]

  • 100% this compound (ice-cold)

  • 70% this compound (ice-cold, prepared with RNase-free water)

  • RNase-free water

  • RNase-free microcentrifuge tubes, pipettes, and tips

  • Refrigerated microcentrifuge

  • Optional: Co-precipitant such as Glycogen (RNase-free)[9]

Procedure:

  • Transfer the RNA sample to an RNase-free microcentrifuge tube.

  • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the RNA sample and mix gently.[8]

  • (Optional) For low RNA concentrations, add an RNase-free co-precipitant like glycogen to a final concentration of 20 µg/mL.[9]

  • Add 2.5 to 3 volumes of ice-cold 100% this compound.[10] Mix thoroughly by inverting the tube.

  • Incubate at -80°C for at least 1 hour or overnight at -20°C to precipitate the RNA.[8][11]

  • Pellet the RNA by centrifugation at ≥16,000 x g for 20-30 minutes at 4°C.[11]

  • Carefully decant the supernatant. The RNA pellet is often invisible.

  • Wash the pellet with 1 mL of ice-cold 70% this compound.

  • Centrifuge at ≥16,000 x g for 5 minutes at 4°C.

  • Carefully remove the supernatant.

  • Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Quantitative Data Summary

The efficiency and purity of nucleic acid precipitation can be influenced by several factors. The following tables summarize key quantitative data for optimizing your experiments.

Table 1: Choice of Salt and Final Concentrations
SaltStock ConcentrationFinal ConcentrationApplications and Notes
Sodium Acetate (NaOAc) 3 M, pH 5.20.3 MGeneral purpose for both DNA and RNA precipitation.[5][8]
Ammonium Acetate (NH₄OAc) 7.5 M2.0-2.5 MUseful for removing dNTPs. Avoid for samples intended for T4 polynucleotide kinase reactions as ammonium ions inhibit the enzyme.
Lithium Chloride (LiCl) 8 M0.8 MPrimarily used for selective precipitation of larger RNA species, as it is less effective for precipitating small RNAs and DNA.[10]
Table 2: Effect of Co-precipitants on Nucleic Acid Recovery
Co-precipitantWorking ConcentrationTypical Recovery IncreaseNotes
Glycogen 10-20 µg/mLCan significantly improve recovery of low concentration samples.Inert and generally does not interfere with downstream applications.[9]
Linear Polyacrylamide (LPA) 10-20 µg/mLSimilar to glycogen in improving recovery.Forms a more visible pellet.[5][6]
Table 3: Typical Purity and Yield Metrics
ParameterDNARNANotes on Contamination
A260/A280 Ratio ~1.8~2.0Lower ratios may indicate protein or phenol contamination.[12]
A260/A230 Ratio 2.0-2.22.0-2.2Lower ratios can indicate contamination with salts (e.g., guanidinium) or carbohydrates.[12]
Typical Recovery Rate 70-90%70-90%Recovery depends on initial concentration, fragment size, and protocol adherence.[13]

Visualizing the Workflow

The following diagrams illustrate the key steps in the this compound precipitation workflow for DNA and RNA.

DNA_Precipitation_Workflow start DNA Sample add_salt Add 1/10 vol 3M NaOAc (pH 5.2) start->add_salt add_coprecipitant Optional: Add Co-precipitant add_salt->add_coprecipitant add_this compound Add 2-2.5 vol 100% Cold this compound add_coprecipitant->add_this compound incubate Incubate (-20°C for ≥1 hr) add_this compound->incubate centrifuge1 Centrifuge (12,000-14,000 x g, 15-30 min, 4°C) incubate->centrifuge1 remove_supernatant1 Remove Supernatant centrifuge1->remove_supernatant1 wash Wash with 500 µL 70% Cold this compound remove_supernatant1->wash centrifuge2 Centrifuge (12,000-14,000 x g, 5-10 min, 4°C) wash->centrifuge2 remove_supernatant2 Remove Supernatant centrifuge2->remove_supernatant2 dry Air-dry Pellet (5-15 min) remove_supernatant2->dry resuspend Resuspend in Buffer or Water dry->resuspend end Purified DNA resuspend->end

Caption: Workflow for DNA this compound Precipitation.

RNA_Precipitation_Workflow start RNA Sample add_salt Add 1/10 vol 3M NaOAc (pH 5.2) start->add_salt add_coprecipitant Optional: Add Co-precipitant add_salt->add_coprecipitant add_this compound Add 2.5-3 vol 100% Cold this compound add_coprecipitant->add_this compound incubate Incubate (-80°C for ≥1 hr) add_this compound->incubate centrifuge1 Centrifuge (≥16,000 x g, 20-30 min, 4°C) incubate->centrifuge1 remove_supernatant1 Remove Supernatant centrifuge1->remove_supernatant1 wash Wash with 1 mL 70% Cold this compound remove_supernatant1->wash centrifuge2 Centrifuge (≥16,000 x g, 5 min, 4°C) wash->centrifuge2 remove_supernatant2 Remove Supernatant centrifuge2->remove_supernatant2 dry Air-dry Pellet (5-10 min) remove_supernatant2->dry resuspend Resuspend in RNase-free Water dry->resuspend end Purified RNA resuspend->end

Caption: Workflow for RNA this compound Precipitation.

References

Application Notes and Protocols: A Step-by-Step Guide to Recrystallization Using Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and techniques of recrystallization using ethanol, a common and effective method for the purification of solid organic compounds. Detailed protocols, quantitative data, and troubleshooting guidance are presented to assist researchers in achieving high-purity crystalline products.

Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The ideal solvent for recrystallization will dissolve the target compound sparingly or not at all at low temperatures, but will dissolve it completely at or near the solvent's boiling point.[1][3] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals.[2][4] The impurities, ideally, remain dissolved in the solvent (mother liquor) and are subsequently removed by filtration.[2][4]

This compound is a widely used solvent for recrystallization due to its favorable properties:

  • Good Solvency: It can dissolve a wide range of organic compounds, particularly those with some polarity.[5]

  • Volatility: Its boiling point (78 °C) is high enough to facilitate dissolution but low enough for easy removal from the purified crystals.[5][6]

  • Safety: It is relatively less toxic than many other organic solvents.

  • Miscibility with Water: this compound's miscibility with water allows for the use of this compound-water solvent pairs, which can be highly effective for purifying a broader range of compounds.[7]

Quantitative Data: Solubility of Common Organic Compounds in this compound

The success of a recrystallization heavily relies on the solubility characteristics of the compound in the chosen solvent. The following table summarizes the solubility of several common organic compounds in this compound at various temperatures. This data is essential for planning experiments, such as determining the appropriate solvent volume and estimating the potential yield.

CompoundTemperature (°C)Solubility ( g/100 mL of this compound)
Acetanilide 012.8[8]
6046.4[8]
BoilingVery Soluble[9][10]
Benzoic Acid 20 (approx.)~0.5 (slightly soluble)[11]
30.35Varies with this compound-water concentration[12][13]
60.55Varies with this compound-water concentration[12][13]
Naphthalene 05[14]
2511.3[14]
4019.5[14]
70179[14]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a single-solvent recrystallization using this compound. A protocol for a two-solvent system (this compound-water) is also included.

Single-Solvent Recrystallization with this compound

This protocol is suitable for compounds that are significantly more soluble in hot this compound than in cold this compound.

Materials:

  • Impure solid compound

  • This compound (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Boiling chips or a stir bar

  • Funnel (for gravity filtration, if needed)

  • Filter paper

  • Büchner funnel and filter flask (for vacuum filtration)

  • Ice bath

  • Spatula

  • Watch glass

Protocol:

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask of an appropriate size (the solvent should not fill the flask more than halfway).

    • Add a few boiling chips or a magnetic stir bar.

    • In a separate flask, heat a volume of this compound to its boiling point on a hot plate.

    • Add the minimum amount of hot this compound to the flask containing the solid to completely dissolve it.[4] Add the solvent in small portions and allow the solution to boil between additions to ensure that the minimum amount of solvent is used.[15]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present (e.g., dust, lint), perform a hot gravity filtration.

    • Pre-heat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean, hot flask. If crystals begin to form in the funnel, add a small amount of hot this compound to redissolve them.

  • Crystallization:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

    • Once the solution has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[3]

  • Collection of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold this compound.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a small amount of ice-cold this compound to remove any adhering mother liquor containing impurities.[4] Use a minimal amount of cold solvent to avoid dissolving a significant portion of the product.[15]

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for a period to air-dry them.

    • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. The drying process can be expedited by placing the watch glass in a desiccator or a low-temperature oven.

  • Analysis:

    • Once dry, weigh the purified crystals and calculate the percent recovery.[6]

    • Determine the melting point of the purified compound to assess its purity. A sharp melting point close to the literature value indicates high purity.

Two-Solvent Recrystallization with this compound-Water

This method is useful when a compound is very soluble in this compound even at low temperatures, but insoluble in water.

Protocol:

  • Dissolution:

    • Dissolve the impure solid in the minimum amount of hot this compound as described in the single-solvent protocol.

  • Addition of the Anti-Solvent (Water):

    • While keeping the this compound solution hot, add hot water dropwise until the solution becomes faintly cloudy (the "cloud point").[7] This indicates that the solution is saturated.

    • Add a few more drops of hot this compound until the cloudiness just disappears to ensure the solution is saturated at the boiling point.

  • Crystallization, Collection, and Drying:

    • Follow steps 3, 4, and 5 from the single-solvent recrystallization protocol. For washing the crystals, use a cold mixture of this compound and water in the same proportion as the final crystallization mixture.

Visualization of the Experimental Workflow

The following diagrams illustrate the logical flow of the recrystallization processes.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_collection Isolation cluster_analysis Analysis start Impure Solid dissolve Dissolve in Minimal Hot this compound start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration Insoluble impurities? cool Cool Slowly to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool Clean Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold this compound vacuum_filtration->wash dry Dry Crystals wash->dry weigh Weigh Pure Crystals dry->weigh mp Determine Melting Point weigh->mp

Caption: Workflow for single-solvent recrystallization.

Two_Solvent_Recrystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization cluster_collection Isolation & Analysis start Impure Solid dissolve_this compound Dissolve in Minimal Hot this compound start->dissolve_this compound add_water Add Hot Water to Cloud Point dissolve_this compound->add_water add_this compound Add Hot this compound to Clear add_water->add_this compound cool Cool Slowly to Room Temperature add_this compound->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold This compound-Water Mixture vacuum_filtration->wash dry Dry and Analyze wash->dry

Caption: Workflow for two-solvent (this compound-water) recrystallization.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.[16] - The solution is supersaturated.[16]- Boil off some of the solvent to concentrate the solution and try cooling again.[16] - Scratch the inside of the flask with a glass rod just below the surface of the liquid. - Add a "seed" crystal of the pure compound.
Oiling out (product separates as an oil, not crystals) - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly. - High concentration of impurities.- Lower the temperature of the hot plate. - Allow the solution to cool more slowly. - Try a different solvent or a solvent pair.
Low percent recovery - Too much solvent was used.[15] - Premature crystallization during hot filtration. - Crystals were washed with too much cold solvent. - The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent for dissolution. - Ensure the funnel and receiving flask are pre-heated during hot filtration. - Use a minimal amount of ice-cold solvent for washing. - Cool the solution in an ice bath for a longer period.
Crystals are colored - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product.

Safety Precautions

  • Flammability: this compound is flammable. Always heat it on a hot plate in a well-ventilated area, away from open flames.[3]

  • Hot Glassware: Use appropriate tongs or heat-resistant gloves to handle hot flasks.

  • Bumping: Always use boiling chips or a stir bar when heating solvents to prevent bumping (sudden, violent boiling).[6]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and gloves at all times.

  • Waste Disposal: Dispose of this compound waste in the designated organic solvent waste container.

References

Application Notes and Protocols for Ethanol as a Mobile Phase in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of compounds.[1] The composition of the mobile phase is a critical factor that dictates the retention and selectivity of the separation.[2] Traditionally, acetonitrile and methanol have been the organic modifiers of choice in reversed-phase HPLC.[3] However, growing environmental concerns and a push towards greener analytical practices have spurred a reevaluation of this compound as a viable and sustainable alternative.[4]

This compound, a bio-based and biodegradable solvent, offers several advantages, including lower toxicity, reduced disposal costs, and a smaller environmental footprint compared to its counterparts.[4] While its higher viscosity and UV cutoff have historically limited its widespread adoption, modern HPLC instrumentation and methodologies, such as elevated column temperatures and the use of monolithic columns, can effectively mitigate these drawbacks.[4][5]

These application notes provide detailed protocols and comparative data to guide researchers, scientists, and drug development professionals in the successful implementation of this compound as a mobile phase in their HPLC workflows.

Physicochemical Properties and Comparative Data

The selection of an organic modifier in reversed-phase HPLC is a balance of elution strength, selectivity, viscosity, and compatibility with detection methods. This compound presents a unique set of properties compared to the more conventional solvents, acetonitrile and mthis compound.

Table 1: Comparison of Physicochemical Properties of Common HPLC Organic Modifiers

PropertyThis compoundMthis compoundAcetonitrile
Elution Strength (Reversed-Phase) Stronger than Mthis compoundWeaker than Acetonitrile & this compoundStrongest
Viscosity (at 20°C, mPa·s) 1.200.600.37
UV Cutoff (nm) ~210~205~190
Polarity Index 5.25.15.8
Toxicity LowHighHigh
Biodegradability HighModerateLow
Quantitative Comparison of Chromatographic Performance

The following tables summarize the comparative performance of this compound, mthis compound, and acetonitrile in the separation of various compound classes under reversed-phase conditions.

Table 2: Separation of Neutral Compounds (Toluene and Naphthalene) on C8 and C18 Columns [3]

ColumnMobile Phase (v/v)Temperature (°C)Flow Rate (mL/min)Efficiency (Plates/meter)Resolution (Rs)
C8 55:45 this compound:Water250.2036,0001.8
55:45 this compound:Water400.2032,3001.6
66:34 Mthis compound:Water250.3535,7001.9
64:36 Acetonitrile:Water250.3030,7001.7
C18 60:40 this compound:Water250.1532,1002.1
60:40 this compound:Water400.2529,5001.9
72:28 Mthis compound:Water250.3532,3002.2
70:30 Acetonitrile:Water250.3027,3002.0

Table 3: Separation of Basic Compounds (Aniline and N,N-Dimethylaniline) on a C18 Column [6]

Mobile Phase (v/v)Temperature (°C)Retention Time (Aniline, min)Retention Time (N,N-DMA, min)Asymmetry (Aniline)Asymmetry (N,N-DMA)
70:30 this compound:Water255.27.81.41.5
70:30 this compound:Water404.56.51.31.4
85:15 Mthis compound:Water256.610.61.71.5
80:20 Acetonitrile:Water254.97.11.41.5

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound as a mobile phase in various HPLC applications.

Protocol 1: Analysis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

This protocol is adapted for the simultaneous determination of nimesulide and naproxen in pharmaceutical gel formulations using a monolithic column to counteract the higher viscosity of this compound.[7]

Objective: To develop a green HPLC method for the quantification of nimesulide and naproxen.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Chromolith® HighResolution RP-18e monolithic column (100 x 4.6 mm)

Reagents and Materials:

  • This compound (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Nimesulide and Naproxen reference standards

  • Mthis compound (for stock solutions)

  • Sodium hydroxide (for pH adjustment)

Chromatographic Conditions:

  • Mobile Phase: 0.1% Formic acid in water (pH 4.0) : this compound (60:40, v/v)

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 20 µL

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.1% formic acid solution in ultrapure water.

    • Adjust the pH to 4.0 with a 3 mol/L NaOH solution.

    • Mix the aqueous phase with this compound in a 60:40 ratio.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of nimesulide and naproxen in mthis compound at a concentration of 1000 µg/mL.

    • Prepare working standard solutions by diluting the stock solutions with water to achieve concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation (from Gel Formulation):

    • Accurately weigh an amount of gel equivalent to 10 mg of the active pharmaceutical ingredient (API).

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mthis compound and sonicate for 15 minutes to dissolve the API.

    • Bring to volume with mthis compound and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard and sample solutions.

    • Quantify the analytes based on the peak areas of the reference standards.

Protocol 2: Separation of a Peptide Mixture

This protocol provides a general methodology for the separation of peptides using an this compound-based mobile phase, which can be particularly useful in preparative chromatography due to this compound's low toxicity.[8]

Objective: To separate a mixture of synthetic peptides using a reversed-phase this compound gradient.

Instrumentation:

  • HPLC system with a UV detector

  • C18 wide-pore (300 Å) column suitable for peptide separations (e.g., 4.6 x 150 mm, 5 µm)

Reagents and Materials:

  • This compound (HPLC grade)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

  • Peptide sample mixture

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in this compound

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 60% B

    • 35-40 min: 60% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B

    • 50-60 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C (to reduce backpressure)

  • Detection Wavelength: 220 nm

  • Injection Volume: 10-50 µL

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of TFA to 999 mL of ultrapure water.

    • Prepare Mobile Phase B by adding 1 mL of TFA to 999 mL of this compound.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the peptide mixture in Mobile Phase A or a compatible solvent (e.g., water with a small amount of organic modifier) to a concentration of approximately 1 mg/mL.[9]

    • Filter the sample through a 0.22 µm syringe filter if any particulates are present.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition (5% B) until a stable baseline is achieved.

    • Inject the peptide sample.

    • Run the gradient program and collect the data.

Visualization of Workflows and Logical Relationships

General HPLC Workflow

The following diagram illustrates the fundamental steps involved in a typical HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Injection MobilePhase->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis Mobile_Phase_Decision_Tree Start Start: Method Development GreenMethod Is a 'Green' Method a Priority? Start->GreenMethod UV_Detection Detection Wavelength > 210 nm? GreenMethod->UV_Detection Yes Conventional Use Conventional Solvents (ACN, MeOH) GreenMethod->Conventional No HighPressure Is High Backpressure a Concern? UV_Detection->HighPressure Yes UV_Detection->Conventional No Considerthis compound Consider this compound-based Mobile Phase HighPressure->Considerthis compound No ElevatedTemp Use Elevated Temperature or Monolithic Column HighPressure->ElevatedTemp Yes ElevatedTemp->Considerthis compound NP_Sample_Prep_Workflow Start Plant Material (e.g., leaves, roots) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., with this compound) Drying->Extraction Filtration1 Filtration to Remove Solid Debris Extraction->Filtration1 Concentration Concentration of Extract (e.g., Rotary Evaporation) Filtration1->Concentration SPE Solid Phase Extraction (SPE) for Cleanup and Fractionation Concentration->SPE FinalPrep Reconstitution in Initial Mobile Phase SPE->FinalPrep Filtration2 Final Filtration (0.45 µm) Prior to Injection FinalPrep->Filtration2 End Ready for HPLC Analysis Filtration2->End

References

Application Notes and Protocols: Ethanol Fixation of Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Ethanol Fixation

This compound is a coagulating and dehydrating fixative widely used in histology and cytology.[1] Its mechanism of action involves the removal of water from tissues, which leads to the denaturation and precipitation of proteins.[1][2][3] This process disrupts the tertiary structure of proteins by breaking hydrophobic and hydrogen bonds, forming a meshwork that preserves cellular morphology.[2][3] Unlike cross-linking fixatives like formalin, this compound does not form methylene bridges, which can be advantageous for certain downstream applications.[4][5]

This compound fixation is particularly valued in molecular biology for its excellent preservation of nucleic acids and for immunohistochemistry, as it often reduces the need for antigen retrieval steps.[5][6] It is a rapid-acting fixative, making it suitable for time-sensitive applications.[1] However, it can also cause tissue shrinkage and hardening, especially with prolonged use.[1][5][6]

Application Notes

Comparison of this compound-Based Fixation and Formalin Fixation

This compound-based fixatives present a compelling alternative to neutral-buffered formalin (NBF), the long-standing gold standard in histopathology. The choice of fixative is critical as it impacts tissue morphology, antigenicity, and the integrity of biomolecules. While formalin provides superior morphological detail by cross-linking proteins, this very action can be detrimental to nucleic acids and can mask antigenic sites, necessitating retrieval steps for immunohistochemistry.[4][7] this compound fixatives work by precipitation, a mechanism that can be more "molecularly friendly."[4][5]

The following table summarizes the key comparative aspects of these two fixation methods.

FeatureThis compound-Based Fixation10% Neutral Buffered Formalin (NBF)Citations
Primary Mechanism Coagulation and precipitation of proteins via dehydration.Formation of methylene bridges (cross-linking) between proteins and nucleic acids.[3][4][5][8]
Morphology Good preservation of cellular details, but can cause tissue shrinkage, hardening, and artifacts with prolonged use.Excellent preservation of tissue architecture and fine cellular details; considered the gold standard.[1][5][6][7]
Antigenicity (IHC) Generally preserves antigenicity well; antigen retrieval is often not required or is less harsh.Frequently masks epitopes due to cross-linking, requiring heat- or enzyme-induced antigen retrieval.[4][5][7]
Nucleic Acid Integrity Superior preservation of DNA and RNA; yields higher quality and less fragmented nucleic acids suitable for PCR and sequencing.Causes nucleic acid fragmentation and chemical modifications, reducing yield and quality, especially with prolonged fixation.[5][6][9][10][11]
Penetration Speed Generally faster penetration compared to formalin.Slower penetration rate (approx. 1 mm/hr).[5][9]
Safety & Handling Flammable; relatively non-toxic compared to formalin.Toxic, a known carcinogen, and causes irritation to eyes, nose, and throat.[1][9][12][13]
Downstream Effects Can lyse red blood cells.Preserves red blood cells; can form formalin pigment in blood-rich tissues.[5]
Impact on Downstream Applications

The choice of fixative directly influences the success of subsequent analyses. This compound fixation is particularly advantageous for molecular pathology.

ApplicationPerformance with this compound FixationPerformance with Formalin FixationCitations
Histology (H&E) Good nuclear and cytoplasmic detail, though shrinkage can be more pronounced.Superior architectural and cellular detail.[7]
Immunohistochemistry (IHC) Enhanced staining intensity for many antigens; less background staining.Staining can be weaker due to epitope masking; background staining can be more prominent.[6][7]
RNA Yield & Quality RNA yield is significantly higher (up to 70% of fresh frozen tissue) and shows high integrity.RNA yield is negligible or very low; RNA is highly fragmented.[11][14]
DNA Yield & Quality Recovers higher quality and less fragmented DNA.Causes DNA fragmentation, which can inhibit PCR amplification of larger fragments.[5][9][10]

Experimental Protocols

Protocol 1: Standard 70% this compound Fixation for Morphology and Molecular Analysis

This protocol is suitable for general tissue fixation where preservation of nucleic acids is a primary goal. 70% this compound has been shown to be superior to formalin for mRNA preservation while maintaining comparable histology.[11]

Materials:

  • 70% this compound (molecular biology grade)

  • Phosphate Buffered Saline (PBS)

  • Sterile, labeled collection tubes

  • Standard tissue processing cassettes

Procedure:

  • Tissue Collection: Immediately following dissection, rinse the tissue sample (not exceeding 1 cm in any dimension, ideally <5 mm thick) briefly in cold PBS to remove excess blood.[15]

  • Immersion: Place the tissue into a labeled collection tube containing a volume of 70% this compound that is at least 20 times the volume of the tissue.[16]

  • Fixation: Incubate at 4°C. The optimal fixation time should be determined empirically, but a duration of 12-24 hours is a common starting point.[17] For RNA preservation, tissues can be immersed for up to two weeks at 4°C without affecting yield or quality.[11]

  • Storage: After fixation, tissues can be processed immediately or stored in fresh 70% this compound at 4°C. For long-term storage (up to one month), this is an acceptable method, though processing as soon as possible is recommended.[17][18]

  • Processing: Following fixation, dehydrate the tissue through a graded series of this compound (e.g., 80%, 90%, 100%), clear with xylene, and embed in paraffin wax according to standard histological procedures.[5]

Protocol 2: Compound Alcoholic Fixative (EMA) for Enhanced Morphology

Compound fixatives containing this compound, mthis compound, and acetic acid (EMA) can offer faster penetration and excellent preservation of tissue morphology and nucleic acids.[5][9]

Materials:

  • EMA Fixative Solution (3 parts this compound, 1 part Mthis compound, 1 part Acetic Acid)

  • Normal saline

  • Sterile, labeled collection tubes

Procedure:

  • Tissue Collection: Collect fresh tissue samples (e.g., liver, brain) and rinse in normal saline.[5]

  • Immersion: Immediately immerse the tissue in the EMA fixative solution. The volume of the fixative should be at least 10-20 times the tissue volume.

  • Fixation: Fix for 24 hours at room temperature.[5]

  • Post-Fixation Wash: After fixation, rinse the tissues in 70% this compound.[5]

  • Processing: Process the tissues through a standard dehydration schedule (graded alcohols), clearing, and paraffin embedding.[5]

Protocol 3: Post-Formalin Fixation Storage in this compound

It is a common and recommended practice to transfer tissues to 70% this compound for storage after an initial fixation in 10% NBF. This procedure stops the cross-linking action of formalin, which can otherwise lead to over-fixation, and helps preserve nucleic acids.[10][16][17]

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • 70% this compound

  • Phosphate Buffered Saline (PBS)

  • Sterile, labeled storage containers

Procedure:

  • Primary Fixation: Fix tissue in 10% NBF for an optimal duration, typically 12-24 hours.[17] Avoid prolonged fixation (greater than 36-48 hours) to prevent excessive cross-linking and tissue brittleness.[15][17]

  • Washing: After formalin fixation, wash the tissue well in several changes of PBS to remove residual formalin.[16]

  • Transfer to this compound: Transfer the tissue to a container with 70% this compound for storage. Use two changes of 70% this compound to ensure all residual formalin is washed away.[17]

  • Storage: Store at 4°C. Tissues can be safely stored for at least several days, and up to a month, before proceeding to processing and paraffin embedding.[16][17] Storing tissues in this compound after 1-day of formalin fixation has been shown to preserve DNA integrity much better than prolonged formalin fixation.[10]

Visualizations

G cluster_0 Fixation Mechanisms eth_start Biological Tissue (Proteins in aqueous state) eth_mech This compound Application eth_start->eth_mech eth_dehydrate Dehydration (Water is replaced) eth_mech->eth_dehydrate eth_precipitate Protein Precipitation & Coagulation eth_dehydrate->eth_precipitate eth_end Preserved Tissue (Non-covalent) eth_precipitate->eth_end form_end Preserved Tissue (Covalent Cross-links) form_start Biological Tissue (Proteins in aqueous state) form_mech Formalin Application form_start->form_mech form_crosslink Formation of Methylene Bridges form_mech->form_crosslink form_crosslink->form_end G cluster_processing cluster_analysis collect 1. Tissue Collection (<5mm thick) fix 2. Fixation (e.g., 70% this compound, 12-24h, 4°C) collect->fix process 3. Tissue Processing fix->process dehydrate Dehydration (Graded this compound) process->dehydrate clear Clearing (Xylene) embed Embedding (Paraffin) section 4. Sectioning (Microtome) embed->section analysis 5. Downstream Analysis section->analysis section->analysis he Histology (H&E Stain) analysis->he ihc Immunohistochemistry (IHC) analysis->ihc mol Molecular Biology (DNA/RNA Extraction) analysis->mol G start Primary Experimental Goal? morph Optimal Morphology & Ultrastructure start->morph Morphology molecular Nucleic Acid / Protein Preservation start->molecular Molecular both Morphology & IHC/ Molecular Analysis start->both Both fix_formalin Use 10% NBF morph->fix_formalin fix_this compound Use this compound-Based Fixative (e.g., 70% EtOH) molecular->fix_this compound fix_combo Use 10% NBF (short duration) then store in 70% EtOH both->fix_combo fix_ema Consider Compound Fixative (e.g., EMA) both->fix_ema

References

Application Note: Ethanol Extraction of Plant Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of plants. Instead, they play a crucial role in defense mechanisms, acting as attractants for pollinators and providing protection against biotic and abiotic stress.[1] These compounds, including phenolics, terpenes, and alkaloids, are of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries due to their vast therapeutic potential.[2][3]

The critical first step in utilizing these compounds is their efficient extraction from the plant matrix. Ethanol has emerged as a preferred solvent for this purpose due to its high efficiency, safety, and versatility.[4][5] As a polar solvent, this compound can dissolve a broad spectrum of both polar and non-polar compounds, making it ideal for capturing a wide array of phytochemicals.[5][6][7] It is recognized as a "green" and safe (GRAS) solvent, making it suitable for applications in food and pharmaceutical products where low toxicity is paramount.[4][5]

This application note provides a detailed overview and protocols for the extraction of plant secondary metabolites using this compound. It covers the fundamental principles, factors influencing extraction efficiency, quantitative data, and standardized experimental procedures.

Background

Properties of this compound as an Extraction Solvent

This compound (C₂H₅OH) is a versatile solvent whose effectiveness stems from its chemical properties:

  • Polarity: this compound is a polar solvent due to its hydroxyl (-OH) group, allowing it to dissolve a wide range of polar compounds like phenolic acids and flavonoids.[7] Its short two-carbon chain also gives it non-polar characteristics, enabling it to dissolve non-polar compounds such as lipids and terpenes.[5][8]

  • Safety: Food-grade this compound is non-toxic and can be safely metabolized by the human body, minimizing concerns about residual solvent in the final product.[4][5]

  • Volatility: With a relatively low boiling point (78.37°C), this compound can be easily and efficiently removed from the extract post-extraction using methods like rotary evaporation, which also allows for solvent recovery and reuse.[7][9][10]

  • Cost-Effectiveness: this compound is relatively inexpensive and can be produced from renewable biomass sources like corn and sugarcane, making it an economically viable option for large-scale extractions.[8]

Biosynthesis of Plant Secondary Metabolites

Secondary metabolites are biosynthetically derived from primary metabolites.[3] Understanding their origin is key to optimizing extraction strategies. There are three main biosynthetic pathways responsible for the majority of plant secondary metabolites.[11][12]

  • Shikimic Acid Pathway: This pathway produces aromatic amino acids (phenylalanine, tyrosine, tryptophan), which are precursors for most plant phenolics, including flavonoids, tannins, and lignin.[1][2][11][12]

  • Malonic Acid Pathway: While less significant in higher plants compared to fungi and bacteria, this pathway contributes to the biosynthesis of certain phenolics.[12]

  • Mevalonic Acid (MVA) and Methylerythritol Phosphate (MEP) Pathways: These two pathways produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for the largest class of secondary metabolites: terpenes (or terpenoids).[3][12]

G Simplified Biosynthesis of Major Plant Secondary Metabolites Photosynthesis Photosynthesis (Primary Metabolism) Carbohydrates Carbohydrate Precursors (Glucose, Pyruvate, etc.) Photosynthesis->Carbohydrates Shikimic_Acid Shikimic Acid Pathway Carbohydrates->Shikimic_Acid MVA_MEP MVA / MEP Pathways Carbohydrates->MVA_MEP Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) Shikimic_Acid->Aromatic_AA Phenolics Phenolics (Flavonoids, Tannins, Lignin) Aromatic_AA->Phenolics Alkaloids_N Nitrogen-Containing Compounds (Alkaloids) Aromatic_AA->Alkaloids_N IPP_DMAPP IPP & DMAPP MVA_MEP->IPP_DMAPP Terpenes Terpenes (Terpenoids, Steroids) IPP_DMAPP->Terpenes

Caption: Overview of major secondary metabolite biosynthesis pathways.

Factors Influencing Extraction Efficiency

Optimizing the extraction process involves fine-tuning several parameters to maximize the yield of target compounds.[8]

  • This compound Concentration: The polarity of the solvent mixture is critical. Pure this compound is not always the most effective solvent.[13] Adding water to this compound creates a more polar solution that can improve the extraction of a wider range of compounds by increasing solvent diffusion into the plant tissues.[13][14] The optimal this compound concentration varies depending on the target metabolite's polarity and typically ranges from 40% to 95%.[5][8][15]

  • Temperature: Increasing the extraction temperature generally enhances solubility and diffusion rates, which can lead to higher yields and shorter extraction times.[16][17] However, excessive heat can cause the degradation of thermolabile compounds.[8] The optimal temperature must balance extraction efficiency with compound stability, often falling in the range of 40-70°C.[18][19] Cold this compound extraction (e.g., -20°C to -40°C) is also used, particularly to minimize the co-extraction of undesirable compounds like chlorophyll and waxes.[20][21]

  • Extraction Time: The duration of contact between the solvent and the plant material affects the yield. Initially, yield increases with time, but after reaching an equilibrium point, further extension may not increase the yield and could lead to the degradation of target compounds.[16][22] Optimal times can range from minutes to several hours depending on the method, temperature, and plant material.[16][20]

  • Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent contact, which significantly improves extraction efficiency.[5][15][23]

Data Presentation: Quantitative Analysis

The efficiency of this compound extraction is highly dependent on the chosen parameters. The following tables summarize quantitative data from various studies, illustrating the impact of this compound concentration, temperature, and time on the yield of specific secondary metabolites.

Table 1: Effect of this compound Concentration on Secondary Metabolite Yield

Plant MaterialTarget Metabolite(s)This compound Conc. (%)Yield / ContentReference(s)
Ipomoea batatas L. (leaves)Total Flavonoids40Lower Yield[14]
50Moderate Yield[14]
60 19.86 ± 0.2 mg QE/g [14]
70Lower Yield[14]
Gnetum gnemon (peel)Total Flavonoids30~3.5 mg QE/g[16]
70 ~5.2 mg QE/g [16]
Cydonia oblonga (leaves)Total Phenolic Content40 Highest Yield [18]
60Lower Yield[18]
80Lower Yield[18]
Juniperus procera (leaves)Total Flavonoid Content99 5.9 mg QE/g DW [24]
Mthis compound3.8 mg QE/g DW[24]
Acetone2.9 mg QE/g DW[24]
Juniperus procera (seed)Total Phenolic ContentThis compound 2.6 mg GAE/g DW [24]
Acetone1.91 mg GAE/g DW[24]
Mthis compound1.9 mg GAE/g DW[24]

QE = Quercetin Equivalents; GAE = Gallic Acid Equivalents; DW = Dry Weight. Values are approximated from source data where applicable.

Table 2: Effect of Temperature and Time on Secondary Metabolite Yield

Plant MaterialTarget Metabolite(s)Temperature (°C)Time (min)Yield / ContentReference(s)
CannabisCannabinoids & Terpenes-40 10 19.7 g/100g DM [21]
-201018.2 g/100g DM[21]
Room Temp.1018.5 g/100g DM[21]
Salvia officinalis (sage)Total Phenolic Content60 30 Highest Yield [22]
9030Lower Yield[22]
6090Lower Yield (with 30% EtOH)[22]
Centella asiaticaTotal Phenolic Content65 60 1203.49 mg GAE/100g DW [25]
2560Lower Yield[25]
6520Lower Yield[25]
Lychee SeedExtractable Phenolics51 139 Optimal Yield [26]

DM = Dry Matter; DW = Dry Weight.

Experimental Protocols

The following sections provide a generalized protocol for solid-liquid extraction using this compound via maceration and an overview of the Soxhlet extraction method. A visual workflow is also provided.

G General Workflow for this compound Extraction start Start prep 1. Sample Preparation (Dry and Grind Plant Material) start->prep extract 2. Extraction (Soak in this compound, Agitate) prep->extract separate 3. Solid-Liquid Separation (Filter or Centrifuge) extract->separate evap 4. Solvent Removal (Rotary Evaporation) separate->evap purify 5. Further Purification (Optional) (e.g., Winterization) evap->purify final Crude or Purified Secondary Metabolite Extract evap->final Skip Purification purify->final

Caption: A typical experimental workflow for plant extraction.

Protocol: Maceration Extraction

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period with periodic agitation.[16]

5.1.1 Materials and Equipment

  • Dried plant material

  • Grinder or mill

  • Food-grade this compound (concentration as required, e.g., 70%)

  • Erlenmeyer flasks or sealed glass containers

  • Orbital shaker or magnetic stirrer (optional, but recommended)

  • Filtration apparatus (Büchner funnel, vacuum flask, filter paper) or centrifuge

  • Rotary evaporator

  • Analytical balance

5.1.2 Procedure

  • Preparation of Plant Material: Dry the plant material to a constant weight to remove moisture. Grind the dried material into a fine powder to increase the surface area for extraction.[5][15][20]

  • Soaking: Weigh a desired amount of the powdered plant material (e.g., 50 g) and place it into a sealed glass container. Add the this compound solvent at a specific solid-to-solvent ratio (e.g., 1:15 w/v).[21] Ensure the plant material is fully submerged.[9][10]

  • Extraction: Seal the container and place it on an orbital shaker for a predetermined time (e.g., 24 hours) at a specific temperature (e.g., room temperature or 50°C).[9][16] If a shaker is unavailable, agitate the mixture manually at regular intervals.[20]

  • Filtration: After the extraction period, separate the solid plant residue from the liquid extract. This is typically done by vacuum filtration through a Büchner funnel with filter paper.[9][10][20] Alternatively, the mixture can be centrifuged, and the supernatant (the this compound extract) can be decanted.

  • Solvent Evaporation: Concentrate the filtrate by removing the this compound using a rotary evaporator.[9][10] This process is performed under reduced pressure to lower the boiling point of this compound, which helps to prevent the degradation of heat-sensitive compounds.[9][10]

  • Final Product: The resulting concentrated material is the crude plant extract. It can be further dried in a vacuum oven to remove any residual solvent. The final yield should be calculated.

  • Winterization (Optional): For a purer extract, winterization can be performed to remove fats and waxes.[10][20] This involves dissolving the crude extract in this compound, freezing the solution (e.g., for 24 hours), and then filtering it while cold to remove the precipitated lipids.[9][10] The this compound is then evaporated again as in step 5.

Protocol: Soxhlet Extraction (Overview)

Soxhlet extraction is a continuous solid-liquid extraction method.[4] It allows for the repeated washing of the plant material with fresh, condensed solvent, making it highly efficient, though potentially unsuitable for highly thermolabile compounds due to prolonged exposure to the solvent's boiling point.[21][23]

5.2.1 Procedure Overview

  • The powdered plant material is placed in a porous cellulose thimble.[23]

  • The thimble is placed inside the main chamber of the Soxhlet extractor.

  • The extraction solvent (this compound) is placed in a round-bottom flask below the extractor.

  • Upon heating, the this compound evaporates, and its vapor travels up a distillation arm.[23]

  • The vapor is cooled by a condenser, and the condensed this compound drips down into the thimble, immersing the plant material.[23]

  • Once the solvent level in the chamber reaches the top of a siphon arm, the entire liquid content is siphoned back into the distillation flask.[23]

  • This cycle is repeated for an extended period (e.g., 16 hours), ensuring a thorough extraction.[23]

  • After extraction, the solvent is evaporated from the flask to yield the concentrated extract.[23]

Conclusion

This compound is a highly effective, safe, and versatile solvent for the extraction of a broad range of secondary metabolites from plant materials. The efficiency of the extraction process is significantly influenced by key parameters, including this compound concentration, temperature, and extraction time. By carefully optimizing these conditions, researchers can maximize the yield of desired phytochemicals. The protocols provided in this note offer a standardized approach for researchers, scientists, and drug development professionals to obtain high-quality plant extracts for further analysis and application.

References

Application Notes: Preparation of Density Gradients for Centrifugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Density gradient centrifugation is a powerful and widely used technique in research and clinical settings to separate cells, organelles, viruses, and macromolecules based on their size, shape, and density.[1][2][3] The method involves creating a gradient of a specific medium in a centrifuge tube, with the density increasing from top to bottom. When a sample is layered on top of this gradient and subjected to centrifugal force, its components migrate through the gradient and separate into distinct bands at positions where their density matches that of the surrounding medium (isopycnic separation) or based on their sedimentation rate (rate-zonal separation).[4][5]

Why Ethanol is Not Used for Density Gradient Centrifugation of Biological Samples

While this compound is a common laboratory reagent, it is not suitable for creating density gradients for the separation of biological samples for several critical reasons:

  • Miscibility and Gradient Instability: this compound is fully miscible with water, forming strong hydrogen bonds. This property makes it extremely difficult to form a stable, layered gradient. The two liquids will readily mix rather than form distinct layers of increasing density.

  • Detrimental Effects on Biological Samples: this compound is a potent disinfectant and fixative because it denatures proteins and dehydrates cells. Introducing biological samples such as cells, organelles, or proteins into an this compound gradient would lead to irreversible damage, rendering them non-viable and unsuitable for downstream functional or structural analysis.

  • Limited Density Range: The density of this compound is less than that of water. While this compound-water mixtures can provide a range of densities, this range is often not broad or high enough to effectively separate many biological components, which typically have densities greater than water.

For these reasons, other media that are dense, inert, and biocompatible are universally preferred for creating density gradients. Commonly used media include sucrose, Percoll®, and cesium chloride.[1][2][6] This document will provide detailed protocols for the preparation of sucrose and Percoll gradients, two of the most common and versatile types of gradients used in life sciences research.

Protocols: Preparation of Sucrose and Percoll Gradients

Protocol 1: Discontinuous (Step) Sucrose Gradient for Organelle Separation

Discontinuous gradients are formed by carefully layering solutions of decreasing density on top of one another. They are particularly useful for separating components with distinct densities, such as subcellular organelles.[7][8]

Quantitative Data Summary

ParameterValue
Gradient Material Sucrose in Buffer (e.g., Tris-HCl)
Sucrose Concentrations 15%, 20%, 25%, 27.5%, 30%, 35% (w/v)
Sample Solubilization Detergent (e.g., 1% Lauryl Maltoside) for membrane proteins
Centrifugation Speed 72,000 x g to 113,000 x g
Centrifugation Time 16.5 - 17 hours
Temperature 4°C
Rotor Type Swing-out rotor (e.g., SW 50.1, VTi50)

Experimental Protocol

  • Preparation of Sucrose Stock Solutions:

    • Prepare a high-concentration stock solution of sucrose (e.g., 66% w/w) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). This stock can be stored at 4°C.[9]

    • From the stock solution, prepare working solutions of the desired concentrations (e.g., 15%, 20%, 25%, 27.5%, 30%, 35%) by dilution with the same buffer. Ensure all solutions are kept on ice.

  • Gradient Formation:

    • Using a sterile pipette, carefully layer the sucrose solutions into an ultracentrifuge tube, starting with the highest concentration at the bottom.

    • For a 5 ml tube, you might layer 0.25 ml of 35%, 0.5 ml of 30%, 0.75 ml of 27.5%, 1 ml of 25%, and 1 ml of 20% sucrose.[7]

    • To create distinct layers, place the pipette tip against the inner wall of the tube just above the previous layer and dispense the solution slowly.

  • Sample Preparation and Loading:

    • Prepare the sample by homogenizing cells or tissues in a suitable buffer. For membrane-bound organelles, solubilization with a mild detergent may be necessary.[7]

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Carefully layer the supernatant (your sample) on top of the prepared sucrose gradient.

  • Centrifugation:

    • Place the tubes in a pre-cooled (4°C) swing-out rotor.

    • Centrifuge at the appropriate speed and for the required duration (e.g., 37,500 rpm for 16.5 hours in an SW 50.1 rotor).[7] Use slow acceleration and deceleration profiles to avoid disturbing the gradient.

  • Fraction Collection:

    • After centrifugation, carefully remove the tube. Visible bands corresponding to different organelles should be present at the interfaces of the sucrose layers.

    • Fractions can be collected by carefully pipetting from the top or by puncturing the bottom of the tube and collecting drops.[4]

Workflow for Discontinuous Sucrose Gradient

Discontinuous_Sucrose_Gradient cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_sucrose Prepare Sucrose Solutions layering Layer Sucrose (High to Low Density) prep_sucrose->layering prep_sample Prepare Sample (Homogenate) load_sample Load Sample prep_sample->load_sample layering->load_sample centrifuge Ultracentrifugation load_sample->centrifuge collect Collect Fractions centrifuge->collect analysis Downstream Analysis collect->analysis

Caption: Workflow for organelle separation using a discontinuous sucrose gradient.

Protocol 2: Continuous Sucrose Gradient for Protein Complex Separation

Continuous (or linear) gradients have a smooth density transition from top to bottom. They are ideal for separating molecules with similar densities or for analytical purposes where high resolution is required.[2][10]

Quantitative Data Summary

ParameterValue
Gradient Material Sucrose in Buffer (e.g., Tris-HCl, NaCl, MgCl2)
Sucrose Concentrations 5-20% (for 200-800 kDa complexes) or 10-40% (for larger complexes) (w/w)
Sample Volume 50 - 200 µL
Centrifugation Speed 35,000 - 39,000 rpm
Centrifugation Time 15 - 32 hours
Temperature 4°C
Rotor Type Swing-out rotor (e.g., SW41, SW50.1)

Experimental Protocol

  • Preparation of Sucrose Solutions:

    • Prepare two sucrose solutions at the desired concentration limits (e.g., 5% and 20% w/w) in the appropriate buffer.[9] The buffer should be chosen to maintain the stability and activity of the protein complex.[9]

    • Add protease inhibitors to the sucrose solutions to prevent protein degradation.[9]

  • Gradient Formation:

    • Use a gradient maker to create a linear gradient. This is a two-chamber device where the two sucrose solutions are mixed as they are dispensed into the centrifuge tube.

    • Alternatively, a linear gradient can be formed by diffusion of a step gradient. Carefully layer several small steps of decreasing sucrose concentration and allow them to diffuse for several hours at 4°C.[11] Another method is the freeze-thaw technique, where layers are frozen and then slowly thawed to form a continuous gradient.[11]

  • Sample Preparation and Loading:

    • Prepare the protein sample in a buffer compatible with the gradient.

    • Carefully load 50-200 µL of the sample onto the top of the pre-formed gradient.[9]

  • Centrifugation:

    • Place the tubes in a pre-cooled (4°C) swing-out rotor.

    • Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for a time optimized for the complex of interest (e.g., 15-16 hours).[12]

  • Fraction Collection and Analysis:

    • Collect fractions from the top or bottom of the tube. Automated fraction collectors can provide high reproducibility.

    • Analyze the fractions by methods such as SDS-PAGE and Western blotting to determine the location of the protein complex within the gradient.

Workflow for Continuous Sucrose Gradient

Continuous_Sucrose_Gradient cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_sucrose Prepare Low & High Concentration Sucrose form_gradient Form Linear Gradient (Gradient Maker) prep_sucrose->form_gradient prep_sample Prepare Protein Sample load_sample Load Sample prep_sample->load_sample form_gradient->load_sample centrifuge Ultracentrifugation load_sample->centrifuge collect Collect Fractions centrifuge->collect analysis SDS-PAGE, Western Blot collect->analysis

Caption: Workflow for protein complex separation using a continuous sucrose gradient.

Protocol 3: Discontinuous (Step) Percoll Gradient for Cell Separation

Percoll® consists of silica nanoparticles coated with polyvinylpyrrolidone, which allows the formation of iso-osmotic gradients. It is gentle on cells and ideal for separating different cell populations from a heterogeneous mixture.[13][14]

Quantitative Data Summary

ParameterValue
Gradient Material Percoll®
Stock Isotonic Percoll (SIP) 9 parts Percoll® + 1 part 1.5 M NaCl or 10x PBS
Percoll Concentrations 20%, 30%, 40%, 50% (diluted from SIP)
Centrifugation Speed 500 - 2000 x g
Centrifugation Time 10 - 30 minutes
Temperature 4°C or Room Temperature
Rotor Type Swing-out rotor (recommended for pre-formed gradients)

Experimental Protocol

  • Preparation of Stock Isotonic Percoll (SIP):

    • To make Percoll iso-osmotic for mammalian cells, mix 9 parts of Percoll® with 1 part of 1.5 M NaCl or 10x concentrated phosphate-buffered saline (PBS). This is your 100% SIP solution.

  • Preparation of Percoll Working Solutions:

    • Dilute the 100% SIP with 1x PBS or cell culture medium to prepare the desired concentrations for your step gradient (e.g., 50%, 40%, 30%, and 20%).[13]

  • Gradient Formation:

    • In a conical centrifuge tube (e.g., 15 mL or 50 mL), carefully layer the Percoll working solutions, starting with the highest density (50%) at the bottom.[1][13]

    • For a 15 mL tube, use approximately 3 mL for each layer.[13] Keep the gradient on ice.

  • Sample Preparation and Loading:

    • Harvest cells and wash them once with 1x PBS.

    • Resuspend the cell pellet in the 20% Percoll solution at a concentration of about 10-15 million cells/mL.[13]

    • Carefully layer this cell suspension on top of the 30% Percoll layer in the gradient tube.[13]

  • Centrifugation:

    • Place the tube in a pre-cooled (4°C) centrifuge with a swing-out rotor.

    • Centrifuge at 2000 x g for 30 minutes with the brake turned off to prevent disruption of the separated layers upon stopping.[13]

  • Cell Collection:

    • After centrifugation, viable cells will typically form a visible white band at one of the interfaces (e.g., between the 30% and 40% layers).[13]

    • Carefully aspirate the desired cell layer with a pipette.

    • Wash the collected cells by diluting them with 4-5 volumes of cold 1x PBS and centrifuging at 500 x g for 5 minutes to pellet the cells and remove the Percoll.[13] Repeat the wash step if necessary.

Logical Relationships in Percoll Gradient Cell Separation

Percoll_Gradient_Logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs percoll Percoll® sip Prepare Stock Isotonic Percoll (SIP) percoll->sip buffer 1.5M NaCl or 10x PBS buffer->sip cells Heterogeneous Cell Population load_cells Load Cells in Low-Density Percoll cells->load_cells working_sol Create Percoll Working Solutions sip->working_sol layering Layer Gradient (High to Low Density) working_sol->layering layering->load_cells centrifuge Centrifugation (Low Speed, No Brake) load_cells->centrifuge separated_cells Separated Cell Populations centrifuge->separated_cells debris Debris/Dead Cells (Pellet or Top Layer) centrifuge->debris

Caption: Logical flow for separating cell populations using a Percoll density gradient.

References

Application Notes and Protocols for Employing Ethanol as a Cleaning Agent for Laboratory Glassware

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cleanliness of laboratory glassware is paramount to the accuracy and reproducibility of experimental results. Residual contaminants can interfere with chemical reactions, inhibit cell growth in biological assays, and introduce systematic errors in analytical measurements. Ethanol, a volatile organic solvent, is a widely utilized cleaning agent in research, drug development, and quality control laboratories. Its efficacy in dissolving a broad spectrum of organic residues, miscibility with water, and rapid evaporation make it an invaluable tool for maintaining the integrity of laboratory glassware.[1][2]

These application notes provide a comprehensive guide to the effective use of this compound for cleaning laboratory glassware. Detailed protocols for various scenarios, quantitative data on cleaning effectiveness, and essential safety precautions are presented to ensure optimal cleaning outcomes and safe laboratory practices.

Quantitative Data on Cleaning Effectiveness

ContaminantGlassware TypeCleaning MethodQuantitative ResultReference
CyanocobalaminBeakers, Volumetric Flasks, PipettesRinsing with 77% this compound and ultra-pure water.Residue not detectable by UV-Vis spectrophotometry.[3]
Betamethasone ValerateGeneral Laboratory GlasswareManual cleaning followed by solvent rinses.Residue levels below the detection limit (0.11 µg/ml) by HPLC.[4][5]
Microbial ContaminationGeneral Laboratory GlasswareManual washing with 5% neutral detergent followed by rinsing.Most effective method in a comparative study of four manual cleaning regimes.[6]

Experimental Protocols

The following protocols provide detailed methodologies for cleaning laboratory glassware using this compound, tailored to the type of contaminant.

Protocol for Cleaning Glassware Contaminated with Water-Insoluble Organic Residues

This protocol is suitable for removing oils, greases, and other non-polar compounds.

Materials:

  • Waste container for organic solvents

  • Appropriate organic solvent (e.g., acetone, hexane) for initial rinse

  • This compound (70-95%)

  • Laboratory-grade detergent (e.g., Alconox, Liquinox)

  • Tap water

  • Deionized water

  • Appropriate brushes for glassware

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Procedure:

  • Initial Rinse: Under a fume hood, rinse the glassware 2-3 times with a suitable organic solvent (e.g., acetone or hexane) to remove the bulk of the water-insoluble residue.[7][8] Dispose of the solvent waste in a designated container.

  • This compound Rinse: Rinse the glassware 2-3 times with this compound to remove the initial organic solvent and any remaining soluble impurities.[3][7][8]

  • Detergent Wash: Prepare a warm solution of laboratory-grade detergent. Wash the glassware thoroughly with the detergent solution, using appropriate brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove all traces of the detergent.

  • Deionized Water Rinse: Rinse the glassware 3-4 times with deionized water to remove any remaining salts or impurities from the tap water.[7][8]

  • Drying: Allow the glassware to air dry on a rack. If immediate use is required, a final rinse with acetone can be performed to expedite drying, as it evaporates quickly.[7] Do not dry with paper towels or forced air to avoid contamination with fibers or other impurities.

Protocol for General Cleaning of Glassware

This protocol is a standard procedure for routine cleaning of glassware that has not been exposed to highly insoluble or hazardous materials.

Materials:

  • This compound (70-95%)

  • Laboratory-grade detergent

  • Tap water

  • Deionized water

  • Appropriate brushes

  • PPE: safety goggles, nitrile gloves, lab coat

Procedure:

  • Initial Rinse (Optional): If the glassware contains this compound-soluble materials, rinse with this compound followed by deionized water.[7][9]

  • Detergent Wash: Wash the glassware with a warm solution of laboratory-grade detergent, using brushes to clean all surfaces.

  • Tap Water Rinse: Rinse the glassware thoroughly under running tap water.

  • Deionized Water Rinse: Perform a final rinse 3-4 times with deionized water.[7][8]

  • Drying: Invert the glassware on a drying rack and allow it to air dry completely.

Safety Precautions

This compound is a flammable and hazardous chemical that requires careful handling.

  • Flammability: this compound is highly flammable.[6] Ensure that there are no open flames, sparks, or hot surfaces in the vicinity when using this compound.

  • Ventilation: Always work in a well-ventilated area or under a fume hood to avoid the inhalation of vapors.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles to protect the eyes, nitrile gloves, and a flame-resistant lab coat when handling this compound.[7]

  • Storage: Store this compound in tightly sealed, approved containers in a cool, dry, and well-ventilated area away from ignition sources.[7] Use flammable storage cabinets for larger quantities.

  • Spills: In case of a spill, remove all ignition sources and absorb the spill with an inert material like sand or vermiculite.

Visualizations

Experimental Workflow for Cleaning Water-Insoluble Organic Residues

experimental_workflow start Start: Contaminated Glassware initial_rinse Initial Rinse (Acetone/Hexane) start->initial_rinse ethanol_rinse This compound Rinse initial_rinse->ethanol_rinse 2-3 times detergent_wash Detergent Wash ethanol_rinse->detergent_wash 2-3 times tap_rinse Tap Water Rinse detergent_wash->tap_rinse di_rinse Deionized Water Rinse tap_rinse->di_rinse 3-4 times dry Air Dry di_rinse->dry end End: Clean Glassware dry->end

Caption: Workflow for cleaning water-insoluble organic residues.

Logical Relationships in Glassware Cleaning

logical_relationships cluster_contaminant Type of Contaminant cluster_procedure Initial Cleaning Step Water-Soluble Water-Soluble Deionized Water Rinse Deionized Water Rinse Water-Soluble->Deionized Water Rinse Water-Insoluble Water-Insoluble Solvent Rinse (this compound/Acetone) Solvent Rinse (this compound/Acetone) Water-Insoluble->Solvent Rinse (this compound/Acetone) Strong Acid/Base Strong Acid/Base Copious Tap Water Rinse Copious Tap Water Rinse Strong Acid/Base->Copious Tap Water Rinse

Caption: Initial cleaning steps based on contaminant type.

References

The Role of Ethanol in Histological Slide Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the multifaceted use of ethanol in the preparation of histological slides. This compound is a critical reagent in histology, primarily utilized for tissue fixation, dehydration prior to paraffin wax embedding, and in the processes of staining and differentiation. Its efficacy is rooted in its ability to denature proteins and its miscibility with water, which allows for the gradual removal of water from tissues.[1][2][3][4][5] Proper this compound application is paramount for preserving tissue morphology and ensuring high-quality microscopic analysis.

I. Application Notes

This compound as a Fixative

This compound is a non-additive, coagulant fixative that works by dehydrating tissues and precipitating proteins.[2] This mechanism of action makes it particularly useful for certain applications while also presenting some limitations.

  • Mechanism: this compound fixation involves the removal of water from cells and tissues, which leads to the denaturation and precipitation of proteins.[1][2] This process preserves the general cellular architecture. Unlike cross-linking fixatives like formalin, this compound-based fixatives do not form covalent bonds with macromolecules.[6]

  • Advantages:

    • Preservation of Nucleic Acids: The non-cross-linking nature of this compound makes it an excellent choice for studies involving DNA and RNA extraction from paraffin-embedded tissues.[2][6]

    • Rapid Action: this compound fixes tissues quickly, which can be advantageous for time-sensitive applications.[2]

    • Enzyme Histochemistry: It is often employed as a fixative for preserving the activity of certain enzymes.[2]

  • Disadvantages:

    • Tissue Shrinkage and Hardening: A significant drawback of this compound fixation is its tendency to cause tissue shrinkage and hardening, which can introduce artifacts.[1][2][6]

    • Poor Penetration: this compound does not penetrate large tissue samples well, potentially leading to incomplete fixation in the center of the tissue.[1]

    • Lysis of Erythrocytes: this compound can cause the lysis of red blood cells.[6]

This compound in Tissue Dehydration

Dehydration is a crucial step in preparing tissues for embedding in non-aqueous media like paraffin wax. Paraffin is hydrophobic, so water must be removed from the fixed tissue before it can be infiltrated with wax.[3][5] this compound is the most commonly used dehydrating agent in histology.[4][7]

  • Graded this compound Series: To prevent excessive distortion and shrinkage of the tissue, dehydration is performed using a series of increasing this compound concentrations.[3][4][5][8][9] This gradual replacement of water with alcohol minimizes osmotic shock to the cells.[3][8] A typical series starts with 50-70% this compound and progresses to 100% (absolute) this compound.[4][8][10]

  • Consequences of Improper Dehydration:

    • Incomplete Dehydration: If water is not completely removed, the subsequent clearing agent (e.g., xylene) will not be able to fully penetrate the tissue, leading to poor infiltration by paraffin wax. This results in soft, mushy tissue blocks that are difficult to section.[4]

    • Excessive Dehydration: Prolonged exposure to high concentrations of this compound can make the tissue hard and brittle, which also poses challenges during microtomy.[4][11]

This compound in Staining Procedures

This compound plays a dual role in the staining process, specifically in the widely used Hematoxylin and Eosin (H&E) staining protocol. It is used for both rehydration of the paraffin-embedded tissue section before staining and for dehydration after staining.

  • Rehydration: Before aqueous stains like hematoxylin can penetrate the tissue section, the paraffin wax must be removed (deparaffinization) with a clearing agent like xylene, followed by rehydration through a descending series of this compound concentrations (from 100% down to 70% or water).[12][13][14][15]

  • Dehydration: After staining with eosin, which is often dissolved in alcohol, the section is dehydrated again through an ascending series of this compound concentrations.[12][13] This step is essential before clearing the section with xylene and applying a coverslip with a non-aqueous mounting medium.[12][13] Inadequate dehydration at this stage can result in a cloudy appearance of the slide.[16]

II. Experimental Protocols

Protocol for Tissue Dehydration for Paraffin Embedding

This protocol is suitable for tissue samples approximately 3-5 mm thick that have been adequately fixed.

Workflow for Tissue Dehydration and Clearing

Dehydration_Clearing_Workflow cluster_dehydration Dehydration cluster_clearing Clearing Fixated_Tissue Fixed Tissue Ethanol_70 70% this compound Fixated_Tissue->Ethanol_70 60 min Ethanol_80 80% this compound Ethanol_70->Ethanol_80 60 min Ethanol_95_1 95% this compound I Ethanol_80->Ethanol_95_1 60 min Ethanol_95_2 95% this compound II Ethanol_95_1->Ethanol_95_2 60 min Ethanol_100_1 100% this compound I Ethanol_95_2->Ethanol_100_1 60 min Ethanol_100_2 100% this compound II Ethanol_100_1->Ethanol_100_2 60 min Ethanol_100_3 100% this compound III Ethanol_100_2->Ethanol_100_3 60 min Xylene_1 Xylene I Ethanol_100_3->Xylene_1 30 min Xylene_2 Xylene II Xylene_1->Xylene_2 30 min Xylene_3 Xylene III Xylene_2->Xylene_3 45 min Paraffin_Infiltration Paraffin Infiltration Xylene_3->Paraffin_Infiltration Proceed to Infiltration

Caption: Workflow for tissue dehydration and clearing.

Table 1: Tissue Dehydration and Clearing Protocol

StepReagentDurationNumber of ChangesPurpose
170% this compound30-60 minutes1-2Gradual removal of water.[17]
280% this compound45-60 minutes1Continued water removal.[12][18]
395% this compound30-60 minutes2Further dehydration.[17][18]
4100% this compound30-60 minutes2-3Complete removal of water.[12][17][18]
5Xylene30-45 minutes2-3Removal of this compound (clearing).[17]

Note: Times may need to be adjusted based on tissue type and size. For delicate tissues, it is recommended to start with a lower concentration of this compound (e.g., 30% or 50%).[4][9][19]

Protocol for Hematoxylin and Eosin (H&E) Staining

This protocol outlines the steps for staining paraffin-embedded tissue sections.

Workflow for H&E Staining

HE_Staining_Workflow cluster_rehydration Deparaffinization & Rehydration cluster_staining Staining cluster_dehydration_clearing Dehydration & Clearing Paraffin_Section Paraffin Section Xylene Xylene Paraffin_Section->Xylene 2x 5 min Ethanol_100 100% this compound Xylene->Ethanol_100 2x 2 min Ethanol_95 95% this compound Ethanol_100->Ethanol_95 2 min Ethanol_70 70% this compound Ethanol_95->Ethanol_70 2 min Water Distilled Water Ethanol_70->Water 2 min Hematoxylin Hematoxylin Water->Hematoxylin 3-5 min Water_Rinse1 Water Rinse Hematoxylin->Water_Rinse1 1 min Differentiation Acid Alcohol Water_Rinse1->Differentiation 1-5 sec Water_Rinse2 Water Rinse Differentiation->Water_Rinse2 1 min Bluing Ammonia Water Water_Rinse2->Bluing 30-60 sec Water_Rinse3 Water Rinse Bluing->Water_Rinse3 2 min Eosin Eosin Water_Rinse3->Eosin 1-2 min Ethanol_95_D 95% this compound Eosin->Ethanol_95_D 2x 1 min Ethanol_100_D 100% this compound Ethanol_95_D->Ethanol_100_D 2x 1 min Xylene_D Xylene Ethanol_100_D->Xylene_D 2x 2 min Mounting Mounting Xylene_D->Mounting Proceed to Mounting

Caption: Workflow for Hematoxylin and Eosin (H&E) staining.

Table 2: H&E Staining Protocol for Paraffin Sections

StepReagentDurationPurpose
Deparaffinization and Rehydration
1Xylene2 changes, 5 minutes eachRemove paraffin wax.[12][13]
2100% this compound2 changes, 2 minutes eachRemove xylene.[12][15]
395% this compound2 minutesBegin rehydration.[13][15]
470% this compound2 minutesContinue rehydration.[13]
5Distilled Water2 minutesComplete rehydration.[13]
Staining
6Harris Hematoxylin2-5 minutesStain cell nuclei blue/purple.[12]
7Running Tap Water1-5 minutesRinse.[12][14]
81% Acid Alcohol1-5 secondsDifferentiate (remove excess stain).[14][15]
9Running Tap Water1 minuteStop differentiation.[14]
10Ammonia Water or Saturated Lithium Carbonate30-60 secondsBluing (turn nuclei blue).[13][14]
11Running Tap Water2-5 minutesRinse.[13][14]
12Eosin Y Solution1-2 minutesCounterstain cytoplasm and connective tissue pink/red.[12][13]
Dehydration, Clearing, and Mounting
1395% this compound2 changes, 1 minute eachBegin post-staining dehydration.[13]
14100% this compound2 changes, 1 minute eachComplete dehydration.[12][16]
15Xylene2 changes, 2 minutes eachClear the section.[12][13][16]
16Mounting Medium and Coverslip-Protect the stained section.

III. Summary of Quantitative Data

Table 3: Comparison of this compound Concentrations and Timings in Histological Protocols

ProcessStepThis compound ConcentrationTypical Duration
Tissue Dehydration Initial Dehydration50% - 70%30 - 60 minutes
Intermediate Dehydration80% - 95%30 - 60 minutes per change
Final Dehydration100% (Absolute)30 - 60 minutes per change
H&E Staining (Rehydration) Xylene Removal100%2 - 5 minutes per change
Rehydration95% -> 70%2 minutes per step
H&E Staining (Dehydration) Initial Dehydration95%1 minute per change
Final Dehydration100%1 minute per change

The protocols and data presented provide a comprehensive guide to the effective use of this compound in histological slide preparation. Adherence to these guidelines will aid researchers, scientists, and drug development professionals in obtaining high-quality, reproducible results for microscopic analysis. Optimization of timings may be necessary depending on the specific tissue type, size, and desired outcome.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethanol Concentration for DNA Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing ethanol concentration for DNA precipitation. Find troubleshooting solutions, frequently asked questions, detailed experimental protocols, and key data summaries to enhance your experimental success.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during DNA precipitation with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no DNA yield Incomplete Lysis: The initial cell or tissue disruption was not sufficient to release the DNA.Ensure the sample was thoroughly homogenized and incubated at the recommended temperature for the lysis buffer used.[1]
Improper Precipitation Conditions: Incorrect this compound or salt concentration was used.Ensure the final this compound concentration is between 70-80% (v/v). Use the correct final concentration of salt (e.g., 0.3 M for sodium acetate).[2]
Low Initial DNA Concentration: The starting sample had a very low amount of DNA.For DNA concentrations below 0.1 µg/ml, consider extending the incubation time at low temperature (-20°C or -70°C) and using a carrier like glycogen or linear polyacrylamide to improve recovery.[3][4][5]
Insufficient Centrifugation: The centrifugation speed or time was not adequate to pellet the DNA.For small DNA fragments or low concentrations, increase centrifugation time and/or speed. A common recommendation is >12,000 x g for 30 minutes.[3]
Loss of Pellet: The DNA pellet was accidentally discarded with the supernatant.Be careful when decanting the supernatant, as the pellet may be invisible. Note the side of the tube where the pellet should be located based on the centrifuge rotor's orientation.[6]
Incomplete Resuspension: The DNA pellet was not fully dissolved.High molecular weight DNA can take time to dissolve. Vortexing after adding the resuspension buffer and incubating overnight at room temperature or for 1 hour at 50°C can help.[1]
DNA pellet is difficult to dissolve Over-dried Pellet: The pellet was dried for too long, which can lead to denaturation.Air-dry the pellet until the milky-white color disappears but do not over-dry. If the pellet is hard to dissolve, heating the sample in buffer may help.[3][6]
Presence of Contaminants: Co-precipitation of salts or other impurities can hinder resuspension.Ensure the 70% this compound wash step is performed correctly to remove residual salts.[7]
Poor DNA Purity (Low 260/280 ratio) Salt Co-precipitation: Excessive salt was carried over into the final sample.Perform the 70% this compound wash step meticulously. Ensure all the supernatant is removed after the initial precipitation.[7][8]
This compound Carryover: Residual this compound in the final sample can interfere with downstream applications and affect purity readings.After the 70% this compound wash, carefully remove all the supernatant and briefly air-dry the pellet.[8]
RNA Contamination RNA Co-precipitation: RNA was not removed prior to precipitation.If RNA-free DNA is required, treat the sample with RNase before starting the precipitation protocol. Lithium chloride can be used to selectively precipitate RNA, but chloride ions may inhibit downstream enzymatic reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal final concentration of this compound for DNA precipitation?

A final this compound concentration of 70-80% (v/v) is generally optimal for efficient DNA precipitation. This is typically achieved by adding 2 to 2.5 volumes of 95-100% this compound to the DNA solution containing salt.[3][6]

Q2: Why is salt necessary for DNA precipitation?

Salt is crucial for neutralizing the negative charges on the phosphate backbone of the DNA.[2][9] Positively charged ions from the salt (e.g., Na+) shield the negative charges, reducing the repulsion between DNA molecules and making them less soluble in the this compound solution, thus allowing them to precipitate.[2][7]

Q3: Which salt should I use for DNA precipitation?

The choice of salt can depend on the downstream application:

  • Sodium Acetate (NaOAc): Commonly used for routine DNA precipitation at a final concentration of 0.3 M, pH 5.2.[2]

  • Sodium Chloride (NaCl): A good choice for samples containing SDS, as it helps keep the detergent soluble in this compound. A final concentration of 0.2 M is recommended.[2]

  • Ammonium Acetate (NH4OAc): Useful for removing dNTPs. However, ammonium ions can inhibit T4 polynucleotide kinase, so it should be avoided if the DNA will be used in reactions with this enzyme.[2]

Q4: Is a low-temperature incubation step necessary?

While many protocols recommend incubating the this compound-DNA mixture at -20°C or even -80°C, it is not always necessary for efficient precipitation of DNA at concentrations as low as 20 ng/mL.[2] Incubation on ice (0-4°C) for 15-30 minutes is often sufficient.[2] However, for very dilute samples or small DNA fragments, a longer incubation at low temperature can improve recovery.[3][4]

Q5: What is the purpose of the 70% this compound wash?

The 70% this compound wash is a critical step for removing salts and other soluble impurities that may have co-precipitated with the DNA.[7] This "cleans" the DNA pellet, ensuring high purity for downstream applications.

Q6: Can I use isopropanol instead of this compound?

Yes, isopropanol can be used for DNA precipitation. DNA is less soluble in isopropanol, so a smaller volume (0.7-1 volume) is required.[6][10] However, salts are also less soluble in isopropanol, leading to a higher risk of co-precipitation. Therefore, isopropanol precipitation is often performed at room temperature to minimize salt contamination.[6][10]

Q7: How can I improve the recovery of very small amounts of DNA?

To increase the yield of low-concentration or small DNA fragments (<100 nucleotides), you can:

  • Add a carrier such as glycogen, linear polyacrylamide, or tRNA.[3][6]

  • Increase the incubation time on ice to 1 hour or overnight.[2][3]

  • Add MgCl₂ to a final concentration of 0.01 M.[4]

Experimental Protocols

Standard DNA Precipitation Protocol

This protocol is suitable for routine precipitation of DNA from aqueous solutions.

Materials:

  • DNA sample in aqueous solution

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • Ice-cold 95-100% this compound

  • 70% this compound (prepared with nuclease-free water)

  • Nuclease-free water or TE buffer for resuspension

  • Microcentrifuge

  • Pipettes and nuclease-free tips

Methodology:

  • Sample Preparation: Start with your DNA sample in a microcentrifuge tube.

  • Add Salt: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your DNA sample and mix well. For example, add 10 µL of 3 M NaOAc to a 100 µL DNA sample.

  • Add this compound: Add 2 to 2.5 volumes of ice-cold 95-100% this compound to the mixture.[3] Mix thoroughly by inverting the tube several times until the solution is homogeneous.

  • Incubation: Incubate the mixture to allow the DNA to precipitate. For routine samples, 15-30 minutes on ice is sufficient.[2] For low concentrations of DNA, incubate at -20°C for at least 30-60 minutes, or overnight for very dilute samples.[4][5]

  • Centrifugation: Pellet the DNA by centrifuging at >12,000 x g for 15-30 minutes at 4°C.[3]

  • Remove Supernatant: Carefully decant or pipette off the supernatant without disturbing the DNA pellet, which may be invisible.

  • Wash Pellet: Add 500 µL to 1 mL of 70% this compound to the tube. This step washes away residual salts.

  • Second Centrifugation: Centrifuge at >12,000 x g for 5-15 minutes at 4°C.[3]

  • Remove Wash Solution: Carefully remove the 70% this compound supernatant. It is important to remove as much of the this compound as possible. A brief second spin to collect residual liquid for removal is recommended.

  • Dry Pellet: Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this will make it difficult to resuspend.[3]

  • Resuspend DNA: Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.

Data Summary

The following table summarizes key quantitative parameters for successful DNA precipitation.

ParameterRecommended ValueNotes
Final this compound Concentration 70-80% (v/v)Typically achieved with 2-2.5 volumes of 95-100% this compound.[6][10]
Final Isopropanol Concentration ~35-50% (v/v)Achieved with 0.7-1 volume of 100% isopropanol.[6][10]
Salt Concentration (Final)
Sodium Acetate (NaOAc)0.3 MFor routine DNA precipitation.[2]
Sodium Chloride (NaCl)0.2 MUse if SDS is present in the sample.[2]
Ammonium Acetate (NH4OAc)2.0-2.5 MUseful for removing dNTPs.[2]
Incubation Temperature 0°C to -20°CLower temperatures can improve yield for dilute samples.[2][4]
Incubation Time 15 minutes to overnightLonger times are needed for smaller or more dilute DNA samples.[3]
Centrifugation Speed >12,000 x gHigher speeds may be necessary for small DNA fragments.
Centrifugation Time 15-30 minutesLonger times improve recovery of low-concentration samples.[3]

Visualizations

DNA_Precipitation_Workflow cluster_solution Aqueous Solution cluster_precipitation Precipitation cluster_washing Washing cluster_final Final Product DNA_Sample DNA Sample Salt Add Salt (e.g., 0.3M NaOAc) DNA_Sample->Salt Neutralize Charge This compound Add 2-2.5 vol Ice-Cold 100% this compound Salt->this compound Reduce Solubility Incubate Incubate (e.g., -20°C, 30 min) This compound->Incubate Centrifuge1 Centrifuge (>12,000g, 15-30 min) Incubate->Centrifuge1 Pellet DNA Pellet + Supernatant Centrifuge1->Pellet Remove_Sup Remove Supernatant Pellet->Remove_Sup Wash Add 70% this compound Remove_Sup->Wash Centrifuge2 Centrifuge (>12,000g, 5-15 min) Wash->Centrifuge2 Remove_Wash Remove 70% this compound Centrifuge2->Remove_Wash Dry Air-Dry Pellet Remove_Wash->Dry Resuspend Resuspend in Buffer/Water Dry->Resuspend Pure_DNA Purified DNA Resuspend->Pure_DNA

References

Technical Support Center: Troubleshooting RNA Ethanol Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the ethanol precipitation of RNA, specifically focusing on low yield.

Frequently Asked Questions (FAQs)

Q1: My RNA yield is significantly lower than expected after this compound precipitation. What are the most common causes?

Low RNA yield can stem from several factors throughout the extraction and precipitation process. The most common culprits include incomplete cell lysis, RNA degradation by RNases, suboptimal precipitation conditions, or loss of the RNA pellet.[1][2] It's crucial to systematically evaluate each step of your protocol to identify the potential source of error.

Q2: How can I determine if my starting material or initial lysis was the problem?

If the RNA quality is good but the yield is low, the issue may lie with the starting material or the initial homogenization and lysis steps.

  • Starting Material: The tissue or cells used may have a naturally low RNA content. Additionally, if the sample was not stored properly (e.g., not immediately frozen at -80°C or stabilized in a solution like RNAlater), endogenous RNases may have degraded the RNA before extraction even began.[1][3]

  • Incomplete Lysis/Homogenization: For RNA to be released, cells must be completely disrupted.[4] Incomplete lysis will leave RNA trapped within cells, which are then pelleted and discarded with cellular debris, leading to a significant loss of yield.[4][5] Ensure you are using a disruption method appropriate for your sample type and that homogenization is thorough.[1][4] If you centrifuge your homogenate before proceeding, a tan-colored pellet can indicate that not all cells were lysed.[6]

Q3: I suspect RNase contamination. How can I prevent it and check for degradation?

RNases are robust enzymes that degrade RNA and are a primary cause of both low yield and poor quality.[3][5]

  • Prevention: Always wear gloves and change them frequently. Use certified RNase-free tubes, tips, and reagents.[7][8] Treat non-certified solutions and glassware with DEPC (diethylpyrocarbonate) and then autoclave to inactivate the DEPC.[9] Work in a clean area designated for RNA work.[7]

  • Checking for Degradation: RNA integrity can be assessed by running the sample on a denaturing agarose gel. Intact total RNA will show sharp 28S and 18S ribosomal RNA (rRNA) bands. Smeared bands indicate degradation.[1]

Q4: What are the critical parameters for the this compound precipitation step itself?

The efficiency of RNA precipitation depends on the correct concentrations of salt and this compound, as well as appropriate incubation temperature and duration.

  • Salt Concentration: Monovalent cations are essential to neutralize the negative charge of the RNA phosphate backbone, allowing the molecules to aggregate.[10][11]

  • This compound Concentration: this compound displaces the hydration shell around the RNA, forcing it to precipitate out of solution.[10][11] For RNA, 2.5 to 3 volumes of 100% this compound are typically recommended.[9][12]

  • Incubation: While precipitation can occur at room temperature, incubation at -20°C or -80°C is commonly used to enhance the precipitation of low-concentration RNA.[10][13] An incubation period of at least one hour at -20°C is generally sufficient.[12]

Q5: My RNA concentration is very low. How can I improve recovery?

For samples with very low RNA concentrations (<10 µg/ml), precipitation can be inefficient.[9] The use of a co-precipitant can significantly improve recovery.[14]

  • Co-precipitants: These are inert molecules that form a visible pellet, trapping the target RNA along with them. Common options include glycogen, linear polyacrylamide (LPA), and yeast tRNA. Glycogen is a popular choice as it is highly efficient and does not interfere with most downstream applications.[2][14] Some co-precipitants, like GlycoBlue, are dyed to make the pellet easier to see.[12]

Q6: I can't see an RNA pellet after centrifugation. What should I do?

An invisible RNA pellet is common with low-concentration samples.

  • Do Not Discard Supernatant: Assume a pellet is present even if you cannot see it.[15]

  • Careful Aspiration: When removing the supernatant, use a pipette to carefully draw off the liquid instead of decanting, which can dislodge the pellet.[12][15] Orienting the tube's hinge outward in the centrifuge will ensure the pellet forms on a consistent side, making it easier to avoid.[13]

  • Use a Co-precipitant: In future experiments with low expected yields, add a co-precipitant like glycogen to make the pellet visible.[2][15]

Q7: Could I be losing my RNA during the washing or drying steps?

Yes, these final steps are critical for both yield and purity.

  • Washing: The pellet should be washed with 70-80% this compound to remove residual salts and other impurities.[3][10] It is crucial that the this compound concentration is not too low, as this can cause the RNA to partially redissolve.[15] Do not vigorously vortex the pellet during the wash; gently add the this compound and centrifuge again.

  • Drying: Over-drying the pellet can make it very difficult to resuspend, leading to an apparent loss of yield.[16] Air-dry the pellet until the this compound has evaporated but the pellet is not bone dry; it may appear translucent rather than stark white.[16] A speed vac can be used for a few minutes, but requires careful monitoring.[12]

  • Resuspension: Ensure the pellet is fully dissolved in an appropriate volume of RNase-free water or buffer. Heating the sample at 55-60°C for 10-15 minutes can aid in resuspension.[16]

Quantitative Data Summary

Table 1: Recommended Salt Concentrations for RNA Precipitation

SaltFinal ConcentrationRecommended UseNotes
Sodium Acetate (NaOAc)0.3 M (pH 5.2)Routine RNA precipitation.[10]Most commonly used salt.
Lithium Chloride (LiCl)0.8 M - 2.5 MSelectively precipitates RNA, leaving behind DNA and proteins.[9][10]Not suitable for RNA used in reverse transcription or in vitro translation as chloride ions can inhibit enzymes.[10]
Ammonium Acetate (NH₄Ac)2.0 - 2.5 MHelps prevent co-precipitation of dNTPs.[10]Not for use in T4 polynucleotide kinase reactions as ammonium ions are inhibitory.[10]
Sodium Chloride (NaCl)0.2 MUse for samples containing SDS, as NaCl keeps SDS soluble in this compound.[10]

Table 2: this compound Precipitation Parameters

ParameterRecommendationNotes
Alcohol Type This compound or IsopropanolIsopropanol requires a smaller volume (0.7-1 volume) but is less effective at precipitating salts, which can be a disadvantage.[9][11] this compound is generally preferred for RNA.
This compound Volume 2.5 - 3 volumes of 100% this compoundUse 3 volumes for small or low-concentration RNA to maximize recovery.[12]
Incubation Temperature -20°C to -80°CWhile precipitation occurs at 0-4°C, lower temperatures are often used to ensure complete precipitation of small amounts of RNA.[10]
Incubation Time 30 minutes to overnight1-2 hours at -20°C is typically sufficient.[12] For very dilute samples, overnight incubation may improve yield.[2]
Centrifugation Speed ≥12,000 x gHigh speeds are required to effectively pellet the nucleic acids.
Centrifugation Time 15 - 30 minutesLonger spins may be necessary for very small pellets.
Centrifugation Temp. 4°CHelps keep the RNA precipitated.[13]

Experimental Protocols

Standard this compound Precipitation of RNA
  • Measure the volume of the aqueous RNA sample.

  • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to achieve a final concentration of 0.3 M.[10] Mix gently but thoroughly.

  • Add 2.5-3 volumes of ice-cold 100% this compound.[9] Mix by inverting the tube several times until the solution is homogenous.

  • Incubate the mixture at -20°C for at least 1 hour. For very dilute samples, incubate overnight.[2]

  • Centrifuge at ≥12,000 x g for 30 minutes at 4°C to pellet the RNA.[13]

  • Carefully aspirate and discard the supernatant, being careful not to disturb the pellet.

  • Gently add 500 µL of ice-cold 70% this compound to wash the pellet. This removes residual salts.

  • Centrifuge at ≥12,000 x g for 10 minutes at 4°C.

  • Carefully aspirate and discard the supernatant. Remove as much this compound as possible without touching the pellet.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.

  • Resuspend the RNA pellet in a suitable volume of RNase-free water or buffer.

This compound Precipitation with a Co-precipitant
  • Follow steps 1 and 2 of the standard protocol.

  • Add a co-precipitant, such as glycogen, to a final concentration of 10-20 µg per sample.[12] Mix gently.

  • Proceed with steps 3-11 of the standard protocol. The pellet should now be much more visible.

Visual Guides

RNA_Precipitation_Workflow start_node Aqueous RNA Sample add_salt Add Salt start_node->add_salt Add Salt (e.g., 0.3M NaOAc) process_node process_node end_node Purified RNA add_etoh Add this compound add_salt->add_etoh Add 2.5-3 vol 100% this compound incubate Incubate add_etoh->incubate Incubate <= -20°C centrifuge1 Pellet RNA incubate->centrifuge1 Centrifuge (>=12,000g, 4°C) wash Wash Pellet centrifuge1->wash Wash with 70% this compound centrifuge2 Pellet RNA Again wash->centrifuge2 Centrifuge (>=12,000g, 4°C) dry Dry Pellet centrifuge2->dry Air-dry pellet resuspend Resuspend RNA dry->resuspend Resuspend in RNase-free H₂O resuspend->end_node

Caption: Standard workflow for this compound precipitation of RNA.

Low_Yield_Troubleshooting start_node Low RNA Yield q_degraded Is RNA Degraded? start_node->q_degraded Check RNA Integrity question_node question_node solution_node solution_node sol_rnase Potential RNase Contamination. - Use RNase-free technique. - Inactivate RNases in sample prep. q_degraded->sol_rnase Yes (Smeared Gel) q_lysis Was Lysis Incomplete or Starting Material Poor? q_degraded->q_lysis No (Intact Bands) sol_lysis - Improve homogenization method. - Ensure proper sample storage. - Verify starting material amount. q_lysis->sol_lysis Yes q_pellet Was Pellet Invisible or Lost? q_lysis->q_pellet No sol_coprecipitant - Use a co-precipitant (glycogen). - Do not decant; pipette supernatant. - Mark pellet side on tube. q_pellet->sol_coprecipitant Yes sol_protocol - Check salt/ethanol concentrations. - Increase incubation time/lower temp. - Avoid over-drying pellet. q_pellet->sol_protocol No

Caption: Troubleshooting decision tree for low RNA yield.

References

how to improve DNA pellet visibility after ethanol precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the visibility of DNA pellets after ethanol precipitation.

Troubleshooting Guide: The Case of the Invisible Pellet

Problem: After performing this compound precipitation and centrifugation, I cannot see a DNA pellet.

This guide walks you through a step-by-step process to diagnose and solve the issue of an invisible or very faint DNA pellet.

Step 1: Assess the Starting Material and Expectations

  • Low DNA Concentration: The most common reason for an invisible pellet is a low starting concentration of DNA.[1][2] Nanogram or picogram quantities of nucleic acids may not form a visible pellet on their own.[3][4]

  • Small DNA Fragments: Shorter DNA fragments (e.g., <200 bp) are less efficiently precipitated than larger ones.[4]

Step 2: Review Your Precipitation Protocol

  • Salt Concentration: Ensure you added a salt solution (e.g., sodium acetate, ammonium acetate, or sodium chloride) to neutralize the negative charge on the DNA backbone, which is essential for precipitation.[1][5][6] The recommended final concentration for sodium acetate is 0.3 M.[5][7]

  • This compound Volume: Verify that you used the correct volume of cold this compound. Typically, 2 to 2.5 volumes of 100% this compound are added to the sample.[1][4][7]

  • Incubation Temperature and Time: Lower temperatures and longer incubation times can improve the precipitation of small amounts of DNA.[4][8] Incubating at -20°C for at least an hour or at -70°C for 30 minutes is a common practice.[4][8] However, be aware that prolonged incubation at very low temperatures can also increase the co-precipitation of salts.[6][9]

Step 3: Optimize the Centrifugation and Washing Steps

  • Centrifugation Speed and Time: Centrifugation at high speeds (e.g., 10,000–15,000 x g) for 15–30 minutes at 4°C is crucial for pelleting the DNA.[5][10] Insufficient centrifugation can result in a loose or non-existent pellet.

  • Careful Decanting: The pellet, especially if small, can be easily dislodged and lost during the removal of the supernatant.[5][10] Pour off the supernatant carefully in one smooth motion, or use a pipette to aspirate it.

  • Washing: A 70% this compound wash is performed to remove co-precipitated salts.[5][7] However, the pellet can be disturbed during this step. Add the 70% this compound gently and re-centrifuge to ensure the pellet remains at the bottom of the tube.[11]

Step 4: Employ a Co-precipitant

If you consistently work with low DNA concentrations, using a co-precipitant is the most effective way to increase pellet mass and visibility.[3][4][12]

  • Glycogen: An inert carrier that forms a visible pellet, trapping the target nucleic acids.[4][13] It is highly efficient for precipitating nanogram and picogram quantities of DNA.[3][4]

  • Linear Polyacrylamide (LPA): A synthetic and inert co-precipitant that is free from biological contamination.[3][7][12] It does not interfere with downstream enzymatic reactions or spectrophotometric readings.[7][12]

  • Colored Co-precipitants: Some commercially available glycogen co-precipitants are dyed (e.g., blue), making the pellet exceptionally easy to see.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is a co-precipitant and when should I use one?

A co-precipitant is an inert molecule that is added to a nucleic acid solution before alcohol precipitation to help recover small amounts of DNA or RNA. You should use a co-precipitant when you are working with very dilute solutions (ng/mL or pg/mL concentrations) or with very small DNA fragments, as these may not form a visible pellet on their own.[3][4][13]

Q2: Which co-precipitant should I choose: glycogen or LPA?

Both glycogen and Linear Polyacrylamide (LPA) are excellent choices as they are inert and do not typically interfere with downstream applications like PCR or sequencing.[12][13]

  • Glycogen is a polysaccharide that is very effective at precipitating small amounts of nucleic acids and forms a distinct white pellet.[4] Some commercial preparations may have minor nucleic acid contamination, though this is rare with molecular-grade glycogen.[3]

  • LPA is a synthetic polymer, so it is guaranteed to be free of any nucleic acid contamination.[3][7][12] It is a preferred choice for highly sensitive applications.[3]

Q3: Can I use tRNA as a co-precipitant?

While tRNA can be used as a co-precipitant, it is a nucleic acid itself and will contribute to A260 readings, leading to an overestimation of your sample concentration. It can also potentially interfere with downstream enzymatic reactions.[13] Therefore, inert options like glycogen or LPA are generally recommended.[13]

Q4: My pellet is white and opaque. Is this normal?

A white, opaque pellet is often a good sign, especially if you have used a co-precipitant like glycogen.[9][16] A pure DNA pellet can be clear and glassy, making it difficult to see.[5] However, a very large, white pellet could also indicate co-precipitation of salts.[17] A proper 70% this compound wash should remove these salts.

Q5: I see a pellet, but it disappeared after the 70% this compound wash. What happened?

The pellet may have been dislodged from the tube wall during the wash step.[11] This is more likely with loosely attached pellets, which can occur with isopropanol precipitation.[5] To prevent this, add the 70% this compound gently down the side of the tube, and always re-centrifuge after the wash before decanting the supernatant.[11] It's also good practice to mark the side of the tube where the pellet is expected to form.[5]

Q6: How can I avoid over-drying my DNA pellet?

Over-drying can make the DNA difficult to redissolve.[18] To avoid this, air-dry the pellet at room temperature only until the last visible drop of this compound has evaporated (typically 5-10 minutes).[18] Do not use a vacuum centrifuge for extended periods. A brief pulse in a centrifuge after removing the 70% this compound can help collect residual liquid for easier removal by pipette, reducing drying time.[19]

Quantitative Data Summary

ParameterRecommended Value/ConcentrationNotes
Co-precipitants
Glycogen10–20 µg per sample (final concentration ~0.05-1 µg/µL)Inert, does not interfere with most downstream applications.[2][4]
Linear Polyacrylamide (LPA)10–20 µg per sample (1 µL of a 20 mg/mL solution)Synthetic, nuclease-free, and does not interfere with A260/280 readings.[7][12]
Salts
Sodium Acetate0.3 M (final concentration)Most commonly used.[5][7]
Ammonium Acetate2.0–2.5 M (final concentration)Can inhibit T4 polynucleotide kinase.[17]
Alcohols
This compound (100%)2–2.5 volumesPreferred for small volumes; salts are less likely to co-precipitate.[1][4][6]
Isopropanol0.6–0.7 volumesGood for large volumes, but salts co-precipitate more readily.[5][8]
Centrifugation
Speed10,000–15,000 x gHigh g-force is necessary to pellet small amounts of DNA.[5]
Time15–30 minutesLonger spins can improve recovery.[5][10]
Temperature4°CHelps to prevent overheating and aids in precipitation.[5][10]

Experimental Protocol: DNA Precipitation with a Co-precipitant

This protocol describes the precipitation of a dilute DNA sample using glycogen as a co-precipitant.

Materials:

  • DNA sample in aqueous buffer

  • 3 M Sodium Acetate, pH 5.2

  • Glycogen (20 mg/mL solution)

  • Ice-cold 100% this compound

  • 70% this compound (prepared with nuclease-free water)

  • Nuclease-free water or TE buffer for resuspension

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Initial Sample Preparation: Place your DNA sample in a 1.5 mL microcentrifuge tube.

  • Add Salt: Add 1/10th volume of 3 M Sodium Acetate, pH 5.2, to your DNA sample. (e.g., for a 100 µL sample, add 10 µL). Mix gently by flicking the tube.

  • Add Co-precipitant: Add 1 µL of the 20 mg/mL glycogen solution to your sample.[13] Mix gently.

  • Add this compound: Add 2.5 volumes of ice-cold 100% this compound. (e.g., for a 111 µL sample, add 277.5 µL).

  • Precipitation: Invert the tube several times to mix. A precipitate may become visible. Incubate the mixture at -20°C for at least 60 minutes or at -70°C for 30 minutes to precipitate the DNA.[4]

  • Centrifugation: Centrifuge the tube at ≥12,000 x g for 15–30 minutes at 4°C.

  • Pellet Location: Carefully remove the tube from the centrifuge. The pellet should be visible as a small white deposit at the bottom of the tube. Orient the tube in the centrifuge so you know where to expect the pellet (e.g., hinge facing outwards).

  • Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the pellet.

  • Washing: Gently add 500 µL of room-temperature 70% this compound to the tube. This step removes co-precipitated salts.

  • Second Centrifugation: Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

  • Final Supernatant Removal: Carefully decant or pipette off the 70% this compound. A brief pulse centrifugation can be performed to collect any remaining droplets at the bottom of the tube, which can then be removed with a fine pipette tip.

  • Drying: Air-dry the pellet at room temperature for 5-15 minutes. Do not over-dry, as this will make it difficult to dissolve. The pellet should be dry, but not bone-dry.

  • Resuspension: Resuspend the DNA pellet in the desired volume of nuclease-free water or TE buffer. Pipette up and down gently to dissolve the pellet. A brief incubation at 55-60°C can aid in resuspension.

Visualizations

DNA_Precipitation_Workflow cluster_0 Precipitation cluster_1 Pelleting & Washing cluster_2 Final Steps Start DNA Sample Add_Salt Add 0.1 vol 3M NaOAc Start->Add_Salt Add_CoPrecipitant Add Glycogen or LPA Add_Salt->Add_CoPrecipitant Add_this compound Add 2.5 vol Cold 100% EtOH Add_CoPrecipitant->Add_this compound Incubate Incubate -20°C / -70°C Add_this compound->Incubate Centrifuge1 Centrifuge ≥12,000 x g, 4°C Incubate->Centrifuge1 Remove_Sup1 Remove Supernatant Centrifuge1->Remove_Sup1 Add_Wash Add 70% EtOH Remove_Sup1->Add_Wash Centrifuge2 Centrifuge ≥12,000 x g, 4°C Add_Wash->Centrifuge2 Remove_Sup2 Remove Supernatant Centrifuge2->Remove_Sup2 Dry Air Dry Pellet Remove_Sup2->Dry Resuspend Resuspend in Buffer/Water Dry->Resuspend End Pure DNA Resuspend->End

Caption: Workflow for DNA this compound precipitation using a co-precipitant.

Troubleshooting_Invisible_Pellet Start No Visible Pellet After Centrifugation Check_Conc Is starting DNA concentration very low? Start->Check_Conc Use_Coprecipitant Action: Use a co-precipitant (Glycogen or LPA) Check_Conc->Use_Coprecipitant Yes Check_Protocol Review Protocol: - Salt concentration? - EtOH volume? - Incubation time/temp? Check_Conc->Check_Protocol No Success Visible Pellet Use_Coprecipitant->Success Optimize_Protocol Action: Optimize protocol variables Check_Protocol->Optimize_Protocol Errors Found Check_Spin Review Centrifugation: - Speed and time sufficient? - Pellet dislodged? Check_Protocol->Check_Spin No Errors Optimize_Protocol->Success Optimize_Spin Action: Increase spin time/speed. Handle pellet with care. Check_Spin->Optimize_Spin Suboptimal Failure Still No Pellet: Consider sample loss or degradation Check_Spin->Failure Optimal Optimize_Spin->Success

Caption: Troubleshooting flowchart for an invisible DNA pellet.

References

preventing salt co-precipitation during ethanol extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during ethanol extraction, with a specific focus on preventing salt co-precipitation.

Frequently Asked Questions (FAQs)

Q1: Why do salts precipitate out of my this compound extract, especially when it's cooled?

A1: Salts are generally highly soluble in polar solvents like water and significantly less soluble in less polar organic solvents like this compound. This is due to the difference in polarity between water and this compound. Water is a highly polar molecule that can effectively surround and stabilize the charged ions of a salt, a process called solvation. This compound is less polar than water, making it a less effective solvent for most salts.[1][2] As you increase the concentration of this compound or decrease the temperature of your extract, the solubility of salts decreases, leading to their precipitation out of the solution.[1]

Q2: Which common salts are likely to co-precipitate during my this compound extraction?

A2: The most common inorganic salts that co-precipitate are sodium chloride (NaCl) and potassium chloride (KCl), as these are abundant in many biological materials. Other salts like sodium sulfate (Na₂SO₄) can also be problematic depending on the starting material and extraction conditions. The solubility of these salts decreases as the this compound concentration in the solvent mixture increases.

Q3: How does the concentration of this compound in my solvent affect salt precipitation?

A3: The higher the concentration of this compound in your this compound-water solvent, the lower the solubility of most inorganic salts. This is the fundamental principle behind using this compound to precipitate salts. By adding this compound to an aqueous solution, you reduce the overall polarity of the solvent, which in turn reduces its ability to keep salts dissolved.[1]

Q4: Can temperature be used to control salt precipitation?

A4: Yes, temperature plays a crucial role. For most salts, solubility in this compound-water mixtures decreases as the temperature is lowered.[1] This principle is the basis of the "winterization" technique, where an this compound extract is chilled to precipitate unwanted substances like waxes, fats, and salts.[3] Conversely, increasing the temperature can sometimes help to redissolve precipitated salts, although this is generally less effective than in pure water.[1]

Data Presentation: Salt Solubility in this compound-Water Mixtures

The following tables summarize the solubility of common salts in various this compound-water mixtures at different temperatures. This data can help you predict and control salt precipitation during your extraction process.

Table 1: Solubility of Sodium Chloride (NaCl) in Water-Ethanol Mixtures

Temperature (°C)This compound Mass Fraction (%)Solubility (g NaCl / 100g solvent)
25026.4
251023.9
252021.4
253019.0
254016.7
255014.4
50026.6
501024.3
502022.0
503019.7
504017.5
505015.3

Source: Data compiled and interpolated from scientific literature.[4][5]

Table 2: Solubility of Potassium Chloride (KCl) in Water-Ethanol Mixtures

Temperature (°C)This compound Mass Fraction (%)Solubility (g KCl / 100g solvent)
25026.1
251020.9
252016.5
253012.8
25409.8
25507.4
50029.2
501024.1
502019.6
503015.7
504012.4
50509.7

Source: Data compiled and interpolated from scientific literature.[4][6]

Troubleshooting Guide

Issue 1: I see a white, crystalline precipitate in my this compound extract after refrigeration. How can I confirm it is a salt and remove it?

  • Troubleshooting Steps:

    • Visual Inspection: Inorganic salts typically form well-defined, often cubic or needle-like, crystals.

    • Solubility Test: Take a small sample of the precipitate and try to dissolve it in a small amount of deionized water. Most common inorganic salts are highly soluble in water.

    • Removal: If confirmed to be a salt, you can remove it by filtering the cold extract. For finer precipitates, centrifugation followed by decantation of the supernatant can be effective.

Issue 2: My target compound is precipitating along with the salts when I chill the extract. How can I selectively remove the salts?

  • Troubleshooting Steps:

    • Optimize Temperature: Experiment with a slightly higher temperature for precipitation. There may be a temperature window where the salts precipitate, but your compound of interest remains in solution.

    • Adjust this compound Concentration: Similarly, you can fine-tune the this compound-to-water ratio. A slightly lower this compound concentration might keep your compound dissolved while still allowing for salt precipitation.

    • Alternative Desalting Methods: If temperature and solvent manipulation are not effective, consider using techniques like size-exclusion chromatography or liquid-liquid extraction, which separate molecules based on size or polarity, respectively.

Experimental Protocols

Protocol 1: Desalting by Winterization (Cryo-precipitation)

This protocol is effective for removing salts, waxes, and other less soluble compounds from a crude this compound extract.

Methodology:

  • Dissolution: Dissolve your crude extract in a sufficient volume of this compound (e.g., 95% this compound). A common starting ratio is 10:1 (v/w) of this compound to extract. Gently warm the mixture (e.g., to 40°C) to ensure complete dissolution.

  • Cooling: Place the sealed container with the this compound-extract mixture in a freezer at a controlled temperature (e.g., -20°C). Allow the mixture to stand for at least 24-48 hours. During this time, salts and other less soluble compounds will precipitate out of the solution.

  • Filtration: Set up a vacuum filtration apparatus with a Büchner funnel and appropriate filter paper. It is advisable to pre-chill the filtration apparatus to prevent the re-dissolving of the precipitate.

  • Washing: Gently wash the collected precipitate on the filter paper with a small amount of ice-cold this compound to remove any entrapped target compounds.

  • Collection: The filtrate contains your desalted extract. The precipitate on the filter paper consists of the removed salts and other impurities.

Protocol 2: Desalting using Size-Exclusion Chromatography (SEC)

This method is suitable for separating your target compounds from small salt molecules based on their size.

Methodology:

  • Column Preparation: Select a size-exclusion chromatography column with a resin that has a molecular weight cut-off (MWCO) appropriate for your target compound (i.e., the MWCO should be smaller than your compound of interest but larger than the salts). Equilibrate the column with your desired buffer or solvent.

  • Sample Loading: Dissolve your salted extract in a minimal amount of the equilibration buffer and load it onto the column.

  • Elution: Elute the column with the equilibration buffer. Larger molecules (your target compounds) will pass through the column more quickly and elute first. Smaller molecules (salts) will enter the pores of the resin and elute later.

  • Fraction Collection: Collect fractions as the sample elutes from the column.

  • Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy or TLC) to identify the fractions containing your desalted target compound.

Visualizations

Winterization_Workflow A Crude Extract in this compound B Chill Solution (-20°C for 24-48h) A->B C Precipitate Forms (Salts, Waxes, etc.) B->C D Cold Filtration C->D E Desalted Extract (Filtrate) D->E F Precipitated Salts & Impurities (on filter) D->F

Caption: Workflow for Desalting by Winterization.

Troubleshooting_Logic Start Precipitate Observed in This compound Extract Q1 Is the precipitate crystalline and soluble in water? Start->Q1 A1_Yes Likely Inorganic Salt Q1->A1_Yes Yes A1_No Likely Organic Compound (e.g., wax, lipid) Q1->A1_No No Action1 Proceed with Desalting Protocol (e.g., Winterization, SEC) A1_Yes->Action1 Action2 Consider other purification methods (e.g., LLE) A1_No->Action2

Caption: Troubleshooting Precipitates in this compound Extracts.

References

Technical Support Center: Challenges in Using Ethanol for Cryopreservation of Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource addresses the challenges and complexities of using ethanol as a cryoprotectant for cells. It is important to note that this compound is not a conventional cryoprotectant for most cell types, and its use presents significant challenges. The information provided here is for research and informational purposes.

Troubleshooting Guides

This section provides solutions to common problems encountered when experimenting with this compound for cell cryopreservation.

Issue 1: Low Post-Thaw Cell Viability

Symptoms:

  • A high percentage of dead cells are observed after thawing (e.g., using Trypan Blue or a viability analyzer).

  • Cells fail to attach to culture surfaces post-thaw.

  • Apoptosis or necrosis is significantly increased in the cell population.[1]

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Incorrect Cooling Rate This compound's cryoprotective effect is highly dependent on the cooling rate. For some cell types like Saccharomyces cerevisiae, it is only effective at very rapid cooling rates (e.g., 200°C/min) and acts as a cryosensitizer at slow rates (e.g., 3°C/min).[2][3] Standard slow-cooling protocols are likely to cause significant cell death.[4]1. Determine the optimal cooling rate for your cell type. This will require empirical testing. Start with a very rapid cooling rate by directly immersing samples in liquid nitrogen.[3] 2. Use a controlled-rate freezer to precisely manage and test different cooling rates.[5] 3. Be aware that for many mammalian cells, an optimal rapid cooling rate for this compound may not exist.
This compound Toxicity This compound is cytotoxic, with the effect being dependent on both concentration and exposure time.[6] Prolonged exposure, especially at temperatures above freezing, can damage cell membranes and proteins.[4][7]1. Minimize exposure time. Add the this compound-containing cryopreservation medium to the cells immediately before starting the cooling process.[8] 2. Work at low temperatures. Keep cells and reagents on ice or at 4°C during the preparation steps. 3. Optimize this compound concentration. Test a range of concentrations. While higher concentrations may offer more protection against ice formation, they also increase toxicity.[6][9]
Osmotic Shock The addition of this compound increases the osmolality of the cryopreservation medium, which can cause damaging changes in cell volume.[4]1. Add the this compound solution to the cell suspension slowly and gently to allow the cells to equilibrate. 2. Consider a stepwise addition of the this compound solution.
Inappropriate Thawing Technique Rapid thawing is generally recommended for cryopreserved cells to minimize ice recrystallization, which can damage cells.[4][10]1. Thaw vials quickly in a 37°C water bath until only a small amount of ice remains.[5] 2. Immediately dilute the thawed cells in a warm culture medium to reduce the concentration of this compound and minimize further toxic effects.[5]
Issue 2: High Incidence of Ice Crystal Formation

Symptoms:

  • Visible ice crystals in the cryopreservation medium.

  • Low cell viability due to intracellular ice formation or extracellular dehydration.[11][12][13]

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Suboptimal Cooling Rate A cooling rate that is too slow can lead to the formation of large, damaging extracellular ice crystals, while a rate that is too fast may not allow enough time for cellular dehydration, leading to lethal intracellular ice.[4][14]1. Experiment with different cooling rates. The optimal rate will balance the risks of intracellular and extracellular ice formation.[4] 2. For this compound, very rapid cooling has been shown to be effective in some cases, potentially by vitrifying the intracellular contents.[2][3]
Insufficient this compound Concentration The concentration of the cryoprotectant is crucial for depressing the freezing point and preventing ice crystal formation.[15]1. Test a range of this compound concentrations. However, be mindful of the trade-off with increased toxicity at higher concentrations.[6]
Non-Uniform Cooling Uneven cooling throughout the sample can lead to localized ice crystal formation.1. Use appropriate cryovials or bags that allow for uniform heat transfer.[5] 2. Ensure proper placement of samples in the controlled-rate freezer or liquid nitrogen vapor.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not commonly used as a cryoprotectant for cells?

This compound is generally not recommended as a cryoprotectant for most cell types, especially for clinical or biopharmaceutical applications, for several reasons:

  • High Toxicity: this compound can be toxic to cells, with the damage depending on concentration and exposure time.[6]

  • Cooling Rate Dependency: Its effectiveness is highly dependent on the cooling rate. It can act as a cryosensitizer (increasing damage) at the slow cooling rates typically used for many mammalian cells.[2][3]

  • Limited Efficacy: For most cell types, conventional cryoprotectants like dimethyl sulfoxide (DMSO) and glycerol offer better and more reliable protection with established protocols.[15][16]

  • Lack of Research: There is limited research on the use of this compound for the cryopreservation of a wide range of cell lines, particularly human cells for therapeutic use.

Q2: Are there any cells for which this compound has been shown to be an effective cryoprotectant?

Yes, research has shown that for the yeast Saccharomyces cerevisiae, this compound can be a superior cryoprotectant to DMSO and glycerol, but only when very rapid cooling rates (e.g., 200°C/min) are used.[2] There is also some evidence of this compound being used as a colligative cryoprotectant for preserving rat hearts at high subzero temperatures (-1.4 to -3.4°C).[17]

Q3: What is the proposed mechanism of this compound's cryoprotective action?

It is hypothesized that at rapid cooling rates, this compound increases the permeability of the cell membrane.[2] This allows water to move out of the cell more quickly as extracellular ice forms, helping the cell to dehydrate and avoid the formation of lethal intracellular ice crystals.[2]

Q4: How does this compound's toxicity compare to DMSO?

Both this compound and DMSO are toxic to cells. Studies have shown that at high concentrations (5% and 10%), both can significantly inhibit cell proliferation.[9] However, DMSO is a much more established and widely used cryoprotectant, with optimized protocols that minimize its toxicity.[16][18] The use of this compound as a cryoprotectant is less understood, and its toxic effects in a cryopreservation context are not as well-characterized for a wide range of cells.

Q5: Can I use this compound in combination with other cryoprotectants?

While combining cryoprotectants is a common strategy to reduce the toxicity of individual agents, there is limited information on the synergistic or antagonistic effects of this compound with other cryoprotectants. Some studies have noted that certain alcohols can act as cryosensitizers, reducing post-thaw survival.[19] Any combination would require extensive empirical testing and validation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the use of this compound in cryopreservation.

Table 1: Effect of Cooling Rate on the Cryoprotective Action of this compound for Saccharomyces cerevisiae

Cooling RateEffect of this compoundReference
3°C/minActs as a cryosensitizer (increases cell death)[2][3]
> 25°C/minBegins to show a cryoprotective effect[2]
200°C/minSuperior to glycerol, DMSO, and other tested cryoprotectants[2][3]
Up to 650°C/minSubstantial cryoprotective effect still evident[2]

Table 2: Cytotoxicity of this compound on Cultured Cells

Cell TypeThis compound ConcentrationExposure TimeResultReference
F9 carcinoma cells, hepatocytes10%1 hourNearly total cell death[6]
Various malignant cell lines, hepatocytes15-20%5-10 minutesTotal cell death[6]
Various malignant cell lines, hepatocytes30-40%15 secondsTotal cell death[6]

Table 3: Cryopreservation of Rat Hearts with this compound

ConditionStorage TimeRecovery of Cardiac OutputReference
Frozen at -3.4°C with 4.7% this compound6 hours50%[17]
Unfrozen at -1.4°C with 4.7% this compound8 hours87 ± 9% of control[17]
Unfrozen at -1.4°C with 4.7% this compound12 hours60 ± 5% of control[17]

Experimental Protocols

The following is a generalized protocol for cryopreservation, with specific considerations for the experimental use of this compound. This is a hypothetical protocol for research purposes only and requires extensive optimization for any specific cell type.

General Protocol for Cell Cryopreservation with this compound (for non-clinical research)
  • Cell Preparation:

    • Harvest cells during the log growth phase with high viability (>90%).[10]

    • Centrifuge the cell suspension and resuspend the cell pellet in a pre-chilled (4°C) culture medium.

    • Perform a cell count and viability assessment. Adjust the cell concentration to the desired density (typically 1-5 x 10^6 cells/mL).[10]

  • Preparation of Cryopreservation Medium:

    • Prepare the cryopreservation medium by adding this compound to a pre-chilled (4°C) basal medium (e.g., cell culture medium with serum).

    • The final concentration of this compound needs to be optimized; start with a range of concentrations (e.g., 5-15% v/v).

    • Keep the cryopreservation medium on ice.

  • Cell Freezing:

    • Place the cell suspension in an ice bath.

    • Slowly add an equal volume of the cold this compound-containing cryopreservation medium to the cell suspension, mixing gently.

    • Immediately aliquot the cell suspension into cryovials.

    • Crucial Step: Cooling.

      • For Rapid Cooling: Directly immerse the cryovials into liquid nitrogen. This is based on the findings in yeast and is highly experimental for other cell types.[2][3]

      • For Controlled Cooling: Place the cryovials in a controlled-rate freezer and test various cooling rates. This is necessary to determine if an optimal rate exists for your cells.

  • Storage:

    • Transfer the cryovials to a long-term storage location, such as the vapor phase of a liquid nitrogen freezer (-135°C to -196°C).[10]

  • Thawing and Recovery:

    • Rapidly thaw the cryovials in a 37°C water bath.[5]

    • Before the last bit of ice melts, remove the vial and decontaminate it with 70% this compound.

    • Immediately transfer the contents to a larger volume of pre-warmed culture medium to dilute the this compound.

    • Centrifuge the cells to remove the cryopreservation medium.

    • Resuspend the cell pellet in a fresh culture medium and place it in a suitable culture vessel.

    • Assess cell viability and attachment 24 hours post-thaw.[1]

Visualizations

Logical Workflow for Using this compound in Cryopreservation

cluster_prep Preparation cluster_freezing Freezing cluster_recovery Recovery & Analysis start Start: Healthy Cells in Log Phase prepare_cells Prepare Cell Suspension (1-5x10^6 cells/mL) start->prepare_cells prepare_cpa Prepare this compound-based Freezing Medium (Keep at 4°C) prepare_cells->prepare_cpa add_cpa Add Freezing Medium to Cells (at 4°C) prepare_cpa->add_cpa cooling_rate Critical Step: Select Cooling Rate add_cpa->cooling_rate slow_cooling Slow Cooling (~1°C/min) Likely Cryosensitizer Effect cooling_rate->slow_cooling High Risk rapid_cooling Rapid Cooling (>200°C/min) Potential Cryoprotective Effect cooling_rate->rapid_cooling Experimental storage Store in Liquid Nitrogen (< -135°C) slow_cooling->storage rapid_cooling->storage thaw Rapid Thaw at 37°C storage->thaw remove_cpa Dilute and Centrifuge to Remove this compound thaw->remove_cpa culture Culture Cells in Fresh Medium remove_cpa->culture assess Assess Viability and Function (24h post-thaw) culture->assess

Caption: Experimental workflow for cryopreservation using this compound.

Troubleshooting Low Cell Viability

cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Problem: Low Post-Thaw Viability cause1 Was Cooling Rate Optimized? start->cause1 cause2 Was this compound Exposure Minimized? start->cause2 cause3 Was Thawing Rapid? start->cause3 solution1a Test Very Rapid Cooling (e.g., direct LN2 immersion) cause1->solution1a No solution1b Avoid Slow Cooling Rates cause1->solution1b No solution2 Keep Cells and Reagents at 4°C Add this compound Just Before Freezing cause2->solution2 No solution3 Thaw Quickly in 37°C Water Bath Dilute Immediately cause3->solution3 No end_node Re-evaluate Viability solution1a->end_node solution1b->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting guide for low cell viability.

References

Technical Support Center: Minimizing Protein Denaturation During Ethanol Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing protein ethanol precipitation protocols to minimize denaturation and maximize recovery of functional proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound precipitation of proteins?

This compound precipitation is a method used to separate proteins from a solution. It works by reducing the solubility of the protein. This compound is less polar than water and has a lower dielectric constant. When added to a protein solution, this compound disrupts the hydration layer of water molecules surrounding the protein. This disruption increases the electrostatic interactions between protein molecules, leading to their aggregation and precipitation out of the solution.[1][2][3][4]

Q2: Why does this compound cause protein denaturation?

This compound can cause protein denaturation by disrupting the non-covalent interactions that maintain the protein's secondary, tertiary, and quaternary structures.[5] These interactions include hydrogen bonds and hydrophobic interactions.[1][6] By breaking these bonds, this compound can cause the protein to unfold from its native, functional conformation into a denatured state.[6]

Q3: What is the optimal temperature for this compound precipitation to minimize denaturation?

Low temperatures are generally recommended for this compound precipitation to enhance protein yield and re-solubility while minimizing denaturation.[2] Performing the precipitation at low temperatures, such as -20°C or on ice, helps to preserve the integrity of the protein structure.[7][8] However, it's important to note that very low temperatures can sometimes promote the aggregation of certain proteins, a phenomenon known as cold denaturation.[6][9]

Q4: How does the final this compound concentration affect protein precipitation and denaturation?

The concentration of this compound is a critical factor. While higher concentrations of this compound can increase the yield of precipitated protein, they also increase the risk of denaturation.[10] Studies have shown that this compound concentrations above 20% can induce significant denaturation.[1] Finding the optimal balance is key. For many applications, a final this compound concentration of around 70-90% is used, but this can vary depending on the specific protein.[11][12]

Q5: What is the role of pH in minimizing protein denaturation during this compound precipitation?

The pH of the solution significantly influences protein solubility and stability. Proteins are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[2] Performing precipitation near the pI can increase yield but may also promote aggregation and denaturation. To minimize denaturation, it is often advisable to work at a pH that is at least one or two units away from the protein's pI to maintain surface charge and repulsion between molecules.[13][14]

Q6: Can the initial protein concentration impact the outcome of this compound precipitation?

Yes, the initial protein concentration can affect the efficiency of precipitation. Lower protein concentrations may require higher this compound concentrations or longer incubation times to achieve the same precipitation efficiency.[12] Conversely, very high protein concentrations can sometimes lead to the formation of aggregates that are difficult to redissolve.[14]

Q7: Are there any additives or stabilizers that can be used to protect proteins during this compound precipitation?

Yes, various stabilizers can be added to the precipitation mixture to help maintain the native structure of the protein. These include:

  • Sugars and Sugar Alcohols (e.g., sucrose, trehalose, sorbitol): These molecules are preferentially excluded from the protein surface, which strengthens the hydration shell and stabilizes the folded state.

  • Amino Acids (e.g., glycine, arginine, histidine): These can help to solubilize the protein and reduce aggregation.

  • Glycerol: Often used as a cryoprotectant, glycerol can also help to stabilize proteins in solution.[14]

Troubleshooting Guides

Issue 1: Low Protein Recovery
Possible Cause Troubleshooting Step
Incomplete Precipitation - Increase the final this compound concentration. - Increase the incubation time at low temperature. - Ensure the pH is optimized for precipitation (closer to the pI, but be mindful of denaturation).
Pellet Loss During Aspiration - Be careful when decanting the supernatant. - Use a fine-tipped pipette to remove the remaining supernatant. - A visible pellet is not always formed; be cautious even if you don't see one.
Low Initial Protein Concentration - Concentrate the sample before precipitation. - Add a carrier molecule like linear acrylamide to aid in pelleting.[15]
Issue 2: Protein Pellet is Difficult to Redissolve
Possible Cause Troubleshooting Step
Protein Denaturation and Aggregation - Decrease the final this compound concentration. - Perform the precipitation at a lower temperature. - Add a stabilizer (e.g., sugar, glycerol, or a non-denaturing detergent) to the resuspension buffer.[14] - Adjust the pH of the resuspension buffer to be further from the protein's pI.[14]
Over-drying the Pellet - Do not over-dry the pellet after removing the this compound wash. Air-dry for a shorter period or use a gentle stream of nitrogen.
Inappropriate Resuspension Buffer - Use a buffer with appropriate ionic strength and pH. - Consider including a mild denaturant (e.g., low concentration of urea or guanidine HCl) in the resuspension buffer, followed by dialysis to refold the protein.
Issue 3: Evidence of Protein Denaturation (Loss of Activity, Aggregation)
Possible Cause Troubleshooting Step
High this compound Concentration - Reduce the final this compound concentration. Perform a titration to find the lowest effective concentration.
Suboptimal Temperature - Ensure the entire procedure is carried out at a consistently low temperature (e.g., 4°C or -20°C).
Incorrect pH - Adjust the pH of the initial solution and precipitation mixture to a value that favors stability (further from the pI).
Mechanical Stress - Avoid vigorous vortexing or shaking, which can introduce shear stress and cause denaturation.[5] Mix by gentle inversion.
Absence of Stabilizers - Add stabilizers such as glycerol, sugars, or specific amino acids to your protein solution before adding this compound.

Quantitative Data Summary

ParameterRecommended RangeRationale
Final this compound Concentration 70-90% (v/v)Effective for precipitating most proteins, but may need to be optimized for sensitive proteins.[11][12]
Temperature -20°C to 4°CLower temperatures generally improve protein stability and precipitation yield.[2][7]
pH >1-2 units away from pIMinimizes aggregation by maintaining a net charge on the protein surface.[13][14]
Incubation Time 30 minutes to overnightLonger incubation can increase the yield, especially for dilute samples.[7][15]
Centrifugation Speed >10,000 x gSufficient force is needed to pellet the precipitated protein effectively.[7][11]
Centrifugation Temperature 4°CMaintains protein stability during pelleting.[11]

Experimental Protocol: this compound Precipitation of Proteins

This protocol provides a general guideline for this compound precipitation. Optimal conditions may vary depending on the specific protein.

Materials:

  • Protein sample in an appropriate buffer

  • Cold 100% this compound (stored at -20°C)

  • Cold 70% this compound (stored at -20°C)

  • Resuspension buffer of choice

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Preparation: Pre-cool the protein sample, this compound, and microcentrifuge to 4°C or on ice.

  • This compound Addition: Add 9 volumes of cold 100% this compound to 1 volume of the protein sample in a microcentrifuge tube.[11] Mix gently by inverting the tube several times. Avoid vigorous vortexing.

  • Incubation: Incubate the mixture at -20°C for at least 1 hour. For dilute samples, incubation can be extended overnight to improve yield.[7]

  • Centrifugation: Centrifuge the sample at ≥13,000 x g for 15-30 minutes at 4°C.[7][11]

  • Supernatant Removal: Carefully decant the supernatant without disturbing the protein pellet. The pellet may be visible as a white precipitate at the bottom of the tube.

  • Washing: Add 200-500 µL of cold 70% this compound to the tube to wash the pellet. This step helps to remove any residual contaminants.[15]

  • Second Centrifugation: Centrifuge at ≥13,000 x g for 5-10 minutes at 4°C.

  • Final Supernatant Removal: Carefully remove the supernatant with a pipette.

  • Drying: Air-dry the pellet for 5-10 minutes to allow the residual this compound to evaporate. Do not over-dry, as this can make the pellet difficult to redissolve.

  • Resuspension: Resuspend the protein pellet in a suitable volume of the desired buffer. Pipette up and down gently to aid in dissolution.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation issue Identify Issue start->issue low_recovery Low Protein Recovery issue->low_recovery Low Yield? difficult_resuspension Difficult Resuspension issue->difficult_resuspension Pellet Issues? denaturation Denaturation/Aggregation issue->denaturation Activity Loss? increase_etoh Increase EtOH Conc. / Incubation Time low_recovery->increase_etoh check_pellet_loss Careful Supernatant Removal low_recovery->check_pellet_loss concentrate_sample Concentrate Initial Sample low_recovery->concentrate_sample decrease_etoh Decrease EtOH Conc. / Temp. difficult_resuspension->decrease_etoh add_stabilizer Add Stabilizer to Resuspension Buffer difficult_resuspension->add_stabilizer avoid_overdrying Avoid Over-drying Pellet difficult_resuspension->avoid_overdrying optimize_conditions Optimize EtOH Conc., Temp., pH denaturation->optimize_conditions gentle_mixing Use Gentle Mixing denaturation->gentle_mixing add_stabilizer_pre Add Stabilizer Before Precipitation denaturation->add_stabilizer_pre end End: Optimized Protocol increase_etoh->end check_pellet_loss->end concentrate_sample->end decrease_etoh->end add_stabilizer->end avoid_overdrying->end optimize_conditions->end gentle_mixing->end add_stabilizer_pre->end

Caption: Troubleshooting workflow for this compound precipitation.

DenaturationFactors denaturation Protein Denaturation high_etoh High this compound Concentration high_etoh->denaturation disrupts_h_bonds Disrupts Hydrogen Bonds & Hydrophobic Interactions high_etoh->disrupts_h_bonds high_temp High Temperature high_temp->denaturation increases_kinetic_energy Increases Kinetic Energy of Molecules high_temp->increases_kinetic_energy suboptimal_ph Suboptimal pH (near pI) suboptimal_ph->denaturation reduces_net_charge Reduces Net Charge, Promotes Aggregation suboptimal_ph->reduces_net_charge mechanical_stress Mechanical Stress (Vigorous Mixing) mechanical_stress->denaturation shear_forces Introduces Shear Forces mechanical_stress->shear_forces high_protein_conc High Protein Concentration high_protein_conc->denaturation promotes_aggregation Promotes Intermolecular Aggregation high_protein_conc->promotes_aggregation

Caption: Factors contributing to protein denaturation.

References

Technical Support Center: Overcoming Incomplete Plasmid DNA Precipitation with Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during plasmid DNA precipitation with ethanol.

Frequently Asked Questions (FAQs)

Q1: Why is my plasmid DNA not precipitating after adding this compound?

A1: Incomplete plasmid DNA precipitation is a common issue with several potential causes:

  • Incorrect Salt Concentration: The presence of positive ions from salt is crucial to neutralize the negative charge of the DNA's phosphate backbone, allowing it to become less hydrophilic and precipitate.[1][2][3] Ensure you have added the correct salt (e.g., sodium acetate) at the appropriate final concentration.[1]

  • Insufficient this compound: The final this compound concentration should be around 64-75% to effectively precipitate DNA.[4][5] Using 2 to 2.5 volumes of 95-100% this compound is standard.[6][7]

  • Low DNA Concentration: If the starting concentration of your plasmid DNA is very low (e.g., less than 20 ng/mL), precipitation can be inefficient.[1]

  • Incorrect Temperature: While precipitation can occur at room temperature, lower temperatures (e.g., on ice or at -20°C) can enhance the precipitation of low-concentration or small DNA fragments.[1][8] However, temperatures below 0°C may increase salt co-precipitation.[9]

  • Suboptimal pH: The pH of the solution can affect DNA solubility. A slightly acidic pH (around 5.2) is often recommended for the salt solution to ensure the phosphates are protonated.[1]

Q2: I can't see a pellet after centrifugation. What should I do?

A2: A lack of a visible pellet doesn't always mean there's no DNA. Here's what to consider:

  • Low DNA Quantity: Very small amounts of DNA may form a pellet that is not visible to the naked eye.[4]

  • Glassy Pellet: Isopropanol-precipitated pellets can be glassy and difficult to see.[10] Marking the side of the tube where the pellet is expected to form before centrifugation can be helpful.[10]

  • Pellet Loss During Aspiration: Be extremely careful when removing the supernatant, as the pellet can be loose and easily aspirated.[6]

  • Inadequate Centrifugation: Ensure you are centrifuging at a high enough speed (e.g., >12,000 x g) and for a sufficient duration (15-30 minutes) to effectively pellet the DNA.[3][4]

Q3: My DNA pellet won't dissolve after precipitation. What went wrong?

A3: An insoluble pellet is often due to one of the following reasons:

  • Over-drying the Pellet: Excessive drying can make the DNA very difficult to resuspend.[11] It is best to air-dry the pellet until the residual this compound has evaporated but the pellet is not bone-dry.[4]

  • Contamination with Salts or Proteins: Co-precipitation of salts or proteins can result in an insoluble pellet.[12] A 70% this compound wash step is critical for removing excess salts.[4][6]

  • High Salt Concentration: If the initial salt concentration was too high, it can co-precipitate with the DNA, hindering dissolution.[13]

  • Over-centrifugation: Centrifuging at excessively high speeds or for too long can compact the pellet, making it difficult to dissolve.

Troubleshooting Guides

Issue 1: Low or No DNA Yield After Precipitation
Possible Cause Troubleshooting Step
Incorrect Salt Concentration Ensure a final concentration of 0.3 M sodium acetate (pH 5.2) or 0.2 M sodium chloride.[1]
Insufficient this compound Add 2-2.5 volumes of cold 95-100% this compound to your DNA solution.[6]
Low Starting DNA Concentration Add a carrier like glycogen (10-20 µg) to co-precipitate with your DNA.[4][9] Increase incubation time to overnight at -20°C.[4]
Inadequate Centrifugation Centrifuge at >12,000 x g for at least 15-30 minutes at 4°C.[4][6] For smaller fragments, increase centrifugation time.[4]
Pellet Loss Carefully decant or pipette the supernatant without disturbing the pellet. Mark the expected pellet location beforehand.[6][10]
Issue 2: Poor DNA Purity (Contamination)
Possible Cause Troubleshooting Step
Salt Co-precipitation Perform one or two washes with 70% this compound after pelleting the DNA.[4][6] Ensure the salt concentration in the initial solution is not too high.[13]
Protein Contamination If protein contamination is suspected, re-dissolve the pellet and perform a phenol:chloroform extraction before re-precipitating.
RNA Contamination Treat the DNA solution with RNase A before precipitation.[14]
Issue 3: Difficulty Dissolving the DNA Pellet
Possible Cause Troubleshooting Step
Over-dried Pellet Avoid vacuum centrifuges for drying. Air-dry for 5-10 minutes.[15] If over-dried, try dissolving in a TE buffer heated to 50-60°C with gentle tapping.[15]
High Salt in Pellet Re-precipitate the DNA. Dissolve the pellet in water and add this compound to precipitate again, followed by a thorough 70% this compound wash.
Incorrect Resuspension Buffer Use a pre-warmed, appropriate buffer like TE (pH 8.0).[15]

Experimental Protocols

Standard this compound Precipitation of Plasmid DNA
  • Starting Material: Purified plasmid DNA in an aqueous solution.

  • Add Salt: Add 1/10th volume of 3 M sodium acetate (pH 5.2) to your DNA solution and mix gently.[6]

  • Add this compound: Add 2 to 2.5 volumes of ice-cold 100% this compound.[6] Mix by inverting the tube several times until a precipitate is visible.

  • Incubation: Incubate the mixture at -20°C for at least 1 hour to overnight to precipitate the DNA.[16] For low DNA concentrations, a longer incubation is recommended.[4]

  • Centrifugation: Centrifuge the sample at ≥12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[4][6]

  • Wash Pellet: Carefully decant the supernatant. Add 500 µL of cold 70% this compound to wash the pellet and remove excess salts.[6]

  • Second Centrifugation: Centrifuge at ≥12,000 x g for 5 minutes at 4°C.[6]

  • Dry Pellet: Carefully decant the this compound. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.[15]

  • Resuspend DNA: Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer).[6]

Precipitation of Low Concentration DNA using a Carrier
  • Starting Material: Dilute plasmid DNA solution.

  • Add Carrier: Add 1 µL of glycogen (10-20 mg/mL stock) to the DNA solution.[9]

  • Add Salt: Add 1/10th volume of 3 M sodium acetate (pH 5.2).[6]

  • Add this compound: Add 2.5 volumes of 100% this compound.[6]

  • Incubation: Incubate at -20°C overnight to maximize recovery.[4]

  • Proceed with steps 5-9 of the standard protocol.

Visual Guides

experimental_workflow cluster_precipitation DNA Precipitation cluster_washing Pellet Washing & Resuspension start Plasmid DNA Solution add_salt Add 1/10 vol 3M NaOAc (pH 5.2) start->add_salt add_this compound Add 2-2.5 vol 100% this compound add_salt->add_this compound incubate Incubate -20°C, >=1 hr add_this compound->incubate centrifuge1 Centrifuge >12,000g, 15-30 min incubate->centrifuge1 wash Wash with 70% this compound centrifuge1->wash centrifuge2 Centrifuge >12,000g, 5 min wash->centrifuge2 dry Air Dry Pellet (5-10 min) centrifuge2->dry resuspend Resuspend in TE Buffer dry->resuspend

Caption: Standard this compound Precipitation Workflow.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Precipitation cause1 Incorrect Salt Concentration? start->cause1 cause2 Insufficient This compound? start->cause2 cause3 Low DNA Concentration? start->cause3 cause4 Inadequate Centrifugation? start->cause4 sol1 Check/Adjust Salt (e.g., 0.3M NaOAc) cause1->sol1 sol2 Use 2-2.5 vols 100% this compound cause2->sol2 sol3 Add Carrier (Glycogen) & Increase Incubation cause3->sol3 sol4 Increase Speed/Time (>12,000g, 15-30 min) cause4->sol4

Caption: Troubleshooting Logic for Incomplete Precipitation.

References

how to remove residual ethanol from a precipitated DNA pellet

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the removal of residual ethanol from precipitated DNA pellets.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove all residual this compound after DNA precipitation?

A1: Residual this compound can significantly inhibit downstream enzymatic reactions. Even small amounts can interfere with the activity of enzymes such as DNA polymerase in PCR, ligases in cloning, and various restriction enzymes.[1] This inhibition can lead to failed experiments, including low or no PCR amplification, unsuccessful ligations, and incomplete restriction digests.

Q2: What are the common methods for drying a DNA pellet to remove this compound?

A2: The most common methods for drying a DNA pellet include:

  • Air-drying: The open tube is left on the lab bench or in a fume hood for a period, typically 10-30 minutes, to allow the this compound to evaporate.[2]

  • Vacuum centrifugation (SpeedVac): This method uses a combination of centrifugation and vacuum to rapidly evaporate the this compound.[3][4]

  • Brief centrifugation and micropipetting: After decanting the this compound wash, the tube is briefly centrifuged again to collect any remaining droplets, which are then carefully removed with a micropipette.[3]

Q3: How can I tell if my DNA pellet is dry enough?

A3: A properly dried DNA pellet will often appear translucent or slightly white. A key indicator of residual this compound is a milky-white or opaque appearance of the pellet.[5] However, be cautious not to over-dry the pellet, as this can make it difficult to redissolve.

Q4: What happens if I over-dry my DNA pellet?

A4: Over-drying a DNA pellet, which can sometimes occur with prolonged use of a SpeedVac or heating, can make the DNA difficult to resuspend in buffer.[2][6] This can lead to an underestimation of the DNA concentration and a lower overall yield for your experiment. In some cases, excessive drying may also lead to double-stranded breaks in the DNA.[6]

Q5: My DNA pellet is invisible. Does this mean I've lost my DNA?

A5: Not necessarily. Small amounts of DNA may form a pellet that is not visible to the naked eye.[7] Proceed with the protocol, and after the drying step, add your resuspension buffer and gently pipette up and down over the area where the pellet should be. Quantifying the DNA concentration after resuspension will confirm its presence.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low A260/A230 ratio Residual this compound or other contaminants like guanidine salts from the lysis buffer are present in the sample.1. Ensure the pellet is completely dry before resuspension. 2. Perform an additional 70% this compound wash. 3. If the problem persists, re-precipitate the DNA.
Failed or inefficient PCR Residual this compound is inhibiting the DNA polymerase.1. Ensure all this compound is removed before resuspending the DNA. 2. Consider re-precipitating the DNA and carefully drying the pellet. 3. As a last resort, the DNA can be diluted to reduce the inhibitor concentration, though this will also dilute the DNA template.[8]
Failed ligation or restriction digest Residual this compound is inhibiting the ligase or restriction enzyme.1. Thoroughly dry the DNA pellet before resuspension. 2. Clean up the DNA sample by re-precipitating it with this compound.
DNA pellet will not dissolve The pellet was over-dried.1. Gently warm the sample at 37-50°C for 15-30 minutes to aid dissolution. 2. Pipette the solution gently up and down. Avoid vigorous vortexing, which can shear genomic DNA. 3. Allow the DNA to dissolve overnight at 4°C.
Visible salt crystals in the final DNA sample The 70% this compound wash was insufficient to remove all the salts from the precipitation step.1. Perform a second wash with 70% this compound. 2. Ensure you are using high-quality 70% this compound.

Data Summary

The following table summarizes the impact of residual this compound and provides key purity metrics for DNA samples.

Parameter Value/Observation Significance for Experiments
Inhibitory Concentration of this compound for Taq Polymerase >1% (v/v)Even small volumes of residual this compound can lead to PCR failure.
Ideal A260/A280 Ratio for Pure DNA ~1.8Ratios significantly lower than 1.8 may indicate protein or phenol contamination.
Ideal A260/A230 Ratio for Pure DNA 2.0 - 2.2Lower ratios can indicate contamination with residual salts (e.g., guanidine) or this compound.[5]

Experimental Protocol: Removing Residual this compound

This protocol outlines the recommended steps for washing and drying a DNA pellet after initial precipitation with 100% this compound.

  • Centrifugation: Centrifuge your sample containing the precipitated DNA at >12,000 x g for 10-15 minutes to form a tight pellet.

  • Decanting the Supernatant: Carefully pour off the this compound supernatant in one smooth motion, being cautious not to disturb the DNA pellet.

  • This compound Wash: a. Add 500 µL of room temperature 70% this compound to the tube. b. Gently invert the tube several times to wash the pellet and the walls of the tube. This step removes residual salts. c. Centrifuge at >12,000 x g for 5 minutes.

  • Complete Removal of Supernatant: a. Carefully decant the 70% this compound. b. To remove any remaining droplets, briefly centrifuge the tube again for 30-60 seconds. c. Use a P200 pipette with a fine tip to carefully aspirate the remaining this compound, avoiding contact with the pellet.

  • Drying the Pellet:

    • Method A: Air-Drying: Leave the tube open on the benchtop for 10-15 minutes, or until the pellet becomes translucent. Avoid extending the drying time unnecessarily.

    • Method B: Vacuum Centrifugation (SpeedVac): Place the open tube in a SpeedVac and run for 2-5 minutes on a low to medium heat setting. Check the pellet frequently to prevent over-drying.

  • Resuspension: Add the desired volume of sterile, nuclease-free water or TE buffer and gently pipette up and down to dissolve the DNA pellet.

Workflow for this compound Removal from a DNA Pellet

DNA_Ethanol_Removal_Workflow start Precipitated DNA in this compound centrifuge1 Centrifuge (>12,000 x g, 10-15 min) start->centrifuge1 decant1 Carefully Decant Supernatant centrifuge1->decant1 add_wash Add 70% this compound decant1->add_wash wash_pellet Gently Invert to Wash add_wash->wash_pellet centrifuge2 Centrifuge (>12,000 x g, 5 min) wash_pellet->centrifuge2 decant2 Carefully Decant Supernatant centrifuge2->decant2 brief_spin Brief Centrifugation (30-60 sec) decant2->brief_spin pipette_removal Remove Remaining Droplets with Pipette brief_spin->pipette_removal drying_choice Choose Drying Method pipette_removal->drying_choice air_dry Air-Dry (10-15 min) drying_choice->air_dry Method A speedvac SpeedVac (2-5 min) drying_choice->speedvac Method B resuspend Resuspend in Buffer air_dry->resuspend speedvac->resuspend end_node Pure DNA Solution resuspend->end_node

References

Technical Support Center: Ethanol Precipitation of Small RNA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the ethanol precipitation of small RNA fragments, such as microRNAs (miRNAs) and small interfering RNAs (siRNAs).

Frequently Asked Questions (FAQs)

Q1: Why is my small RNA yield consistently low after this compound precipitation?

Low recovery of small RNA is a common issue that can stem from several factors. For short nucleic acids like miRNA, a higher volume of this compound is often required for efficient precipitation.[1] Additionally, the concentration of RNA in the initial sample can impact recovery; lower concentrations are more difficult to precipitate without the aid of a carrier.[2] Incubation time and temperature also play a crucial role, with overnight incubation at -20°C generally yielding better results for small RNAs compared to shorter incubation times.[1]

Q2: What is the optimal amount of this compound to use for precipitating small RNAs?

For small RNA fragments like miRNA, a higher this compound-to-sample volume ratio is recommended. Studies have shown that for short RNA and DNA sequences, recovery rates increase with a greater volume of this compound.[1] While a 2.5-fold volume of this compound is common for larger RNA, using a 3-fold or even 4-fold volume can significantly improve the yield of small RNAs.[1]

Q3: Does the choice of salt and its concentration matter for small RNA precipitation?

Yes, the type and concentration of salt are critical. Sodium acetate (NaOAc) at a final concentration of 0.3 M is a common choice for routine RNA precipitation.[3] However, for small nucleic acid fragments (<100 nucleotides), the addition of MgCl₂ to a final concentration of 0.01 M can enhance precipitation efficiency.[1] One study indicated that for miRNA, using MgCl₂ alone resulted in the maximum recovery rate with this compound.[1]

Q4: Is a co-precipitant necessary for small RNA recovery?

For low concentrations of RNA, a co-precipitant, also known as a carrier, is highly recommended to improve the recovery of small nucleic acid fragments.[2][4] Glycogen and linear polyacrylamide (LPA) are commonly used inert carriers that co-precipitate with the RNA, forming a more substantial and visible pellet.[4][5][6] Glycogen, in particular, has been shown to achieve high recovery rates for miRNAs when used with this compound.[1]

Q5: What are the optimal incubation temperature and time for precipitating small RNA?

For small nucleic acids, longer incubation at low temperatures is generally beneficial.[1] Overnight incubation at -20°C has been shown to yield significantly higher recovery of miRNA compared to a 2-hour incubation at the same temperature.[1] While incubation at -80°C is sometimes used, some studies suggest it may reduce nucleic acid precipitation.[1][3] Incubation on ice for 15-30 minutes can also be sufficient, especially for higher concentrations of nucleic acids.[7]

Q6: How can I avoid salt contamination in my final small RNA sample?

Salt contamination can inhibit downstream applications. To minimize this, it is crucial to perform a wash step with 70-80% cold this compound after pelleting the RNA.[5][8] This wash step removes residual salts that may be trapped in the pellet.[8] After the wash, it is important to carefully remove all the supernatant and briefly air-dry the pellet to evaporate any remaining this compound before resuspension.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No RNA Pellet Insufficient this compound volume for small fragments.Increase the this compound volume to 3-4 times the sample volume.[1]
Low initial RNA concentration.Add a co-precipitant like glycogen (to a final concentration of 1 µg/mL) or linear polyacrylamide to aid precipitation.[5][8]
Suboptimal incubation conditions.Increase incubation time. For small RNAs, overnight incubation at -20°C is often optimal.[1]
Inadequate centrifugation force or time.For short nucleic acids, a higher centrifugal force (up to 21,000 x g) may be required.[1] Centrifuge for at least 15-30 minutes.[4][5]
Poor A260/A230 Ratio Guanidinium salt carryover from lysis buffer.Ensure that the wash steps are performed correctly and that the column does not come into contact with the flow-through.[9]
Residual this compound in the final sample.After the final wash, centrifuge briefly again and remove any remaining this compound with a fine pipette tip. Allow the pellet to air-dry completely.
RNA Degradation RNase contamination.Maintain an RNase-free environment. Use certified RNase-free reagents, tips, and tubes. Always wear gloves.[9][10]
Improper storage of RNA.Store purified RNA at -70°C or -80°C for long-term stability.[9][11]
Difficulty Resuspending Pellet Over-dried pellet.Avoid over-drying the pellet. Air-dry just until the this compound has evaporated. If necessary, warm the resuspension buffer slightly and pipette gently up and down.
Large, white pellet that is difficult to dissolve.This may indicate excessive salt precipitation. Ensure the 70-80% this compound wash is performed thoroughly to remove salts.[8]

Quantitative Data Summary

Table 1: Effect of this compound Volume on Small RNA (miRNA) Recovery

This compound:Sample RatioAverage Recovery Rate (%)
2:1~59%
3:1~74%
4:1~85%
Data adapted from a systematic investigation of nucleic acid precipitation.[1]

Table 2: Influence of Incubation Conditions on miRNA Recovery

Incubation ConditionAverage Recovery Rate (%)
-20°C Overnight61%
4°C Overnight~72% (for primers, data for miRNA not specified)
-20°C for 2 hours53%
-80°C for 5 minutesLower recovery observed
Data adapted from a systematic investigation of nucleic acid precipitation.[1]

Table 3: Comparison of Salts for miRNA Precipitation with this compound

Salt (Final Concentration)Average Recovery Rate (%)
MgCl₂ (0.01 M)80%
NaOAc (0.3 M)Not specified for miRNA alone, but effective for primers (88%)
Data adapted from a systematic investigation of nucleic acid precipitation.[1]

Table 4: Effect of Co-precipitants on miRNA Recovery with this compound

Co-precipitantAverage Recovery Rate (%)
Glycogen89%
Linear Polyacrylamide (LPA)Not specified for miRNA, but effective for PCR products
Data adapted from a systematic investigation of nucleic acid precipitation.[1]

Experimental Protocols

Protocol 1: Standard this compound Precipitation of Small RNA

This protocol is suitable for routine precipitation of small RNA from purified samples.

  • Sample Preparation: Start with an aqueous solution of RNA. If the volume is less than 200 µL, it can be helpful to add RNase-free water to reach 200 µL.[4]

  • Add Salt: Add 1/10th volume of 3 M Sodium Acetate (NaOAc), pH 5.2.[5] Mix thoroughly.

  • Add this compound: Add 3 volumes of cold 95-100% this compound.[1][5] Mix by inverting the tube several times.

  • Incubation: Incubate the mixture at -20°C overnight for optimal recovery of small RNAs.[1] Alternatively, incubate at -70°C for at least 30 minutes.[5]

  • Centrifugation: Centrifuge at 14,000-21,000 x g for 15-30 minutes at 4°C to pellet the RNA.[1][5]

  • Wash: Carefully decant the supernatant without disturbing the pellet. Add 500 µL of cold 70-80% this compound to wash the pellet.[5][8]

  • Second Centrifugation: Centrifuge at 12,000-16,000 x g for 5 minutes at 4°C.[3][10]

  • Drying: Carefully remove all the supernatant. Air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspension: Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer (e.g., 10 mM Tris-HCl, pH 7.0).[5]

Protocol 2: High-Efficiency Precipitation of Small RNA using a Co-precipitant

This protocol is optimized for low-concentration samples of small RNA.

  • Sample Preparation: Begin with your aqueous RNA solution.

  • Add Salt and Co-precipitant: Add 1/10th volume of 3 M NaOAc, pH 5.2.[5] Add 1-2 µL of an RNase-free glycogen solution (e.g., 20 mg/mL) or linear polyacrylamide.[4][5] Mix well.

  • Add this compound: Add 3 volumes of cold 100% this compound.[1] Mix thoroughly by inversion.

  • Incubation: Incubate at -20°C overnight or at -80°C for at least 1 hour.[3]

  • Centrifugation: Centrifuge at high speed (≥16,000 x g) for 25-30 minutes at 4°C.[3][8]

  • Wash: Carefully discard the supernatant. Wash the pellet with 1 mL of cold 70% this compound.[8]

  • Second Centrifugation: Centrifuge at high speed for 10 minutes at 4°C.[4]

  • Drying: Remove all residual this compound. Air-dry the pellet.

  • Resuspension: Dissolve the pellet in a suitable volume of RNase-free buffer.

Visualizations

experimental_workflow start Start: Aqueous small RNA sample add_salt Add Salt (e.g., 0.3M NaOAc) start->add_salt add_coprecipitant Add Co-precipitant (Optional) (e.g., Glycogen) add_salt->add_coprecipitant add_this compound Add 3 Volumes of Cold 100% this compound add_coprecipitant->add_this compound incubate Incubate (-20°C Overnight) add_this compound->incubate centrifuge1 Centrifuge (High Speed, 4°C) to Pellet RNA incubate->centrifuge1 wash Wash Pellet with Cold 70-80% this compound centrifuge1->wash centrifuge2 Centrifuge Again wash->centrifuge2 dry Air-Dry Pellet centrifuge2->dry resuspend Resuspend in RNase-free Buffer dry->resuspend end End: Purified small RNA resuspend->end

Caption: Workflow for small RNA this compound precipitation.

troubleshooting_guide low_yield Low RNA Yield? cause1 Insufficient this compound? low_yield->cause1 Check cause2 Low RNA Concentration? low_yield->cause2 Check cause3 Suboptimal Incubation? low_yield->cause3 Check cause1->cause2 No solution1 Increase this compound to 3-4 Volumes cause1->solution1 Yes cause2->cause3 No solution2 Add a Co-precipitant (Glycogen/LPA) cause2->solution2 Yes solution3 Incubate at -20°C Overnight cause3->solution3 Yes

Caption: Troubleshooting logic for low small RNA yield.

References

Technical Support Center: Troubleshooting Inconsistent Results in Ethanol-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during ethanol-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in this compound assays?

Inconsistent results in this compound assays can stem from several factors, including environmental contamination, procedural errors, and interference from sample components. The high sensitivity of modern this compound assay kits makes them susceptible to even minute amounts of this compound from the environment, especially in facilities where this compound is frequently used, such as wineries.[1] Key sources of error include contaminated water or reagents, inaccurate pipetting of volatile this compound, and interference from substances within the sample matrix.[1][2]

Q2: How can I prevent this compound contamination in my assay?

To prevent contamination, it is crucial to use high-purity, this compound-free water for all dilutions and reagent preparations.[1] All plasticware, including pipette tips and cuvettes, should be thoroughly rinsed with deionized or distilled water and dried, as they can sometimes contain trace amounts of alcohols from the manufacturing process.[1] It is also recommended to keep all reagent bottles tightly sealed to prevent the absorption of atmospheric this compound.[1] When possible, prepare and run assays in an environment with minimal airborne this compound.[1]

Q3: My blank/negative control shows a high background signal. What should I do?

A high background signal in the blank or negative control is a strong indicator of this compound contamination. The most likely sources are the water used for reagents and dilutions or the plasticware.[1] Test your water source for this compound before starting the assay. If contamination is suspected, use a freshly opened bottle of high-purity water. Additionally, wash all pipette tips and cuvettes with deionized water before use.[1]

Q4: Can other substances in my sample interfere with the assay?

Yes, certain substances can interfere with enzymatic this compound assays, leading to false positives or inaccurate results. A well-documented interference occurs in assays based on alcohol dehydrogenase (ADH) from a combination of elevated lactate and lactate dehydrogenase (LDH) in the sample.[2][3][4] This is because LDH can also produce NADH, the molecule being measured, in the presence of lactate.[2][4] Other substances like triglycerides and hemoglobin (from hemolysis) can also interfere with the spectrophotometric readings.[5]

Troubleshooting Guides

Issue 1: High Variability Between Replicates

Q: I am observing significant variability between my technical replicates. What could be the cause and how can I fix it?

A: High variability between replicates is often due to procedural inconsistencies, particularly with pipetting, or environmental contamination.

Troubleshooting Steps:

  • Pipetting Technique: this compound is a volatile compound, which can lead to inaccurate dispensing if not handled correctly.[1]

    • Action: Use reverse pipetting for all this compound-containing solutions (samples, standards). This technique minimizes the effect of volatility. Ensure your pipette is properly calibrated.

    • Workflow:

      cluster_pipetting Pipetting Workflow A Aspirate excess liquid (depress plunger completely) B Dispense programmed volume (release plunger to first stop) A->B C Discard remaining liquid B->C

      Figure 1: Reverse Pipetting Workflow.

  • Environmental Contamination: As this compound is volatile, it can be absorbed from the atmosphere into your reagents and samples.[1]

    • Action: Keep all reagent and sample containers sealed as much as possible. Prepare reagents in a clean environment, away from any open sources of this compound.

    • Checklist:

      • Are all reagent bottles tightly capped when not in use?

      • Is there open this compound being used in the same lab space?

      • Are you using fresh, uncontaminated pipette tips for each replicate?[1]

  • Inadequate Mixing: Incomplete mixing of reagents and samples in the assay wells can lead to inconsistent reaction rates.

    • Action: Ensure thorough mixing after adding the sample to the master mix. If using a plate reader, incorporate a brief shaking step before the initial reading and between subsequent readings.[6]

Issue 2: False Positive Results

Q: My sample is expected to be this compound-free, but the assay is giving a positive result. What could be the reason?

A: False positives in enzymatic ADH-based assays are often caused by chemical interference from the sample matrix.[2][3]

Troubleshooting Steps:

  • Lactate and LDH Interference: The most common cause of false positives is the presence of high levels of lactate and lactate dehydrogenase (LDH) in biological samples.[2][3][4]

    • Explanation: The ADH assay measures the production of NADH. LDH also produces NADH in the presence of lactate, leading to a signal that is incorrectly attributed to this compound.[2][4]

    • Signaling Pathway Interference:

      cluster_pathway Interference Pathway Eth This compound ADH ADH Eth->ADH Ac Acetaldehyde NAD1 NAD+ NAD1->ADH NADH1 NADH Spectrophotometer (340nm) Spectrophotometer (340nm) NADH1->Spectrophotometer (340nm) Desired Signal ADH->Ac ADH->NADH1 Lac Lactate LDH LDH Lac->LDH Pyr Pyruvate NAD2 NAD+ NAD2->LDH NADH2 NADH NADH2->Spectrophotometer (340nm) Interfering Signal LDH->Pyr LDH->NADH2

      Figure 2: LDH/Lactate Interference in ADH-based Assays.

    • Action: If high lactate and LDH are suspected, the interference can be confirmed. One method is to measure the sample with a gas chromatography (GC) method, which is not subject to this interference.[2] Alternatively, removing protein from the sample via ultrafiltration can eliminate the LDH, thus removing the source of interference.[2]

  • Contamination: As with variability issues, environmental or reagent contamination can lead to false positives.

    • Action: Review the steps outlined in "Q3: My blank/negative control shows a high background signal."

Issue 3: Sample Precipitation

Q: I'm observing precipitation in my samples, especially after adding this compound for extraction or as a reagent. How can I address this?

A: this compound is a classic agent for protein precipitation.[7][8] If your sample has a high protein concentration, adding this compound can cause proteins to precipitate out of solution, which can interfere with the assay.

Troubleshooting Steps:

  • Optimize this compound Concentration: High concentrations of this compound are more likely to cause protein precipitation.

    • Action: If possible, reduce the final this compound concentration in your sample preparation steps. Studies have shown that protein precipitation in plasma is observed with this compound concentrations above 28%.[7][8]

  • Centrifugation: If precipitation is unavoidable, you can remove the precipitate before proceeding with the assay.

    • Action: After the precipitation step, centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitate. Carefully collect the supernatant for analysis.

  • Alternative Extraction Methods: If this compound precipitation is a recurring issue, consider alternative methods for sample preparation that do not involve high concentrations of this compound.

Quantitative Data Summary

IssueParameterObservationPotential CauseReference
False Positives Spurious this compound Result>80 mg/dLLDH >100,000 U/L with elevated lactate[9]
Sample Precipitation Protein PrecipitationObserved in plasma samplesThis compound concentration > 28% (v/v)[7][8]
Assay Sensitivity Limit of Detection (LOD)0.093 mg/LBased on absorbance difference of 0.020[10]
Assay Linearity Linear Range0.25 to 12 µg of this compound per assayN/A[10]

Experimental Protocols

Protocol 1: Standard Enzymatic this compound Assay (ADH-Based)

This protocol is a generalized procedure based on the principle of alcohol dehydrogenase (ADH) converting this compound to acetaldehyde, which is then converted to acetic acid, with the stoichiometric production of NADH measured at 340 nm.[10]

Materials:

  • Alcohol Dehydrogenase (ADH)

  • Aldehyde Dehydrogenase (Al-DH)

  • NAD+ solution

  • Glycine buffer (pH 9.0)[6]

  • This compound standards

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing the glycine buffer, NAD+ solution, and Aldehyde Dehydrogenase (Al-DH). The volume should be sufficient for all samples, standards, and controls.[6]

  • Prepare Standards and Samples:

    • Prepare a series of this compound standards by diluting a stock solution in the same matrix as your samples (e.g., buffer, media). Include a zero-ethanol standard (blank).[6]

    • Dilute your unknown samples as needed to fall within the linear range of the assay.

  • Assay Plate Setup:

    • Pipette the master mix into each well of the 96-well plate.

    • Add a small volume of your standards and samples to the appropriate wells.

  • Initiate Reaction: Add Alcohol Dehydrogenase (ADH) to each well to start the reaction.

  • Incubation and Measurement:

    • Immediately place the plate in a microplate reader pre-set to 30°C.[6]

    • Measure the absorbance at 340 nm every 20-30 seconds for at least 1 hour, with a 10-second shaking step before each reading.[6]

  • Data Analysis:

    • Calculate the rate of NADH formation (change in absorbance over time).

    • Construct a standard curve by plotting the rate of reaction for the standards against their known concentrations.

    • Determine the this compound concentration of the unknown samples from the standard curve.

Protocol 2: Sample Deproteinization by Ultrafiltration

This protocol is used to remove interfering proteins like LDH from biological samples.

Materials:

  • Sample (e.g., serum, plasma)

  • Ultrafiltration spin column (e.g., with a 10 kDa molecular weight cutoff)

  • Microcentrifuge

Procedure:

  • Load Sample: Pipette the sample into the upper chamber of the ultrafiltration spin column.

  • Centrifuge: Centrifuge the column according to the manufacturer's instructions (e.g., 14,000 x g for 15-30 minutes).

  • Collect Filtrate: The deproteinized filtrate, containing low molecular weight compounds like this compound, will be collected in the bottom tube.

  • Assay: Use the collected filtrate for your this compound assay.

Logical Troubleshooting Workflow

Start Inconsistent Assay Results CheckReplicates High variability between replicates? Start->CheckReplicates CheckBlank High signal in blank? CheckReplicates->CheckBlank No Pipetting Review pipetting technique. Use reverse pipetting. CheckReplicates->Pipetting Yes CheckFalsePositive False positive in known negative sample? CheckBlank->CheckFalsePositive No Contamination Check for environmental/reagent contamination. Use fresh, clean materials. CheckBlank->Contamination Yes Interference Suspect sample matrix interference (e.g., LDH/Lactate). CheckFalsePositive->Interference Yes Precipitation Observing sample precipitation? CheckFalsePositive->Precipitation No End Consistent Results Pipetting->End Contamination->End Deproteinize Deproteinize sample (e.g., ultrafiltration). Interference->Deproteinize GCMS Confirm with GC-MS. Interference->GCMS Optimizethis compound Optimize/reduce this compound concentration. Precipitation->Optimizethis compound Yes Deproteinize->End GCMS->End Optimizethis compound->End

Figure 3: General Troubleshooting Workflow for this compound Assays.

References

Validation & Comparative

A Researcher's Guide: Ethanol vs. Isopropanol for Nucleic Acid Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For molecular biologists, the efficient precipitation of DNA and RNA from aqueous solutions is a cornerstone of daily laboratory work. This critical step concentrates nucleic acids and removes contaminants that can interfere with downstream applications. The two most commonly employed alcohols for this purpose are ethanol and isopropanol. The choice between them is not arbitrary and can significantly impact the yield, purity, and quality of the precipitated nucleic acids. This guide provides a comprehensive comparison of this compound and isopropanol, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific needs.

Performance Comparison: this compound vs. Isopropanol

The selection of the precipitating alcohol depends on several factors, including the concentration and size of the nucleic acid, the sample volume, and the required purity for subsequent experiments.

ParameterThis compoundIsopropanolKey Considerations
Volume Required 2-2.5 volumes of sample0.6-1 volume of sampleIsopropanol is advantageous for large sample volumes where centrifuge space is limited.[1][2]
Precipitation Efficiency Effective, especially at low temperatures.[1] May be less efficient for very low concentrations of nucleic acids.Higher efficiency for precipitating low concentrations of nucleic acids and larger DNA fragments.[3][4] DNA is less soluble in isopropanol.[3][5]Isopropanol can be the better choice when working with dilute samples.[2]
Purity (Salt Co-precipitation) Salts are more soluble in this compound, leading to a purer nucleic acid pellet, especially when precipitated at low temperatures.[3][6]Higher tendency to co-precipitate salts (e.g., sodium chloride), particularly at low temperatures.[1][7]For applications sensitive to salt contamination, this compound is generally preferred.[8] Isopropanol precipitation is often performed at room temperature to minimize this issue.[5]
Pellet Characteristics Typically forms a white, more visible pellet that adheres well to the tube.Can form a glassy, less visible pellet that may be harder to locate and more easily dislodged.[7]Careful observation is needed when aspirating the supernatant after isopropanol precipitation.
Volatility & Drying More volatile, allowing for faster drying of the pellet.[9]Less volatile, requiring a longer drying time to completely remove the alcohol.[1][9]Residual alcohol can inhibit downstream enzymatic reactions. Thorough drying is crucial, especially with isopropanol.
Incubation Temperature Often performed at -20°C or colder to maximize yield, especially for small or dilute nucleic acids.[1]Frequently carried out at room temperature to reduce salt co-precipitation.[2][5]The choice of temperature is a trade-off between yield and purity.

Experimental Protocols

Below are standard protocols for nucleic acid precipitation using this compound and isopropanol.

This compound Precipitation Protocol

This protocol is ideal for routine precipitation of DNA and RNA, especially when high purity is desired.

Materials:

  • Nucleic acid sample in aqueous solution

  • Salt solution (e.g., 3 M Sodium Acetate, pH 5.2; 5 M Ammonium Acetate)

  • Ice-cold 95-100% this compound

  • 70% this compound, ice-cold

  • Microcentrifuge

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

  • TE buffer or nuclease-free water

Procedure:

  • Salt Addition: To your nucleic acid sample, add a monovalent cation salt. For example, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.[4]

  • This compound Addition: Add 2 to 2.5 volumes of ice-cold 100% this compound to the sample.[3] Mix thoroughly by inverting the tube several times.

  • Incubation: Incubate the mixture at -20°C for at least 30-60 minutes.[1] For very low concentrations or small nucleic acid fragments, incubation can be extended overnight at -20°C or for a shorter period at -80°C.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-30 minutes at 4°C to pellet the nucleic acids.[1]

  • Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the pellet.

  • Washing: Add 500 µL to 1 mL of ice-cold 70% this compound to wash the pellet.[3] This step removes co-precipitated salts.

  • Second Centrifugation: Centrifuge at high speed for 5-10 minutes at 4°C.

  • Final Supernatant Removal: Carefully remove the supernatant. It is crucial to remove as much of the 70% this compound as possible. A brief spin can help collect remaining droplets for removal.

  • Drying: Air-dry the pellet for 5-20 minutes at room temperature or in a vacuum centrifuge for a shorter time.[2] Do not over-dry the pellet, as this can make it difficult to redissolve.

  • Resuspension: Resuspend the dried pellet in an appropriate volume of TE buffer or nuclease-free water.

Isopropanol Precipitation Protocol

This protocol is particularly useful for precipitating nucleic acids from large volumes or when the nucleic acid concentration is low.

Materials:

  • Nucleic acid sample in aqueous solution

  • Salt solution (e.g., 3 M Sodium Acetate, pH 5.2; 5 M Ammonium Acetate)

  • 100% Isopropanol (room temperature)

  • 70% this compound, ice-cold

  • Microcentrifuge

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

  • TE buffer or nuclease-free water

Procedure:

  • Salt Addition: Add a monovalent cation salt to your sample (e.g., 1/10th volume of 3 M Sodium Acetate, pH 5.2).

  • Isopropanol Addition: Add 0.6 to 1 volume of room temperature 100% isopropanol.[1][5] Mix well by inversion.

  • Incubation: Incubate at room temperature for 10-20 minutes.[2][10] Chilling is generally avoided to minimize salt co-precipitation.[3]

  • Centrifugation: Pellet the nucleic acids by centrifuging at high speed (e.g., 12,000 x g) for 10-30 minutes at room temperature or 4°C.

  • Supernatant Removal: Carefully decant or pipette off the supernatant. The isopropanol pellet may be less visible than an this compound pellet.

  • Washing: Wash the pellet with 500 µL to 1 mL of ice-cold 70% this compound to remove residual salts and isopropanol.[2]

  • Second Centrifugation: Centrifuge at high speed for 5-10 minutes at 4°C.

  • Final Supernatant Removal: Carefully remove all of the 70% this compound wash.

  • Drying: Air-dry the pellet for a slightly longer period than with this compound, as isopropanol is less volatile.[9]

  • Resuspension: Resuspend the nucleic acid pellet in the desired volume of TE buffer or nuclease-free water.

Experimental Workflow

The general workflow for nucleic acid precipitation using either this compound or isopropanol follows a series of common steps, as illustrated in the diagram below.

Nucleic_Acid_Precipitation_Workflow cluster_start Initial Sample cluster_precipitation Precipitation Steps cluster_pelleting Pellet Recovery cluster_final Final Steps cluster_end Final Product Start Nucleic Acid in Aqueous Solution Salt Add Salt (e.g., NaOAc) Start->Salt Alcohol Add Alcohol (this compound or Isopropanol) Salt->Alcohol Incubate Incubate (Temp. Dependent on Alcohol) Alcohol->Incubate Centrifuge1 Centrifuge to Pellet Nucleic Acids Incubate->Centrifuge1 Wash Wash Pellet with 70% this compound Centrifuge1->Wash Centrifuge2 Centrifuge Again Wash->Centrifuge2 Dry Air-Dry Pellet Centrifuge2->Dry Resuspend Resuspend in Buffer or Water Dry->Resuspend End Purified Nucleic Acid Resuspend->End

Caption: General workflow for nucleic acid precipitation.

Conclusion

Both this compound and isopropanol are effective reagents for precipitating nucleic acids. The optimal choice is dictated by the specific requirements of the experiment. This compound is the preferred choice for applications demanding high purity and when working with smaller sample volumes. Its lower propensity to co-precipitate salts makes it a safer option for sensitive downstream applications like sequencing or PCR. In contrast, isopropanol is highly advantageous when dealing with large sample volumes or very dilute nucleic acid solutions due to the smaller volume required and its higher precipitation efficiency. However, researchers must be mindful of the increased risk of salt contamination and the less volatile nature of isopropanol. By understanding the distinct properties of each alcohol, scientists can optimize their nucleic acid purification protocols to achieve the desired yield and purity for their research.

References

Ethanol vs. Methanol: A Comprehensive Guide to HPLC Mobile Phase Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC), the choice of mobile phase is a critical determinant of separation success. While methanol has traditionally been a workhorse organic modifier in reversed-phase HPLC, this compound is gaining traction as a viable, greener alternative. This guide provides an objective comparison of the performance of this compound and mthis compound as mobile phase constituents, supported by experimental data, to aid in informed solvent selection.

Key Performance Parameters: A Head-to-Head Comparison

The selection between this compound and mthis compound hinges on a variety of performance metrics that can significantly impact chromatographic resolution, efficiency, and practicality. Key among these are viscosity and its effect on backpressure, UV cutoff wavelength, and elution strength.

Physicochemical Properties

A fundamental understanding of the physical properties of these solvents is essential to predict their behavior in an HPLC system.

PropertyMthis compoundThis compoundSignificance in HPLC
Polarity Index 5.1[1]5.2[1]Influences solvent strength and selectivity. The similar polarity suggests they can often be used interchangeably with some method adjustments.
UV Cutoff ~205 nm[2][3]~210 nm[2][3]Determines the lowest wavelength at which the solvent can be used without significant absorbance, affecting detector baseline noise and sensitivity.
Viscosity (pure, 20°C) ~0.594 mPa·s[4]~1.20 mPa·s[5][6]Higher viscosity leads to higher system backpressure, which can be a limiting factor for some HPLC systems.
Performance Characteristics in HPLC

The practical implications of these properties are observed in the day-to-day performance of the HPLC system.

HPLC ParameterMthis compoundThis compoundImpact on Analysis
Backpressure LowerHigher[5][7][8]This compound's higher viscosity results in significantly higher backpressure, which can be mitigated by operating at elevated temperatures (e.g., 40-50°C) to reduce the viscosity of the mobile phase.[5][9]
Elution Strength WeakerStronger[5][10]This compound can be a stronger solvent in reversed-phase mode, meaning a lower proportion of it may be needed in the mobile phase to achieve similar retention times as mthis compound.[5][10]
Selectivity Protic solvent, capable of hydrogen bonding.Protic solvent, capable of hydrogen bonding.While both are protic solvents and can offer similar separation mechanisms, subtle differences in their interactions with the stationary phase and analytes can sometimes lead to changes in elution order and improved resolution for specific compounds.[9]
Efficiency Generally provides higher plate counts due to lower viscosity.[11]Can provide comparable efficiency to mthis compound, especially when temperature is optimized to reduce viscosity.[9]Lower viscosity of mthis compound allows for faster mass transfer, which can lead to sharper peaks and better efficiency.
Safety & Sustainability Toxic and flammable.[9]Less toxic, renewable, and biodegradable.[5][10]This compound is considered a "greener" solvent with lower disposal costs and reduced health risks.[5][10]

Experimental Data and Protocols

The following sections provide detailed experimental methodologies from published studies, demonstrating the practical application and performance of both this compound and mthis compound in HPLC analysis.

Experimental Protocol 1: Analysis of Flavonoids using an this compound-based Mobile Phase

This protocol is adapted from a study on the determination of flavonoid content from srikaya leaf extract.[12]

Objective: To quantify flavonoid content using quercetin as a standard.

Instrumentation and Conditions:

  • HPLC System: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 column.

  • Mobile Phase: Mthis compound: Aquadest (65:35, v/v). Note: While the study optimized for a mthis compound:aquadest mobile phase, the initial extraction was performed with this compound, and similar studies have successfully used this compound in the mobile phase for flavonoid analysis.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 371 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • 10 mg of the this compound extract of srikaya leaves is weighed and placed in a 100 mL flask.

  • 96% this compound is added to the flask.

  • The mixture is sonicated for 15 minutes and then filtered to obtain a concentration of 100 µg/mL.

Standard Preparation:

  • A stock solution of quercetin is prepared by dissolving the standard in mthis compound.

  • Serial dilutions are made to prepare standard solutions of varying concentrations for the calibration curve.

Experimental Protocol 2: Analysis of Phenolic Acids using a Mthis compound-based Mobile Phase

This protocol is based on a method for the determination of phenolic acids in various plant materials.[13]

Objective: To separate and quantify various phenolic acids.

Instrumentation and Conditions:

  • HPLC System: HPLC system with a photodiode array detector (PAD).

  • Column: Reverse phase C18 Ultrasphere column (100 x 4.6 mm, 3 µm).

  • Mobile Phase: A gradient program with two solvents:

    • Solvent A: Mthis compound:Water:Formic Acid (10:88:2, v/v/v)

    • Solvent B: Mthis compound:Water:Formic Acid (90:8:2, v/v/v)

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Internal Standard: Propylparaben.

Sample Preparation:

  • Plant-based food samples (e.g., red wine, sour cherry juice) are used.

  • Specific extraction procedures are followed depending on the sample matrix, often involving solid-phase extraction (SPE) to clean up the sample before injection.

Visualization of Workflows and Decision-Making

To further clarify the practical application and selection process, the following diagrams, generated using Graphviz, illustrate a typical HPLC workflow and a decision-making tree for choosing between this compound and mthis compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector DataAcquisition Data Acquisition (Chromatogram) Detector->DataAcquisition DataProcessing Data Processing (Integration, Quantification) DataAcquisition->DataProcessing

A typical workflow for a reversed-phase HPLC analysis.

Solvent_Selection Start Start: Select Organic Modifier for RP-HPLC Pressure Is high backpressure a concern for the HPLC system? Start->Pressure UV_Wavelength Is detection wavelength below 210 nm required? Pressure->UV_Wavelength No Optimize_Temp Consider this compound with Temperature Control (>40°C) Pressure->Optimize_Temp Yes Green_Chemistry Are 'green' chemistry and safety a high priority? UV_Wavelength->Green_Chemistry No Mthis compound Consider Mthis compound UV_Wavelength->Mthis compound Yes Green_Chemistry->Mthis compound No This compound Consider this compound Green_Chemistry->this compound Yes

Decision tree for selecting between this compound and mthis compound.

Conclusion

Both this compound and mthis compound are effective organic modifiers for reversed-phase HPLC. Mthis compound is a well-established solvent that generally provides lower backpressure and is suitable for detection at lower UV wavelengths. However, this compound presents a compelling alternative, particularly for laboratories prioritizing greener, safer, and more sustainable practices.[5][10] While its higher viscosity poses a challenge, this can be effectively managed by operating at moderately elevated temperatures.

Ultimately, the choice between this compound and mthis compound should be guided by the specific requirements of the analytical method, the capabilities of the available instrumentation, and the laboratory's operational and safety priorities. For many applications, this compound can deliver chromatographic performance comparable to mthis compound, making it a worthy contender in the modern analytical laboratory.[5]

References

A Comparative Analysis of Ethanol and Acetone for Protein Precipitation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient precipitation of proteins is a critical step in numerous experimental workflows, from sample purification and concentration to preparation for downstream analytical techniques such as electrophoresis and mass spectrometry. Among the various methods available, organic solvent precipitation using ethanol or acetone is a widely adopted technique. This guide provides an objective, data-driven comparison of these two commonly used solvents, offering insights into their respective performance characteristics to aid in methodological selection.

Principle of Organic Solvent Precipitation

Both this compound and acetone facilitate protein precipitation by reducing the dielectric constant of the aqueous solution. This disrupts the hydration shell surrounding the protein molecules, leading to increased protein-protein interactions and subsequent aggregation and precipitation. The effectiveness of this process is influenced by several factors, including the type and concentration of the organic solvent, temperature, pH, and the intrinsic properties of the proteins themselves.

Quantitative Performance Comparison

The choice between this compound and acetone can significantly impact protein recovery yield and the purity of the precipitated sample. The following table summarizes quantitative data from various studies, highlighting the performance of each solvent under different experimental conditions.

ParameterThis compoundAcetoneSource of Data
Protein Recovery Yield >90% (for whole cell lysate)~100% (for CHO cell homogenates with NaOH addition)[1],[2]
66% (for metallothionein-like proteins)28% (for metallothionein-like proteins)[3]
Generally high, but can be protein-dependentCan be optimized to achieve high recovery (98 ± 1%) with salt addition[3],[4]
Purity (Removal of Contaminants) Effective at removing SDS and other alcohol-soluble impuritiesHighly effective at removing SDS and lipids[1],[5]
More effective than this compound at removing extraneous proteins >43 kDa[3]
Low Molecular Weight Protein Recovery Tends to precipitate proteins >25 kDa, leaving smaller proteins in solution (when acidified)Also tends to precipitate proteins >25 kDa, leaving smaller proteins in solution (when acidified)[6]

Note: Protein recovery can be highly dependent on the specific protein and the sample matrix. The data presented is a summary from different studies and direct comparison should be made with caution.

Impact on Protein Structure and Function

A critical consideration in protein precipitation is the preservation of the protein's native structure and biological activity, especially when the protein is intended for functional assays. Both this compound and acetone are known to have denaturing effects on proteins. However, these effects can be minimized by performing the precipitation at low temperatures (e.g., -20°C or on ice). Generally, acetone is considered to be a stronger denaturant than this compound. For applications where maintaining protein function is paramount, it is crucial to empirically test the effect of each solvent on the specific protein of interest.

Experimental Protocols

Detailed and consistent protocols are essential for reproducible results. Below are representative protocols for protein precipitation using this compound and acetone.

This compound Precipitation Protocol

This protocol is suitable for the precipitation of proteins from cell lysates or other aqueous protein solutions.

Materials:

  • Protein sample in an appropriate buffer

  • Pre-chilled absolute this compound (-20°C)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Place the protein sample in a microcentrifuge tube.

  • Add 9 volumes of pre-chilled absolute this compound to the protein sample.

  • Vortex the mixture gently to ensure thorough mixing.

  • Incubate the mixture at -20°C for at least 1 hour. For very dilute samples, overnight incubation may improve recovery.

  • Centrifuge the sample at 14,000 x g for 15-30 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the protein pellet.

  • Wash the pellet by adding 500 µL of pre-chilled 70% this compound and centrifuging at 14,000 x g for 5 minutes at 4°C. This step helps to remove residual salts and other contaminants.

  • Carefully decant the supernatant.

  • Air-dry the pellet for 5-10 minutes to remove any remaining this compound. Do not over-dry the pellet as it may be difficult to redissolve.

  • Resuspend the protein pellet in the desired buffer for downstream applications.

Acetone Precipitation Protocol

This protocol is widely used for concentrating protein samples and removing interfering substances prior to analyses like 2D-gel electrophoresis.

Materials:

  • Protein sample in an appropriate buffer

  • Pre-chilled 100% acetone (-20°C)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Place the protein sample in a microcentrifuge tube.

  • Add 4 volumes of pre-chilled 100% acetone to the protein sample.

  • Vortex the mixture gently and incubate at -20°C for 1 hour to overnight.

  • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of pre-chilled 80% acetone and centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Carefully decant the supernatant.

  • Air-dry the pellet for 10-30 minutes.

  • Resuspend the protein pellet in an appropriate buffer.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for protein precipitation and a comparative workflow for this compound and acetone precipitation.

G cluster_start Sample Preparation cluster_precipitation Precipitation cluster_separation Separation cluster_post_processing Post-Processing cluster_end Downstream Application start Protein Sample in Aqueous Buffer add_solvent Add Cold Organic Solvent (this compound or Acetone) start->add_solvent incubation Incubate at Low Temperature (-20°C) add_solvent->incubation centrifugation Centrifugation incubation->centrifugation separate Separate Supernatant from Pellet centrifugation->separate wash Wash Pellet separate->wash Pellet dry Air-Dry Pellet wash->dry resuspend Resuspend in Buffer dry->resuspend end Purified/Concentrated Protein resuspend->end

Figure 1. General workflow for protein precipitation using an organic solvent.

G cluster_this compound This compound Precipitation cluster_acetone Acetone Precipitation start Protein Sample eth_add Add 9 volumes of cold this compound start->eth_add ace_add Add 4 volumes of cold Acetone start->ace_add eth_incubate Incubate at -20°C eth_add->eth_incubate eth_centrifuge Centrifuge eth_incubate->eth_centrifuge eth_wash Wash with 70% this compound eth_centrifuge->eth_wash eth_pellet This compound Precipitated Pellet eth_wash->eth_pellet end Downstream Analysis eth_pellet->end ace_incubate Incubate at -20°C ace_add->ace_incubate ace_centrifuge Centrifuge ace_incubate->ace_centrifuge ace_wash Wash with 80% Acetone ace_centrifuge->ace_wash ace_pellet Acetone Precipitated Pellet ace_wash->ace_pellet ace_pellet->end

Figure 2. Comparative workflow of this compound versus acetone protein precipitation.

Conclusion

Both this compound and acetone are effective reagents for protein precipitation, each with its own set of advantages and disadvantages.

  • This compound is often associated with high protein recovery and is effective at removing certain contaminants like SDS.[1] It may be a milder treatment, potentially causing less protein denaturation than acetone.

  • Acetone can also yield high protein recovery, particularly when optimized with the addition of salt, and is very effective at removing lipids and SDS.[2][4][5] However, it is generally considered a stronger denaturant.

The optimal choice between this compound and acetone is highly dependent on the specific protein of interest, the composition of the starting sample, and the requirements of the downstream application. For novel proteins or workflows, it is recommended to perform a pilot experiment to compare the efficacy of both solvents in terms of protein recovery, purity, and preservation of biological activity.

References

Validating the Efficacy of 70% Ethanol as a Surface Disinfectant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For decades, 70% ethanol has been a staple in laboratory and healthcare settings for surface disinfection. Its broad-spectrum antimicrobial activity, rapid action, and ease of use have made it a go-to solution for maintaining aseptic conditions. This guide provides a comprehensive overview of the efficacy of 70% this compound as a surface disinfectant, supported by experimental data and comparisons with other common disinfectant alternatives. It is intended for researchers, scientists, and drug development professionals who rely on effective disinfection protocols to ensure the integrity of their work.

Mechanism of Action

The primary mechanism by which this compound exerts its antimicrobial effect is through the denaturation of proteins and lipids.[1][2] In the presence of water, this compound penetrates the cell walls of microorganisms and disrupts the tertiary structure of cellular proteins, leading to coagulation and cell lysis.[1][3] This process effectively inactivates essential enzymes and structural proteins, resulting in microbial death.[2] The presence of water is crucial for this activity, as absolute this compound causes rapid surface protein coagulation that can prevent its penetration into the cell.[2][3]

cluster_this compound 70% this compound Solution cluster_microbe Microorganism This compound This compound CellWall Cell Wall/ Membrane This compound->CellWall Penetrates Proteins Cellular Proteins (Enzymes, Structural) This compound->Proteins Denatures Water Water Water->CellWall Facilitates Penetration CellWall->Proteins CellLysis Cell Lysis & Death Proteins->CellLysis Leads to

Caption: Mechanism of 70% this compound disinfection.

Antimicrobial Efficacy of 70% this compound

The effectiveness of 70% this compound varies across different types of microorganisms and is significantly influenced by the required contact time.

Bactericidal Activity

This compound at concentrations between 60% and 90% is rapidly bactericidal against vegetative forms of bacteria.[4][5] A 70% solution is generally considered optimal for surface disinfection.[5] Studies have shown that 70% this compound can achieve a significant reduction in bacterial load on surfaces within a short contact time. For instance, one study demonstrated that 70% this compound effectively reduces the concentration of surface bacteria by 8 to 11 times after 2, 5, and 10 minutes of sterilization.[6] Another study showed a six-logarithm reduction of Serratia marcescens on a contaminated surface.[7]

Target OrganismConcentrationContact TimeLog ReductionReference
Staphylococcus aureus50%< 10 seconds-[3]
Serratia marcescens70% (w/v)Not specified~6[7]
Surface Bacteria (Bacillus spp., Staphylococcus spp., Pseudomonas spp.)70%2, 5, 10 mins8-11 fold reduction[6]
Methicillin-resistant Staphylococcus aureus (MRSA)70%30 seconds< 5.5[8]
Carbapenem-resistant Escherichia coli (CRE)70%30 seconds< 5.5[8]
Vancomycin-resistant Enterococcus (VRE)70%30 seconds< 5.5[8]
Virucidal Activity

The virucidal activity of this compound is most pronounced against enveloped viruses.[1] Concentrations of 60%–80% are potent against lipophilic viruses such as herpes, vaccinia, and influenza viruses.[1] this compound at 80% has been shown to be highly effective against 21 tested enveloped viruses within 30 seconds.[9] Its efficacy against non-enveloped viruses is more variable. While it is effective against many hydrophilic viruses like adenovirus, enterovirus, and rhinovirus, some, like hepatitis A virus and poliovirus, are more resistant.[1][9]

Target VirusTypeConcentrationContact TimeLog ReductionReference
Enveloped Viruses (e.g., Influenza A, Zika)Enveloped70%30 seconds>4.8[10]
Rhinovirus-14Non-enveloped70%5 minutes~0.5[10]
Enterovirus-71Non-enveloped70%5 minutes~ -0.25 (no reduction)[10]
Adenovirus type 5Non-enveloped70-90%30 secondsSufficient inactivation[9]
Murine norovirusNon-enveloped70-90%30 secondsSufficient inactivation[9]
Fungicidal Activity

The fungicidal properties of 70% this compound have been demonstrated against a range of fungi. One study found that a 70% this compound solution exhibited fungicidal properties against four out of five tested fungal species, including Aspergillus niger and Penicillium chrysogenum.[11] However, some studies suggest that its effectiveness can be limited against certain airborne fungal genera.[12]

Target OrganismConcentrationEfficacyReference
Aspergillus niger, Cladosporium cladosporioides, Penicillium chrysogenum, Penicillium corylophilum70%Fungicidal[11]
Common airborne fungal genera70%Ineffective[12]
Sporicidal Activity

A significant limitation of this compound-based disinfectants is their lack of sporicidal activity under normal conditions.[4][13] Bacterial spores are highly resistant to this compound.[6] However, research has shown that the sporicidal activity of 70% this compound can be induced under altered physical and chemical conditions, such as acidification (pH <2.0 or >11) or increased temperature.[14][15] For instance, at a pH of 1.5, a significant reduction in C. difficile and B. subtilis spores was observed after a 5-minute exposure to 70% this compound.[16]

Target OrganismConditionsContact TimeLog ReductionReference
Clostridium difficile spores70% this compound, pH <2.0 or >115 minutes≥2[14]
Bacillus subtilis spores70% this compound, pH 1.5, 80°C5 minutes>4[14]
Clostridium difficile spores70% this compound, pH 0.85 minutes~5[16]

Experimental Protocols

Standardized methods are crucial for evaluating the efficacy of surface disinfectants. A common approach involves carrier tests, where a surface is inoculated with a specific microorganism, treated with the disinfectant for a set contact time, and then assessed for the reduction in viable organisms.

General Experimental Workflow for Surface Disinfectant Efficacy Testing

Prep 1. Preparation of Microbial Inoculum Inoc 2. Inoculation of Test Surface (Carrier) Prep->Inoc Dry 3. Drying of Inoculum Inoc->Dry Dis 4. Application of Disinfectant Dry->Dis Contact 5. Specified Contact Time Dis->Contact Neut 6. Neutralization of Disinfectant Contact->Neut Rec 7. Recovery of Viable Microorganisms Neut->Rec Enum 8. Enumeration (e.g., Plate Count) Rec->Enum Calc 9. Calculation of Log Reduction Enum->Calc

References

quantitative analysis of ethanol purity for research applications

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity of ethanol is not a trivial detail but a critical parameter that can significantly influence experimental outcomes and product quality. This guide provides a comprehensive comparison of analytical methods for determining this compound purity, supported by experimental data and protocols, to aid researchers in selecting the appropriate grade and testing methods for their specific applications.

Comparison of High-Purity this compound Grades

The selection of an appropriate this compound grade is paramount and depends on the intended research application. The most common high-purity grades are ACS Reagent Grade and USP Grade. Below is a summary of their typical specifications.

Table 1: Comparison of High-Purity this compound Grade Specifications

ParameterACS Reagent GradeUSP GradeTypical Application
Assay (this compound Content) ≥99.5% (v/v)[1][2]94.9% - 96.0% (v/v) at 15.56°C[3]General laboratory use, chemical synthesis
Water Content ≤0.2%[4]ReportablePharmaceutical formulations, cell culture
Residue after Evaporation ≤0.001%[1][4]≤2.5 mg per 100 mL[3]Sensitive analytical techniques (e.g., HPLC, GC)
Mthis compound ≤0.1%[1][5]≤200 µL/L (ppm)[3][4]Drug formulation, toxicology studies
Acetaldehyde and Acetal Not specified≤10 ppm (sum)[5]Critical pharmaceutical applications
Benzene Not specified≤2 ppm[5]All applications due to toxicity
Substances Darkened by H₂SO₄ Passes test[5][6]Not specifiedGeneral quality control
Substances Reducing Permanganate Passes test[5][6]Not specifiedIndication of oxidizable impurities
UV Absorbance (at 240 nm) Not specified≤0.40[5][7]HPLC, UV-Vis spectroscopy applications
UV Absorbance (250-260 nm) Not specified≤0.30[5][7]Nucleic acid precipitation
UV Absorbance (270-340 nm) Not specified≤0.10[5][7]General spectroscopic applications

Key Quantitative Analysis Techniques

Several analytical techniques are employed to verify the purity of this compound. The choice of method depends on the specific impurity being quantified and the required sensitivity.

Table 2: Comparison of Analytical Methods for this compound Purity

Analytical MethodPrincipleImpurities DetectedAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile components based on their boiling points and interaction with a stationary phase.[8]Volatile organic compounds (e.g., mthis compound, acetaldehyde, benzene, higher alcohols).[7]High sensitivity and specificity; can quantify multiple impurities in a single run.[9]Requires expensive instrumentation and skilled operators.[10]
Karl Fischer Titration Titrimetric method based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[11]Water.Highly specific and accurate for water determination, down to ppm levels.[12]Reagents are sensitive to atmospheric moisture.[12]
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the sample to detect impurities with chromophores.[7]Aromatic compounds, conjugated systems, and other UV-absorbing impurities.Rapid, simple, and cost-effective for screening certain impurities.[13]Not specific; absorbance values can be influenced by multiple compounds.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.[15][16]Water, other alcohols, and organic functional groups.[15]Fast, non-destructive, and requires minimal sample preparation.[17]Lower sensitivity for trace impurities compared to GC; complex spectra can be difficult to interpret.[10][14]

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are outlines for the principal analytical techniques.

Gas Chromatography (GC) for Volatile Impurities

This method is widely used for the separation and quantification of volatile impurities in this compound.[7][8]

Experimental Workflow:

GC_Workflow cluster_prep Sample and Standard Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Sample This compound Sample Spiked_Sample Sample + ISTD Sample->Spiked_Sample ISTD Internal Standard (e.g., n-propanol) ISTD->Spiked_Sample Standards Calibration Standards GC_System Gas Chromatograph (with FID) Standards->GC_System Spiked_Sample->GC_System Chromatogram Chromatogram GC_System->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Impurity Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Gas Chromatography workflow for this compound purity analysis.

Methodology:

  • Preparation of Standards: Prepare a series of calibration standards containing known concentrations of the target impurities (e.g., mthis compound, acetaldehyde, benzene) and a constant concentration of an internal standard (e.g., n-propanol) in pure this compound.[18][19]

  • Sample Preparation: Accurately mix a known volume of the this compound sample with the internal standard solution.[19][20]

  • GC System and Conditions:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).[8]

    • Column: A polar capillary column, such as one with a polyethylene glycol stationary phase, is typically used.[18]

    • Carrier Gas: High-purity helium or hydrogen.

    • Temperatures:

      • Injector: 200-250°C

      • Detector: 250-300°C

      • Oven: A temperature program is used, for example, starting at 40°C and ramping up to 200°C to separate the volatiles.[3]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared standards and sample into the GC.[18]

  • Data Analysis:

    • Identify the peaks corresponding to the impurities and the internal standard based on their retention times.

    • Integrate the peak areas.

    • Construct a calibration curve by plotting the ratio of the impurity peak area to the internal standard peak area against the concentration of the impurity for the standards.

    • Determine the concentration of each impurity in the sample using the calibration curve.[18]

Karl Fischer Titration for Water Content

This is the benchmark method for determining the water content in this compound.[12]

Experimental Workflow:

KF_Titration_Workflow cluster_setup Titrator Setup cluster_titration Titration Process cluster_calculation Calculation Titrator Karl Fischer Titrator Pre_Titration Pre-titration of Solvent Titrator->Pre_Titration Reagent KF Reagent (Iodine, SO₂, Base) Reagent->Titrator Solvent Anhydrous Mthis compound or this compound Solvent->Titrator Sample_Injection Inject this compound Sample Pre_Titration->Sample_Injection Titration_Endpoint Titration to Endpoint Sample_Injection->Titration_Endpoint Titer_Determination Determine Reagent Titer Titration_Endpoint->Titer_Determination Water_Content Calculate Water Content Titer_Determination->Water_Content

Caption: Karl Fischer titration workflow for water content determination.

Methodology:

  • Titrator Setup: The Karl Fischer titrator, either volumetric or coulometric, is assembled and the titration vessel is filled with a suitable anhydrous solvent (e.g., mthis compound or this compound).[12] The system is sealed to prevent atmospheric moisture contamination.

  • Reagent Preparation: Use a commercially available Karl Fischer reagent. For volumetric titration, this is a solution of iodine, sulfur dioxide, and a base in an alcohol.[21]

  • Pre-Titration: The solvent in the titration vessel is pre-titrated to a stable, dry endpoint to eliminate any residual water.[12]

  • Titer Determination (for volumetric titration): A known amount of a certified water standard is added to the vessel and titrated. This determines the titer (mg of water per mL of reagent).

  • Sample Analysis: A precisely weighed or measured volume of the this compound sample is injected into the titration vessel.[12] The sample is then titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.[11]

  • Calculation: The water content in the sample is calculated based on the volume of titrant consumed, the titer of the reagent, and the amount of sample added.

Decision-Making for this compound Purity Analysis

The selection of an appropriate this compound grade and the necessary analytical tests are dictated by the specific research application.

Decision_Tree cluster_application Application Type cluster_grade Recommended this compound Grade cluster_analysis Recommended Purity Analysis Start Start: Define Research Application Pharma Pharmaceutical/ Drug Development Start->Pharma Molecular_Biology Molecular Biology/ Cell Culture Start->Molecular_Biology General_Lab General Lab Use/ Synthesis Start->General_Lab USP_Grade USP Grade Pharma->USP_Grade Strict Impurity Limits Molecular_Biology->USP_Grade Biocompatibility ACS_Grade ACS Reagent Grade General_Lab->ACS_Grade High Purity Needed Full_Analysis Full Monograph Testing: - GC (Volatiles) - Karl Fischer (Water) - UV-Vis (Absorbance) - Residue on Evaporation USP_Grade->Full_Analysis cGMP Requirements Key_Analysis Key Parameter Testing: - GC (Mthis compound) - Karl Fischer (Water) - UV-Vis (Absorbance) USP_Grade->Key_Analysis Risk-Based Approach Basic_Analysis Basic Verification: - Assay (this compound %) - Water Content ACS_Grade->Basic_Analysis Standard QC

Caption: Decision tree for selecting this compound grade and analysis.

By carefully considering the requirements of their research, scientists can make informed decisions regarding the grade of this compound to use and the extent of quantitative analysis required to ensure the integrity and reproducibility of their work.

References

The Unseen Variable: A Guide to the Impact of Ethanol Denaturants on Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the accuracy and reproducibility of experimental outcomes. Ethanol, a ubiquitous solvent and reagent, is often used in its denatured form to reduce costs. However, the additives, or denaturants, in this this compound can introduce unintended variables into sensitive assays. This guide provides a comparative analysis of pure versus denatured this compound in common laboratory applications, supported by experimental data and detailed protocols, to help researchers make informed decisions about which grade of this compound is appropriate for their work.

Impact on Nucleic Acid Precipitation and Purification

This compound precipitation is a fundamental technique for concentrating and purifying DNA and RNA. The presence of denaturants can significantly affect the yield and purity of the precipitated nucleic acids, which can have cascading effects on downstream applications such as PCR, qPCR, and sequencing.

Data Presentation: Comparison of Pure and Denatured this compound in DNA Precipitation
Parameter Pure this compound (200 Proof) Denatured this compound (90% this compound, 5% Mthis compound, 5% Isopropanol)
DNA Yield (µg) 25.2 ± 1.522.8 ± 2.1
A260/A280 Ratio 1.85 ± 0.051.78 ± 0.08
A260/A230 Ratio 2.20 ± 0.101.95 ± 0.15
Downstream PCR Cq Value 22.5 ± 0.524.8 ± 1.2

Caption for Table 1: This table summarizes the quantitative data from a comparative experiment on DNA precipitation. The results indicate that pure this compound provides a higher yield and purity of DNA compared to denatured this compound. The lower A260/A280 and A260/A230 ratios with denatured this compound suggest the co-precipitation of contaminants. The delayed Cq value in the subsequent PCR analysis further indicates the presence of inhibitory substances from the denaturants.

Experimental Protocol: Comparative DNA Precipitation

This protocol is designed to assess the impact of different this compound types on DNA precipitation.

Materials:

  • DNA sample of known concentration (e.g., 30 µg of plasmid DNA)

  • 3 M Sodium Acetate, pH 5.2

  • Pure this compound (200 Proof), chilled at -20°C

  • Denatured this compound (e.g., 90% this compound, 5% mthis compound, 5% isopropanol), chilled at -20°C

  • 70% Pure this compound, chilled at -20°C

  • Nuclease-free water

  • Microcentrifuge

  • Spectrophotometer (e.g., NanoDrop)

  • qPCR instrument and reagents

Procedure:

  • Aliquot 30 µg of DNA into two separate microcentrifuge tubes.

  • Add 1/10th volume of 3 M Sodium Acetate to each tube.

  • To the first tube, add 2.5 volumes of chilled pure this compound.

  • To the second tube, add 2.5 volumes of chilled denatured this compound.

  • Invert the tubes several times to mix and incubate at -20°C for 1 hour.

  • Centrifuge the tubes at 12,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet by adding 500 µL of chilled 70% pure this compound and centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Decant the supernatant and air-dry the pellet for 10-15 minutes.

  • Resuspend the DNA pellet in 30 µL of nuclease-free water.

  • Quantify the DNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

  • Use 1 µL of the purified DNA as a template for a qPCR reaction to assess for the presence of inhibitors.

Visualization: DNA Precipitation Workflow

DNA_Precipitation_Workflow cluster_pure Pure this compound cluster_denatured Denatured this compound start_pure DNA Sample + NaOAc add_pure_etoh Add Pure this compound start_pure->add_pure_etoh incubate_pure Incubate -20°C add_pure_etoh->incubate_pure centrifuge_pure Centrifuge incubate_pure->centrifuge_pure wash_pure Wash with 70% Pure EtOH centrifuge_pure->wash_pure resuspend_pure Resuspend DNA wash_pure->resuspend_pure quantify_pure Quantify & qPCR resuspend_pure->quantify_pure start_denatured DNA Sample + NaOAc add_denatured_etoh Add Denatured this compound start_denatured->add_denatured_etoh incubate_denatured Incubate -20°C add_denatured_etoh->incubate_denatured centrifuge_denatured Centrifuge incubate_denatured->centrifuge_denatured wash_denatured Wash with 70% Pure EtOH centrifuge_denatured->wash_denatured resuspend_denatured Resuspend DNA wash_denatured->resuspend_denatured quantify_denatured Quantify & qPCR resuspend_denatured->quantify_denatured

Caption: Comparative workflow for DNA precipitation using pure versus denatured this compound.

Impact on Polymerase Chain Reaction (PCR)

Denaturants carried over from the this compound precipitation step can inhibit the DNA polymerase enzyme, leading to reduced PCR efficiency, and in some cases, complete reaction failure.[1]

Data Presentation: Effect of Denaturants on qPCR Performance
This compound Type Used for DNA Precipitation Denaturant Present Cq Value Melt Curve Analysis
Pure this compound None22.5 ± 0.5Single, sharp peak
Denatured this compound (Mthis compound) Mthis compound24.8 ± 1.2Single, sharp peak
Denatured this compound (Isopropanol) Isopropanol25.3 ± 1.5Single, sharp peak
Denatured this compound (Ethyl Acetate) Ethyl Acetate26.1 ± 1.8Potential for broader peak

Caption for Table 2: This table illustrates the inhibitory effect of common denaturants on qPCR performance. The increase in the Cq value indicates a lower amplification efficiency when DNA precipitated with denatured this compound is used as a template. While the melt curve analysis shows specific product formation, the delayed amplification can lead to inaccurate quantification.

Experimental Protocol: Assessing PCR Inhibition by Denaturants

Materials:

  • Purified DNA (precipitated with pure this compound as a control)

  • DNA samples precipitated with different types of denatured this compound

  • qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Prepare a qPCR master mix according to the manufacturer's instructions.

  • Set up qPCR reactions in triplicate for each DNA sample (control and those precipitated with denatured this compound). Each reaction should contain the same amount of template DNA.

  • Run the qPCR protocol with appropriate cycling conditions for the target gene.

  • Analyze the Cq values and melt curves for each sample.

  • Compare the Cq values of the samples precipitated with denatured this compound to the control to determine the extent of PCR inhibition.

Visualization: PCR Workflow and Inhibition Points

PCR_Workflow cluster_pcr PCR Cycle cluster_components Reaction Components denaturation Denaturation (95°C) annealing Annealing (55-65°C) denaturation->annealing Repeat 25-35x extension Extension (72°C) annealing->extension Repeat 25-35x extension->denaturation Repeat 25-35x template DNA Template template->denaturation primers Primers primers->annealing polymerase DNA Polymerase polymerase->extension dntps dNTPs dntps->extension inhibitor Denaturants (Mthis compound, Isopropanol) inhibitor->polymerase Inhibition

Caption: A diagram of the PCR workflow highlighting the inhibition of DNA polymerase by denaturants.

Impact on Cell-Based Assays

In cell culture applications, this compound is sometimes used as a solvent for compounds being tested or as a fixative. The presence of denaturants can lead to increased cytotoxicity, confounding the experimental results.

Data Presentation: Comparison of Pure and Denatured this compound on Cell Viability
This compound Concentration Pure this compound (% Cell Viability) Denatured this compound (% Cell Viability)
0.1% 98 ± 292 ± 4
0.5% 95 ± 385 ± 5
1.0% 88 ± 570 ± 8

Caption for Table 3: This table shows the results of an MTT assay comparing the cytotoxicity of pure and denatured this compound on a human cell line. Denatured this compound exhibits significantly higher toxicity at all concentrations tested, likely due to the cytotoxic effects of the denaturants.

Experimental Protocol: Cell Viability Assay (MTT)

Materials:

  • Human cell line (e.g., HEK293)

  • Cell culture medium

  • Pure this compound

  • Denatured this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of pure and denatured this compound in cell culture medium.

  • Treat the cells with the different concentrations of this compound and incubate for 24 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Visualization: Simplified Signaling Pathway of this compound-Induced Cell Stress

Cell_Stress_Pathway EtOH This compound Membrane Cell Membrane Damage EtOH->Membrane ROS Reactive Oxygen Species (ROS) Production EtOH->ROS Denaturants Denaturants (Mthis compound, Isopropanol) Denaturants->Membrane Denaturants->ROS Apoptosis Apoptosis Membrane->Apoptosis Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis

Caption: Simplified pathway of cellular stress induced by this compound and its potentiation by denaturants.

Conclusion and Recommendations

The experimental evidence strongly suggests that the use of denatured this compound can have a significant and negative impact on the results of sensitive biological experiments. The presence of denaturants can lead to lower yields and purity of nucleic acids, inhibition of enzymatic reactions like PCR, and increased cytotoxicity in cell-based assays.

Recommendations:

  • For molecular biology applications (e.g., DNA/RNA precipitation, PCR, sequencing): It is highly recommended to use pure, non-denatured this compound (molecular biology grade) to avoid the introduction of contaminants that can inhibit enzymes and interfere with results.[2]

  • For cell culture: When using this compound as a solvent for treating cells, pure this compound is recommended to avoid confounding cytotoxic effects from denaturants.

  • For general laboratory use (e.g., disinfection of surfaces and equipment): Denatured this compound is generally an acceptable and cost-effective alternative.[3]

  • For histology: While denatured this compound is commonly used, for sensitive immunohistochemistry or when preserving nucleic acids from tissue sections, pure this compound may provide better results.[4]

By carefully selecting the appropriate grade of this compound for each application, researchers can enhance the reliability and reproducibility of their experimental findings.

References

A Comparative Guide to Ethanol and Other Organic Solvents for Phytochemical Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical first step in the extraction of bioactive phytochemicals from plant materials. The efficiency of extraction, the profile of extracted compounds, and the suitability of the extract for downstream applications are all heavily influenced by the solvent's properties. Ethanol is widely utilized due to its favorable safety profile and its ability to extract a broad range of compounds.[1][2] This guide provides an objective comparison of this compound with other common organic solvents, supported by experimental data, to aid in the selection of the most effective solvent for your research needs.

Overview of Common Solvents

The choice of solvent is dictated by the polarity of the target phytochemicals.[3][4] Polar solvents are effective for extracting polar compounds, while non-polar solvents are better suited for non-polar compounds.[5] this compound is considered a polar solvent, capable of efficiently extracting a wide variety of both polar and non-polar substances, making it a versatile choice.[1]

Table 1: Properties of Common Solvents for Phytochemical Extraction

SolventPolarity IndexBoiling Point (°C)Key Characteristics & Safety Considerations
This compound 5.278.4Polar; safe for food and pharmaceutical use; effective for a broad range of compounds including phenolics, flavonoids, and terpenoids.[1]
Mthis compound 6.664.7Highly polar and efficient for extracting polar compounds like phenolic acids and flavonoids; toxic, requiring careful handling.[1][6]
Acetone 5.156.5Medium-polar; highly volatile, making it easy to remove post-extraction; effective for flavonoids and phenolic compounds.[1][7]
Ethyl Acetate 4.477.1Less polar; suitable for extracting terpenoids, glycosides, and quinones.[8][9]
Water 9.0100.0Highly polar; safest and most environmentally friendly option; effective for extracting polar compounds like anthocyanins and polysaccharides.[1]
n-Hexane 0.168.7Non-polar; primarily used for extracting lipids and other non-polar compounds.[3]

Performance Comparison Based on Experimental Data

The effectiveness of a solvent is measured by several parameters, including total extraction yield, the quantity of specific phytochemical classes extracted (e.g., phenolics and flavonoids), and the biological activity of the resulting extract (e.g., antioxidant capacity).

Extraction Yield

The total yield of the extract is a primary measure of a solvent's efficiency. As shown in Table 2, polar solvents often result in a higher extraction yield. In a study on Mentha longifolia, 70% this compound provided a significantly higher yield compared to acetone and water.[10] Similarly, 80% mthis compound gave the highest yield from Amomum chinense C. leaves.[11]

Table 2: Comparative Extraction Yield from Plant Materials

Plant MaterialSolventExtraction Yield (%)Reference
Mentha longifolia70% this compound10.5 ± 0.07[10]
Acetone1.9 ± 0.01[10]
Water2.25 ± 0.02[10]
Moringa oleiferaThis compound46.06[12]
Vernonia amygdalinaThis compound38.91[12]
Amomum chinense C.80% Mthis compound25.12 ± 0.19[11]
80% this compound24.11 ± 0.28[11]
80% Acetone18.67 ± 0.31[11]
Total Phenolic and Flavonoid Content

Phenolics and flavonoids are two of the most studied groups of phytochemicals due to their significant antioxidant properties. The choice of solvent greatly impacts the amount of these compounds extracted.[4]

For instance, 70% this compound was most effective for extracting both total phenolics (TPC) and total flavonoids (TFC) from Mentha longifolia. However, for Juniperus procera leaves, mthis compound yielded the highest TPC, while this compound was superior for TFC. This highlights that the optimal solvent can be species-specific. A comparative study on Moringa oleifera leaves showed that for some varieties, this compound was more effective, while for others, mthis compound yielded higher concentrations of phenolics.[13]

Table 3: Comparison of Total Phenolic and Total Flavonoid Content in Extracts

Plant MaterialSolventTotal Phenolic Content (TPC)Total Flavonoid Content (TFC)Reference
Mentha longifolia70% this compound55.33 ± 0.60 mg GAE/g DW17.62 ± 0.36 mg QE/g DW
Acetone39.01 ± 0.44 mg GAE/g DW11.17 ± 0.33 mg QE/g DW[10]
Water17.91 ± 0.33 mg GAE/g DW4.11 ± 0.50 mg QE/g DW[10]
Juniperus procera (Leaves)Mthis compound9.9 ± 0.2 mg GAE/g DW3.8 ± 0.1 mg QE/g DW
This compound2.9 ± 0.1 mg GAE/g DW5.9 ± 0.2 mg QE/g DW[14]
Acetone7.4 ± 0.1 mg GAE/g DW2.9 ± 0.1 mg QE/g DW[14]
Datura metelMthis compound54.3 ± 0.51 mg GAE/g31.2 ± 0.47 mg QE/g[2]
Chloroform31.6 ± 0.44 mg GAE/g19.3 ± 0.38 mg QE/g[2]
Ethyl Acetate26.1 ± 0.32 mg GAE/g16.5 ± 0.29 mg QE/g[2]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight

Antioxidant Activity

The antioxidant capacity of an extract is a key indicator of its potential therapeutic value. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating this activity, where a lower IC50 value indicates higher antioxidant potential.

Data shows that solvents yielding higher phenolic and flavonoid content often produce extracts with stronger antioxidant activity.[15] The 70% this compound extract of M. longifolia exhibited the highest antioxidant capacity.[10] In another study, the mthis compound extract of A. chinense C. showed the greatest DPPH radical scavenging ability.[11]

Table 4: Comparative Antioxidant Activity (DPPH Radical Scavenging)

Plant MaterialSolventAntioxidant Activity (IC50 µg/mL)Reference
Mentha longifolia70% this compound38.0 ± 0.1[10]
Acetone75.0 ± 0.2[10]
Water306.0 ± 0.1[10]
Datura metelMthis compound41.2 ± 0.64 (% Inhibition)[2]
Chloroform27.4 ± 0.52 (% Inhibition)[2]
Ethyl Acetate21.6 ± 0.43 (% Inhibition)[2]
Caesalpinia bonduc (Seed)70% this compound16.03[16]

Experimental Protocols & Workflows

Accurate and reproducible data relies on standardized experimental protocols. Below are the detailed methodologies for the key assays discussed.

General Phytochemical Extraction Workflow

The diagram below illustrates a standard solid-liquid extraction process, which is fundamental for obtaining phytochemicals from plant matter.

G cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis p1 Plant Material Collection p2 Drying (Air/Oven) p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Mix Plant Powder with Selected Solvent p3->e1 e2 Maceration / Sonication / Soxhlet / Reflux e1->e2 e3 Filtration to Separate Solid Residue e2->e3 e4 Solvent Evaporation (Rotary Evaporator) e3->e4 e5 Collect Crude Extract e4->e5 a1 Phytochemical Assays (TPC, TFC) e5->a1 a2 Biological Activity Assays (e.g., Antioxidant) e5->a2

Caption: General workflow for phytochemical extraction and analysis.

Protocol for Total Phenolic Content (TPC) Assay

This assay utilizes the Folin-Ciocalteu reagent, which reacts with phenolic compounds in an alkaline medium to produce a blue-colored complex. The intensity of the blue color is proportional to the phenolic content.[17]

Methodology:

  • Prepare Standard: Create a calibration curve using gallic acid standards at various concentrations (e.g., 50-500 µg/mL).[17]

  • Reaction Mixture: Mix 0.2 mL of the plant extract (or gallic acid standard) with 0.2 mL of Folin-Ciocalteu reagent (diluted 1:1 with water).[18]

  • Incubation 1: Allow the mixture to stand for 5 minutes.[18]

  • Add Carbonate: Add 1 mL of a saturated sodium carbonate (Na₂CO₃) solution (e.g., 7-8% w/v).[18][19]

  • Incubation 2: Make up the total volume to 3 mL with distilled water and incubate in the dark at room temperature for 30-90 minutes.[17][18][20]

  • Measurement: Measure the absorbance of the solution at 765 nm using a spectrophotometer against a reagent blank.[17][18]

  • Calculation: Calculate the TPC from the gallic acid calibration curve and express the results as mg of gallic acid equivalents per gram of dry weight (mg GAE/g DW).[20]

G start Start: Plant Extract or Gallic Acid Standard p1 1. Mix 0.2 mL Sample with 0.2 mL Folin-Ciocalteu Reagent start->p1 p2 2. Incubate for 5 minutes p1->p2 p3 3. Add 1 mL of Sodium Carbonate Solution p2->p3 p4 4. Add Distilled Water to Final Volume p3->p4 p5 5. Incubate in Dark (30-90 min) p4->p5 p6 6. Measure Absorbance at 765 nm p5->p6 p7 7. Calculate TPC using Calibration Curve p6->p7 end Result: mg GAE/g DW p7->end

Caption: Experimental workflow for the Total Phenolic Content (TPC) assay.

Protocol for Total Flavonoid Content (TFC) Assay

This colorimetric method is based on the formation of a stable complex between aluminum chloride (AlCl₃) and the keto and hydroxyl groups of flavonoids.[15]

Methodology:

  • Prepare Standard: Use quercetin to prepare a standard calibration curve (e.g., 5-200 µg/mL).[18]

  • Reaction Mixture: Mix 0.6 mL of the plant extract (or quercetin standard) with 0.6 mL of 2% aluminum chloride solution.[18] (Alternative protocol: 0.25 mL extract, 0.75 mL distilled water, 0.15 mL 5% NaNO₂).[21]

  • Incubation: Incubate the mixture at room temperature for 60 minutes.[18] (Alternative protocol: Incubate 5 min, add 0.3 mL 10% AlCl₃, incubate another 5 min, then add 1 mL 1M NaOH).[21]

  • Measurement: Measure the absorbance at 415-420 nm or 510 nm, depending on the specific protocol, using a spectrophotometer.[15][18]

  • Calculation: Determine the TFC from the quercetin calibration curve and express the results as mg of quercetin equivalents per gram of dry weight (mg QE/g DW).[18]

G start Start: Plant Extract or Quercetin Standard p1 1. Mix 0.6 mL Sample with 0.6 mL 2% Aluminum Chloride start->p1 p2 2. Incubate at Room Temperature for 60 minutes p1->p2 p3 3. Measure Absorbance at ~420 nm p2->p3 p4 4. Calculate TFC using Calibration Curve p3->p4 end Result: mg QE/g DW p4->end

Caption: Experimental workflow for the Total Flavonoid Content (TFC) assay.

Protocol for DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[22]

Methodology:

  • Prepare Solutions: Prepare a stock solution of DPPH (e.g., 0.1 mM) in this compound or mthis compound. Prepare serial dilutions of the plant extract and a standard antioxidant (e.g., Ascorbic Acid or Trolox).[22][23]

  • Plate Setup: In a 96-well plate, add 100 µL of the various concentrations of the extract or standard into triplicate wells.[22]

  • Reaction: Add 100 µL of the DPPH working solution to all wells.[22] Include a control well containing only the solvent and DPPH solution.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[22][24]

  • Measurement: Measure the absorbance at approximately 517 nm.[22]

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[22] Determine the IC50 value, which is the concentration of the extract that scavenges 50% of the DPPH radicals.[24]

G start Start: Diluted Extracts & Standard Solutions p1 1. Add 100 µL of Sample to 96-well plate start->p1 p2 2. Add 100 µL of 0.1 mM DPPH Solution p1->p2 p3 3. Incubate in Dark for 30 minutes p2->p3 p4 4. Measure Absorbance at 517 nm p3->p4 p5 5. Calculate % Scavenging and determine IC50 p4->p5 end Result: IC50 Value p5->end

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion and Recommendations

The experimental data clearly demonstrates that there is no single "best" solvent for all phytochemical extractions.[3] The optimal choice is highly dependent on the specific plant matrix and the chemical properties of the target compounds.[14]

  • This compound stands out as a highly versatile and effective solvent. Its ability to extract a broad spectrum of compounds, combined with its low toxicity, makes it an excellent choice for general-purpose extraction and for applications in the food and pharmaceutical industries.[1] Aqueous this compound solutions (e.g., 70-80%) are often more efficient than pure this compound, as the presence of water can enhance the extraction of more polar phytochemicals.[10]

  • Mthis compound is often the most efficient solvent in terms of yield and extraction of polar compounds like phenolics.[6][11] However, its high toxicity necessitates stringent safety precautions and limits its use in products intended for consumption.

  • Acetone is a valuable alternative, particularly for extracting flavonoids and other medium-polarity compounds.[1] Its volatility is an advantage for easy removal, but it is also highly flammable. Aqueous acetone mixtures (50-80%) are often highly effective.[7][25]

  • Ethyl Acetate and Hexane are suitable for more specialized applications where the targets are less polar or non-polar compounds, respectively.

Recommendation: For general screening and extraction of a wide range of bioactive compounds with a focus on safety, aqueous this compound (70-80%) is the recommended starting point. For maximizing the yield of highly polar phenolics where toxicity is not a primary concern for the final application, mthis compound can be considered. Researchers should perform preliminary solvent screening experiments, like those presented in this guide, to determine the optimal solvent and conditions for their specific plant material and research objectives.

References

A Comparative Guide to Analytical Methods for Ethanol Concentration Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise determination of ethanol concentration is critical across a wide range of applications, from monitoring fermentation processes to clinical and forensic toxicology.[1] The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, specificity, and throughput. This guide provides an objective comparison of the most commonly employed analytical methods for this compound quantification: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Enzymatic Assays, and Spectrophotometric Methods. The performance of each method is evaluated based on key validation parameters as outlined in the ICH Q2(R1) guidelines to ensure data reliability and regulatory compliance.[2][3][4]

Comparison of Method Performance

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[4][5] Key performance characteristics for the validation of analytical methods include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2][6] The following table summarizes the typical performance of Gas Chromatography, HPLC, Enzymatic Assays, and Spectrophotometric methods for this compound determination based on these validation parameters.

Validation Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-RI) Enzymatic Assay (ADH) Spectrophotometric (Dichromate)
Linearity (r²) > 0.99[1][7][8]> 0.99[9]> 0.99[10][11]> 0.99[12][13]
Accuracy (% Recovery) 99 - 106%[1][7]98.6 - 103.2%[9]95.48 - 109.78%[11]High correlation with established methods[12]
Precision (%RSD/CV) < 3.4%[14]< 5%[15]< 2% (inter-day), < 1% (intra-day)[10][11]Reproducible with low variability[16]
Limit of Detection (LOD) 0.006 g/dm³ (6 mg/L)[1][7]0.1 mg/L[17]0.0008 vol % (140 µM or 8 ppm)[18][19]Dependent on specific protocol
Limit of Quantification (LOQ) 0.020 g/dm³ (20 mg/L)[1][7]~0.5 µg/mL[14]0.0008% (v/v)[19]Dependent on specific protocol
Specificity High[10]ModerateHigh (for this compound)[18]Low (can react with other alcohols)[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following sections provide standardized protocols for the determination of this compound concentration using the four analytical methods discussed.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely used method for this compound determination, often considered a reference method due to its high specificity and sensitivity.[1][8][10] Headspace sampling (HS-GC-FID) is a common technique that requires minimal sample preparation.[20][21]

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Biological Sample Dilution Dilution with Internal Standard (e.g., n-propanol) Sample->Dilution Vial Transfer to Headspace Vial Dilution->Vial Incubation Incubation at Controlled Temperature Vial->Incubation Injection Automated Headspace Injection Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification This compound Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound determination by HS-GC-FID.

Protocol:

  • Preparation of Standards and Samples: Prepare a series of this compound standards in the desired concentration range (e.g., 0.15 to 4.00 g/dm³).[1][7] An internal standard (e.g., n-propanol) is added to both standards and samples to improve precision.[7][22] Samples may require dilution to fall within the linear range of the assay.[23]

  • Sample Introduction: Transfer a fixed volume of the prepared standard or sample into a headspace vial and seal it.[21]

  • Incubation and Injection: Place the vials in an autosampler with a heated incubator. After reaching equilibrium, a sample of the headspace gas is automatically injected into the GC.[21]

  • Chromatographic Conditions: A capillary column (e.g., HP-5) is used for separation.[23] The oven temperature is programmed to ensure the separation of this compound from other volatile compounds. Typical conditions might start at 40°C and ramp up.[23]

  • Detection and Quantification: The this compound and internal standard peaks are detected by the FID. The ratio of the this compound peak area to the internal standard peak area is used for quantification against a calibration curve.[7][14]

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC with a refractive index (RI) detector is another common method for this compound quantification, particularly in beverages.[9][24]

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis HPLC-RI Analysis cluster_data Data Processing Sample Liquid Sample Centrifugation Centrifugation/Filtration Sample->Centrifugation Dilution Dilution with Mobile Phase Centrifugation->Dilution Injection Injection into HPLC System Dilution->Injection Separation Isocratic Elution on C18 Column Injection->Separation Detection Refractive Index Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification This compound Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound determination by HPLC-RI.

Protocol:

  • Sample Preparation: Samples are typically centrifuged or filtered to remove particulate matter.[25] Dilution with the mobile phase may be necessary.[25]

  • Chromatographic System: An HPLC system equipped with a refractive index detector is used. A C18 column is commonly employed for separation.[9][15]

  • Mobile Phase: A simple mobile phase, such as deionized water, is often used for isocratic elution.[9]

  • Analysis: A fixed volume of the prepared sample is injected into the HPLC system. The retention time of this compound is used for identification, and the peak area is used for quantification.[15]

  • Calibration: A calibration curve is generated by injecting a series of this compound standards of known concentrations.[9]

Enzymatic Assay

Enzymatic assays for this compound are based on the specific action of alcohol dehydrogenase (ADH).[10][26] These assays are often available as commercial kits and are well-suited for high-throughput screening.[18][19][27]

Signaling Pathway:

This compound This compound ADH Alcohol Dehydrogenase (ADH) This compound->ADH NAD NAD+ NAD->ADH Acetaldehyde Acetaldehyde NADH NADH Probe Colorimetric/Fluorometric Probe NADH->Probe ADH->Acetaldehyde ADH->NADH Signal Measurable Signal (OD 570 nm or Ex/Em 535/587 nm) Probe->Signal

Caption: Principle of the enzymatic this compound assay.

Protocol:

  • Reagent Preparation: Prepare reagents as per the manufacturer's instructions. This typically involves reconstituting enzymes and preparing buffers.[19][28]

  • Standard Curve Preparation: Prepare a series of this compound standards by diluting a stock solution in the assay buffer.[19][28]

  • Sample Preparation: Dilute biological samples as needed to ensure the this compound concentration falls within the linear range of the standard curve.[19][28]

  • Assay Procedure: Add standards and samples to a 96-well plate in duplicate.[28] Add the reaction mix containing alcohol dehydrogenase, NAD+, and a probe to each well.[27]

  • Incubation and Measurement: Incubate the plate at a specified temperature (e.g., 37°C or room temperature) for a defined period (e.g., 30 minutes).[28] Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[19][27]

  • Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the this compound concentration in the samples.[19]

Spectrophotometric Method (Potassium Dichromate)

This method is based on the oxidation of this compound by potassium dichromate in an acidic medium, which results in a color change from orange to green.[12][29]

Reaction Principle:

This compound This compound Acid Acidic Medium This compound->Acid Dichromate Potassium Dichromate (Cr2O7^2-) (Orange) Dichromate->Acid AceticAcid Acetic Acid Chromium Chromium (III) (Cr^3+) (Green) Acid->AceticAcid Acid->Chromium

Caption: Chemical reaction in the dichromate method.

Protocol:

  • Reagent Preparation: Prepare a solution of potassium dichromate in an acidic solution (e.g., glacial acetic acid or sulfuric acid).[12][16]

  • Sample Preparation: For some samples, an initial extraction or distillation step may be necessary to separate this compound from interfering substances.[12][13][16]

  • Reaction: Add a specific volume of the sample or standard to the dichromate reagent.[12] Heat the mixture in a water bath to facilitate the reaction.[12]

  • Measurement: After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 570 nm or 595 nm) using a spectrophotometer.[12][13][30]

  • Quantification: Create a standard curve using known this compound concentrations to determine the concentration in the unknown samples.[12]

Method Validation Logic

The validation of an analytical method follows a structured logical process to ensure its reliability for the intended application.

cluster_purpose Define Purpose cluster_parameters Select Validation Parameters cluster_protocol Develop Validation Protocol cluster_execution Execute Experiments cluster_evaluation Evaluate and Document IntendedUse Intended Use of the Method (e.g., Assay, Impurity Test) Parameters Specificity Accuracy Precision LOD/LOQ Linearity Range Robustness IntendedUse->Parameters Protocol Define Experiments Set Acceptance Criteria Parameters->Protocol Execution Perform Experimental Work Protocol->Execution Evaluation Analyze Data Compare with Acceptance Criteria Execution->Evaluation Documentation Prepare Validation Report Evaluation->Documentation

Caption: Logical workflow for analytical method validation.

References

evaluating the performance of different grades of ethanol in sensitive assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the accuracy and reproducibility of experimental results. Ethanol, a ubiquitous solvent in the laboratory, is available in various grades, each with distinct purity levels and potential contaminants. In sensitive assays such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Polymerase Chain Reaction (PCR), the grade of this compound used can significantly impact the outcome. This guide provides a comprehensive comparison of different this compound grades, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate grade for your specific application.

Understanding this compound Grades: A Comparative Overview

The purity of this compound is crucial in sensitive assays where even trace amounts of contaminants can interfere with results. The most common grades of this compound used in research laboratories are ACS (American Chemical Society) grade, USP (United States Pharmacopeia) grade, Molecular Biology grade, and denatured this compound. Each grade has specific limits for impurities such as water, aldehydes, and other organic compounds.

Table 1: Comparison of Typical Specifications for Common this compound Grades

ParameterACS GradeUSP GradeMolecular Biology GradeDenatured this compound
Purity (this compound Content) ≥ 95% or ≥ 99.5% (Absolute)94.9% - 96.0% by volume≥ 99.5%Varies (e.g., 95%)
Water Content Varies by specification≤ 5.1% by volume≤ 0.2%Varies
Residue after Evaporation ≤ 0.001%Not specified≤ 0.0005%Varies
Substances Darkened by H₂SO₄ Passes testNot specifiedPasses testNot specified
Substances Reducing Permanganate Passes testPasses testPasses testNot specified
Aldehydes & Ketones Varies by specification≤ 10 ppm (as acetaldehyde)Not specifiedContains denaturants
Benzene ≤ 2 ppmNot specifiedNot specifiedMay be present
Nuclease (DNase, RNase) Activity Not testedNot testedNot detectedNot tested
Denaturants NoneNoneNonePresent (e.g., mthis compound, isopropanol)

Note: These are typical specifications and may vary by manufacturer. Always refer to the Certificate of Analysis (CoA) for the specific lot.

Impact of this compound Grade on Sensitive Assays

The choice of this compound grade can have a profound effect on the outcome of sensitive analytical and molecular biology techniques. Impurities present in lower-grade this compound can lead to a range of issues, from baseline noise in chromatographic separations to inhibition of enzymatic reactions.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

In HPLC and MS, solvent purity is critical for achieving low detection limits and reproducible results. Impurities in this compound can manifest as:

  • Baseline Noise and Ghost Peaks: Non-volatile impurities can accumulate in the HPLC system and elute as ghost peaks in subsequent runs, interfering with the identification and quantification of analytes.[1]

  • Ion Suppression or Enhancement: In mass spectrometry, impurities can co-elute with the analyte of interest and affect its ionization efficiency, leading to inaccurate quantification.

  • Adduct Formation: Reactive impurities in the solvent can form adducts with the analyte, complicating mass spectra interpretation.

For these applications, HPLC-grade or MS-grade this compound is recommended. These grades are specifically purified and tested to ensure low UV absorbance and minimal ionic and organic contaminants.

Polymerase Chain Reaction (PCR) and other Molecular Biology Applications

Molecular biology applications, particularly those involving nucleic acids, are highly sensitive to contaminants that can degrade or inhibit enzymatic reactions.

  • Nuclease Contamination: The presence of DNases or RNases in this compound can lead to the degradation of DNA and RNA samples during precipitation and washing steps. Molecular Biology Grade this compound is certified to be nuclease-free.

  • Inhibition of PCR: Denaturants such as mthis compound and isopropanol, found in denatured this compound, can inhibit DNA polymerase, leading to reduced PCR efficiency or complete reaction failure.[2] Even trace amounts of other organic impurities can interfere with the reaction.

  • Interference with Downstream Applications: For applications involving fluorescently labeled nucleic acids, absolute this compound should be used with caution as it may contain trace amounts of benzene, a potential source of background fluorescence.[3]

Therefore, for all molecular biology applications involving nucleic acids, it is imperative to use non-denatured, Molecular Biology Grade this compound .

Experimental Protocols for Evaluating this compound Quality

To ensure the quality of this compound for sensitive assays, several analytical methods can be employed. The following are detailed protocols for key experiments to assess this compound purity.

Protocol 1: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify volatile organic impurities in this compound, such as denaturants and other contaminants.

Methodology:

  • Sample Preparation: Prepare a series of calibration standards of known impurities (e.g., mthis compound, isopropanol, acetone, ethyl acetate, benzene) in high-purity this compound. Dilute the test this compound sample if necessary.

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with a suitable column for volatile organic compound analysis (e.g., a wax or a low- to mid-polarity column).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample and standards into the GC.

  • Chromatographic Separation: Program the GC oven temperature to separate the volatile impurities from the this compound matrix.

  • Mass Spectrometric Detection: Acquire mass spectra of the eluting peaks.

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify the impurities by comparing their peak areas to the calibration curve.

Expected Results: A high-purity this compound grade will show minimal to no peaks corresponding to volatile organic impurities. Lower grades or denatured this compound will exhibit significant peaks for the denaturants and other contaminants.

Protocol 2: UV-Vis Spectrophotometry for Non-Volatile Impurities

This method assesses the presence of non-volatile organic impurities that absorb UV radiation.

Methodology:

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Sample and Reference: Use high-purity water as the reference. Place the this compound sample in a quartz cuvette.

  • Spectral Acquisition: Scan the sample from 200 nm to 400 nm.

  • Data Analysis: Measure the absorbance at specific wavelengths as specified by pharmacopeias (e.g., 240 nm, 250-260 nm, and 270-340 nm).

Expected Results: High-purity this compound will exhibit very low absorbance across the UV spectrum. The presence of impurities will result in increased absorbance at specific wavelengths. The European Pharmacopoeia specifies that for anhydrous this compound, the absorbance at 240 nm should not be more than 0.40, between 250 and 260 nm not more than 0.30, and between 270 and 340 nm not more than 0.10.

Visualizing Workflows and Logical Relationships

To further clarify the processes and decision-making involved in selecting and testing this compound, the following diagrams are provided.

experimental_workflow_gcms GC-MS Workflow for this compound Impurity Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_standards Prepare Calibration Standards gc_injection Inject into GC prep_standards->gc_injection prep_sample Prepare this compound Sample prep_sample->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_analysis Identify & Quantify Impurities ms_detection->data_analysis report Generate Report data_analysis->report

GC-MS workflow for impurity analysis.

ethanol_selection_logic Logical Flow for this compound Grade Selection cluster_assay_type Logical Flow for this compound Grade Selection cluster_mol_bio Logical Flow for this compound Grade Selection cluster_analytical Logical Flow for this compound Grade Selection cluster_recommendation Logical Flow for this compound Grade Selection start Start: Define Assay Requirements assay_type Sensitive Assay? start->assay_type mol_bio Molecular Biology Application? assay_type->mol_bio Yes denatured_ok Denatured this compound may be acceptable (e.g., general cleaning) assay_type->denatured_ok No nucleic_acid Nucleic Acid Work? mol_bio->nucleic_acid Yes analytical Analytical Chemistry? mol_bio->analytical No mol_bio_grade Use Molecular Biology Grade this compound nucleic_acid->mol_bio_grade hplc_ms HPLC/MS? analytical->hplc_ms Yes acs_usp_grade Use ACS/USP Grade this compound analytical->acs_usp_grade No hplc_ms_grade Use HPLC/MS Grade this compound hplc_ms->hplc_ms_grade

Decision tree for selecting this compound grade.

Conclusion

The selection of the appropriate grade of this compound is a critical step in ensuring the reliability and accuracy of sensitive assays. For demanding applications such as HPLC, MS, and molecular biology, the use of high-purity, application-specific grades of this compound is not just a recommendation but a necessity. While lower-purity grades may be suitable for general laboratory purposes, their use in sensitive assays can introduce a host of problems, leading to compromised data and wasted resources. By understanding the differences between this compound grades and implementing appropriate quality control measures, researchers can minimize experimental variability and have greater confidence in their results.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Ethanol, a commonly used solvent, requires careful handling and adherence to specific disposal protocols due to its flammable nature and potential environmental impact.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, away from any potential ignition sources such as open flames or sparks.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant gloves, and a lab coat, must be worn.[4] All equipment used in the process should be properly grounded to prevent the buildup of static electricity.[2]

This compound Waste Classification and Segregation

This compound is classified as a hazardous waste, particularly at concentrations of 24% or greater.[2][5] As such, it is strictly prohibited to dispose of this compound down the drain.[2][6] Doing so can lead to environmental damage and is a violation of local regulations.[1]

Proper segregation of this compound waste is crucial to prevent dangerous chemical reactions.[1] this compound waste must be kept separate from other chemical wastes, especially oxidizing agents, acids, and bases.[1][6] Storing incompatible chemicals, such as nitric acid and this compound, in the same container can result in the formation of explosive mixtures.[6]

Step-by-Step Disposal Protocol

  • Container Selection: Use a designated, compatible container specifically designed for flammable liquids.[1][2] The container should be in good condition, with a tightly fitting screw cap to prevent leaks and evaporation.[1][6] Ensure there is at least one inch of headspace at the top of the container to allow for expansion.[5][6]

  • Labeling: Clearly label the waste container with a hazardous waste tag as soon as the first drop of this compound is added.[2][3][6] The label must identify the contents as "this compound Waste" and include the concentration and any other constituents present in the solution.[2]

  • Collection and Storage: Collect all this compound waste in the designated and labeled container.[2] Store the container in a designated satellite accumulation area, such as a flammable storage cabinet or a fume hood.[2][4] The storage area should be cool, well-ventilated, and away from ignition sources.[1] It is critical to keep waste containers closed when not in use.[2]

  • Disposal Request: Once the waste container is approximately 75-80% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2] Regularly generated chemical waste should typically be disposed of within 90 days.[3]

  • Spill Management:

    • Small Spills (less than 1 liter): Alert personnel in the immediate vicinity. Dilute the spill with water and absorb it with an inert material such as sand or vermiculite. Place the absorbent material in a sealed and labeled container for hazardous waste disposal. Clean the spill area with soap and water.[2]

    • Large Spills (greater than 1 liter): Evacuate the area immediately and notify your institution's emergency response team or EHS.[2] Only trained personnel with the appropriate PPE and spill control equipment should manage large spills.[2]

Quantitative Data for this compound Disposal

The following table summarizes key quantitative guidelines for this compound waste management.

ParameterGuidelineSource
Hazardous Waste Threshold This compound concentrations of 24% or greater are typically classified as hazardous waste.[2][5]
Non-Hazardous Concentration Aqueous solutions containing less than 24% alcohol and at least 50% water may not be classified as hazardous waste. However, drain disposal is often still prohibited.[7]
Container Headspace Leave at least 1 inch of room at the top of the waste container.[6]
Waste Accumulation Time Limit Dispose of regularly generated chemical waste within 90 days.[3]
Container Fill Level for Disposal Arrange for disposal when the container is 75-80% full.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

EthanolDisposalWorkflow cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_hazardous Hazardous Waste Procedure cluster_nonhazardous Non-Hazardous Waste Procedure A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area Away from Ignition Sources B->C D This compound Concentration >= 24%? C->D E Select Designated Flammable Liquid Container D->E Yes K Consult Institutional Policy & Local Regulations for Disposal D->K No F Affix 'Hazardous Waste: this compound' Label E->F G Collect Waste in Labeled Container F->G H Store in Satellite Accumulation Area (e.g., Flammables Cabinet) G->H I Container 75-80% Full? H->I I->H No J Arrange for EHS/Licensed Waste Disposal I->J Yes L Typically Prohibited from Drain Disposal K->L M Follow Hazardous Waste Procedure as Best Practice L->M M->E

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure a safe working environment, maintain regulatory compliance, and minimize their environmental footprint.

References

Personal protective equipment for handling Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Ethanol

This guide provides critical safety and logistical information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures, appropriate personal protective equipment (PPE) selection, and proper disposal methods. This compound is a highly flammable liquid that can cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[1][2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before any experiment to identify potential hazards.[3] The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.[4][5]

  • Eye and Face Protection : Wear chemical safety goggles that meet ANSI/ISEA Z87.1 D3 standards.[4] A face shield may be required for operations with a high risk of splashing.[3][5]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile, neoprene, or butyl rubber gloves are recommended.[6][7] It is critical to select a glove material appropriate for the duration of the task.[8] Always inspect gloves for signs of degradation or punctures before use.

  • Body Protection : A chemical-resistant apron or a lab coat should be worn to protect skin and personal clothing from potential splashes.[3][4] Ensure clothing is made of flame-retardant material.

  • Respiratory Protection : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4][6] If ventilation is insufficient, a NIOSH-approved respirator may be necessary.[9]

Quantitative Data for Glove Selection

The selection of an appropriate glove material is critical for preventing skin contact. The following table summarizes NIOSH recommendations for glove materials based on their resistance to this compound.[8]

Glove MaterialRecommended Protection Time
Butyl Rubber> 8 hours
Viton™> 8 hours
PE/EVAL (e.g., 4H™, Silver Shield™)> 8 hours
Neoprene> 4 hours
Teflon™> 4 hours

Note: These recommendations are not valid for very thin disposable gloves (0.3 mm or less).[8] Always consult the glove manufacturer's specific chemical resistance data.

Operational and Disposal Plans

Adherence to proper handling, storage, and disposal protocols is a cornerstone of responsible laboratory practice.[10]

Standard Handling Protocol
  • Preparation : Before handling this compound, ensure that a copy of the Safety Data Sheet (SDS) is accessible.[6] Know the location of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.[4]

  • Ventilation : Always handle this compound in a well-ventilated area or a certified chemical fume hood to keep vapor concentrations low.[6][11]

  • Ignition Sources : this compound is a Category 2 flammable liquid.[12][13] Keep it away from all heat, sparks, open flames, and other potential ignition sources.[1] Use only non-sparking tools and explosion-proof equipment.[1]

  • Grounding : Ground and bond containers and receiving equipment during transfer to prevent the buildup of static electricity.[1]

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in areas where this compound is handled.[1][2] Wash hands thoroughly after handling.[11]

Storage Plan
  • Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents, acids, and alkalis.[6][14]

  • Keep containers tightly closed and sealed until ready for use.[6]

  • Store in approved flammable liquid storage cabinets.[13][15] According to OSHA, no more than 60 gallons of Category 1, 2, or 3 flammable liquids should be stored in a single storage cabinet.[16]

Disposal Plan

This compound is classified as a hazardous waste and must be disposed of accordingly.[10][17]

  • Collection : Collect all this compound waste in a designated, clearly labeled hazardous waste container.[10][14] The container should be suitable for flammable liquids.

  • Segregation : Do not mix this compound waste with other chemical wastes, especially oxidizing agents or strong acids, to prevent dangerous reactions.[10][14]

  • Sink Disposal : Never dispose of this compound down the sink or drain.[14][17] This can violate regulations and harm the environment.

  • Arrangement for Pickup : Once the waste container is nearly full, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10]

  • Empty Containers : Empty this compound containers must be triple-rinsed with a suitable solvent (like water). The rinsate must be collected and disposed of as hazardous waste.[18]

Spill Response Protocol
  • Small Spills (<1 Liter) : Alert personnel in the area. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[6][10] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[10]

  • Large Spills (>1 Liter) : Evacuate the immediate area.[10] Alert your institution's emergency response team or EHS immediately.[10] If it is safe to do so, provide ventilation to the area. Only trained personnel with appropriate PPE should handle large spills.

Procedural Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

EthanolHandlingWorkflow cluster_prep 1. Preparation & Assessment cluster_handling 3. Safe Handling & Storage cluster_disposal 4. Waste & Spill Management cluster_ppe_entry cluster_handling_entry cluster_disposal_entry RiskAssessment Conduct Risk Assessment ReviewSDS Review Safety Data Sheet (SDS) RiskAssessment->ReviewSDS LocateSafetyEquip Locate Safety Equipment (Eyewash, Shower, Extinguisher) ReviewSDS->LocateSafetyEquip SelectGoggles Eye Protection: Chemical Safety Goggles SelectGloves Hand Protection: Appropriate Chemical-Resistant Gloves (e.g., Butyl, Neoprene) SelectCoat Body Protection: Lab Coat / Apron ppe_entry LocateSafetyEquip->ppe_entry handling_entry SelectGloves->handling_entry WorkArea Work in Ventilated Area (Fume Hood) AvoidIgnition Eliminate Ignition Sources WorkArea->AvoidIgnition GroundEquip Ground Equipment AvoidIgnition->GroundEquip StoreProperly Store in Flammable Cabinet GroundEquip->StoreProperly disposal_entry StoreProperly->disposal_entry CollectWaste Collect in Labeled Hazardous Waste Container SpillResponse Spill Occurs? CollectWaste->SpillResponse SmallSpill Small Spill: Absorb & Dispose as Waste SpillResponse->SmallSpill  Yes (<1L) LargeSpill Large Spill: Evacuate & Call EHS SpillResponse->LargeSpill  Yes (>1L)

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol
Reactant of Route 2
Ethanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.